molecular formula C8H10N4 B033234 5-(Aminomethyl)-1H-indazol-3-amine CAS No. 267876-23-3

5-(Aminomethyl)-1H-indazol-3-amine

Katalognummer: B033234
CAS-Nummer: 267876-23-3
Molekulargewicht: 162.19 g/mol
InChI-Schlüssel: KVMMHNZNFNONKD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-(Aminomethyl)-1H-indazol-3-amine (CAS 267876-23-3) is a valuable amino-functionalized indazole derivative of significant interest in medicinal chemistry and drug discovery research. With a molecular formula of C8H10N4 and a molecular weight of 162.19 g/mol, this compound serves as a versatile chemical building block . The 1H-indazol-3-amine scaffold is recognized as an effective hinge-binding fragment in the design of kinase inhibitors . This structure is a key pharmacophore in several therapeutic agents, mimicking the adenine nucleus of ATP, which allows it to act as a core template for developing potent ATP-competitive receptor tyrosine kinase inhibitors with antitumor activities . The additional aminomethyl substituent at the C-5 position enhances the potential for further structural modification, enabling researchers to explore structure-activity relationships and optimize pharmacokinetic properties . RESEARCH APPLICATIONS: This chemical is primarily utilized in academic and industrial research settings for the design and synthesis of novel bioactive molecules. Its key research applications include: • Anticancer Agent Development: Serves as a critical intermediate for constructing 3,5-disubstituted indazole derivatives investigated for their antiproliferative activity against various human cancer cell lines, including chronic myeloid leukemia (K562), lung (A549), prostate (PC-3), and hepatoma (Hep-G2) . • Kinase Inhibitor Scaffold: Functions as a core structure in the exploration of potential inhibitors targeting key oncogenic pathways, such as the p53/MDM2 interaction . • Antimicrobial Research: As part of the 3-aminoindazole class, it is a valuable template for synthesizing compounds screened for in-vitro antimicrobial activity against various Gram-positive and Gram-negative bacterial strains . WARNING: This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human use .

Eigenschaften

IUPAC Name

5-(aminomethyl)-1H-indazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4/c9-4-5-1-2-7-6(3-5)8(10)12-11-7/h1-3H,4,9H2,(H3,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVMMHNZNFNONKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1CN)C(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

267876-23-3
Record name 267876-23-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

5-(Aminomethyl)-1H-indazol-3-amine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 5-(Aminomethyl)-1H-indazol-3-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a key building block in medicinal chemistry and drug discovery. The indazole scaffold is a privileged structure found in numerous biologically active compounds, and the specific substitution pattern of this molecule makes it a valuable intermediate for the development of novel therapeutics.[1][2][3] This document details a robust synthetic pathway, provides step-by-step experimental protocols, and outlines a comprehensive analytical workflow for structural verification and purity assessment. The content is designed for researchers, scientists, and drug development professionals, offering both theoretical insights and practical guidance.

Introduction: The Significance of Substituted Indazoles in Drug Discovery

The indazole nucleus is a bicyclic heteroaromatic system that has garnered significant attention in the field of medicinal chemistry due to its versatile biological activities.[1][2] As a bioisostere of indole, the indazole scaffold is a core component of several FDA-approved drugs, including the anti-cancer agents niraparib and pazopanib.[1] The 3-aminoindazole moiety, in particular, is a crucial pharmacophore that often serves as a hinge-binding motif in kinase inhibitors.[4] The presence of an aminomethyl group at the 5-position introduces a basic side chain that can be exploited for modulating pharmacokinetic properties, improving aqueous solubility, and forming salt forms with enhanced stability.

This compound (CAS No. 267876-23-3) is a versatile intermediate that combines the key 3-aminoindazole core with a reactive primary amine at the C5 position.[5] This dual functionality allows for further derivatization and elaboration into more complex molecular architectures, making it a valuable starting material for the synthesis of compound libraries in drug discovery campaigns.

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence starting from commercially available 2-fluoro-5-methylbenzonitrile. The synthetic strategy focuses on the initial formation of the 3-aminoindazole ring system, followed by functional group transformation at the 5-position.

Synthetic Strategy and Rationale

The chosen synthetic route leverages a well-established method for the construction of 3-aminoindazoles via the reaction of an ortho-fluorobenzonitrile with hydrazine.[4][6] This approach is often high-yielding and avoids the use of heavy metal catalysts. The subsequent steps involve the conversion of the 5-methyl group into the desired aminomethyl functionality. A common and effective method for this transformation is radical bromination followed by nucleophilic substitution with an amine equivalent and subsequent deprotection.

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow cluster_0 Part 1: Indazole Core Formation cluster_1 Part 2: Functionalization at C5 Start 2-Fluoro-5-methylbenzonitrile Intermediate_1 5-Methyl-1H-indazol-3-amine Start->Intermediate_1  Hydrazine Hydrate, High Temperature   Intermediate_2 5-(Bromomethyl)-1H-indazol-3-amine Intermediate_1->Intermediate_2  NBS, Radical Initiator   Intermediate_3 5-(Azidomethyl)-1H-indazol-3-amine Intermediate_2->Intermediate_3  Sodium Azide   Product This compound Intermediate_3->Product  Reduction (e.g., H2, Pd/C)  

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 5-Methyl-1H-indazol-3-amine

  • To a sealed reaction vessel, add 2-fluoro-5-methylbenzonitrile (1.0 eq.).

  • Add hydrazine hydrate (10.0 eq.) and a suitable high-boiling solvent such as ethanol or n-butanol.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Collect the solid by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to afford 5-methyl-1H-indazol-3-amine as a solid.

Causality: The use of an excess of hydrazine hydrate drives the reaction to completion. The high temperature is necessary to overcome the activation energy for the nucleophilic aromatic substitution of the fluorine atom, followed by intramolecular cyclization to form the indazole ring.

Step 2: Synthesis of 5-(Bromomethyl)-1H-indazol-3-amine

  • Suspend 5-methyl-1H-indazol-3-amine (1.0 eq.) in a non-polar solvent such as carbon tetrachloride or acetonitrile.

  • Add N-bromosuccinimide (NBS) (1.1 eq.) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.1 eq.).

  • Heat the mixture to reflux under an inert atmosphere for 2-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(bromomethyl)-1H-indazol-3-amine.

Causality: This step proceeds via a free radical mechanism. AIBN initiates the reaction by generating bromine radicals from NBS, which then selectively brominate the benzylic position of the methyl group.

Step 3: Synthesis of 5-(Azidomethyl)-1H-indazol-3-amine

  • Dissolve 5-(bromomethyl)-1H-indazol-3-amine (1.0 eq.) in a polar aprotic solvent like dimethylformamide (DMF).

  • Add sodium azide (1.5 eq.) and stir the mixture at room temperature for 12-16 hours.

  • Monitor the reaction by TLC or HPLC.

  • Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-(azidomethyl)-1H-indazol-3-amine.

Causality: This is a standard SN2 reaction where the azide anion displaces the bromide. Sodium azide is a safe and effective source of the azide nucleophile.

Step 4: Synthesis of this compound

  • Dissolve 5-(azidomethyl)-1H-indazol-3-amine (1.0 eq.) in a solvent such as methanol or ethanol.

  • Add a catalytic amount of palladium on carbon (10% Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

  • Monitor the reaction by TLC or HPLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield the final product, this compound.

Causality: The azide group is efficiently and cleanly reduced to a primary amine by catalytic hydrogenation. This method is preferred over other reducing agents as it avoids harsh conditions and simplifies workup.

Characterization of this compound

A comprehensive characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following analytical techniques are recommended.

Analytical Workflow

The logical flow for the characterization of the final compound is outlined below:

Characterization_Workflow Start Synthesized Product Purity Purity Assessment (HPLC) Start->Purity Identity Identity Confirmation (MS) Purity->Identity If >95% pure Structure Structural Elucidation (NMR) Identity->Structure Final Verified Compound Structure->Final

Caption: Logical workflow for the characterization of the final product.

Spectroscopic and Chromatographic Data

The following table summarizes the expected analytical data for this compound.[5][7]

Technique Parameter Expected Result
¹H NMR Chemical Shifts (δ)Aromatic protons (3H, ~6.8-7.5 ppm), Aminomethyl protons (2H, ~3.8-4.0 ppm), Amine protons (NH₂, NH, broad singlets)
SolventDMSO-d₆ or MeOD
¹³C NMR Chemical Shifts (δ)Aromatic carbons (~110-150 ppm), Aminomethyl carbon (~45 ppm)
LC-MS Molecular Ion[M+H]⁺ at m/z 163.0978
Purity>95% (as determined by peak area at a suitable wavelength, e.g., 254 nm)
HPLC ColumnC18 reversed-phase column
Mobile PhaseGradient of water (with 0.1% formic acid or TFA) and acetonitrile
Detailed Analytical Protocols

3.3.1. High-Performance Liquid Chromatography (HPLC)

  • Objective: To determine the purity of the final compound.

  • Method: A reversed-phase HPLC method is generally suitable for polar, basic compounds like this compound.[8]

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Rationale: The acidic mobile phase additive helps to protonate the amine functionalities, leading to better peak shape and reducing tailing caused by interactions with residual silanols on the stationary phase.[8]

3.3.2. Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Objective: To confirm the molecular weight of the compound.

  • Method: Couple the HPLC method described above to a mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode is recommended to observe the protonated molecule [M+H]⁺.

  • Expected Result: A prominent peak at m/z 163.0978, corresponding to the molecular formula C₈H₁₁N₄⁺.[7]

3.3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the chemical structure of the compound.

  • ¹H NMR: Provides information on the number of different types of protons and their connectivity. The aromatic region will show characteristic splitting patterns for the substituted benzene ring, and the aliphatic region will confirm the presence of the aminomethyl group.

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

  • Solvent: A deuterated solvent such as DMSO-d₆ or methanol-d₄ is suitable.

  • Internal Standard: Tetramethylsilane (TMS) at 0.00 ppm.

Conclusion

This technical guide has outlined a reliable and efficient synthetic route for the preparation of this compound, a valuable intermediate in drug discovery. The described multi-step synthesis is based on established chemical transformations and provides a practical approach for obtaining this compound in good yield and high purity. The comprehensive characterization workflow, employing HPLC, LC-MS, and NMR, ensures the structural integrity and quality of the final product. By providing both the "how" and the "why" behind the experimental choices, this guide serves as a valuable resource for scientists working on the synthesis and application of novel indazole derivatives.

References

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PubMed Central.
  • A General, One-Step Synthesis of Substituted Indazoles using a Flow Reactor.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • Supplementary D
  • Substituted Indazoles: A Comprehensive Technical Guide for Drug Discovery. Benchchem.
  • Indazole synthesis. Organic Chemistry Portal.
  • Application Note and Protocol: Spectroscopic Characterization of 3-amino-1-methyl-1H-indazol-6-ol. Benchchem.
  • 5-AMINOMETHYL INDAZOLE(267413-25-2) 1H NMR spectrum. ChemicalBook.
  • This compound. PubChemLite.
  • 5-(Aminomethyl)-1H-indazole | C8H9N3 | CID 12096223. PubChem.
  • 267876-23-3|this compound. BLDpharm.
  • Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole.
  • 5-(aminomethyl)-1h-indazole (C8H9N3). PubChemLite.
  • China Manufacturer Supply High Quality methyl 3-amino-2-fluorobenzoate CAS 1195768-18-3 with best price Wholesale & Bulk. LookChem.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. MDPI.
  • Preparation method of 3-amino-5- (3, 5-difluorobenzyl) -1H-indazole.
  • 1H-indazol-3-amine | C7H7N3 | CID 13399. PubChem.
  • Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination.
  • factory and supplier 1195768-18-3 Methyl 3-amino-2-fluorobenzo
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • 3-Amino-5-bromo-1H-indazole | C7H6BrN3 | CID 817910. PubChem.
  • Technical Support Center: Optimizing HPLC Method for 3-amino-1-methyl-1H-indazol-6-ol Purity Analysis. Benchchem.
  • A novel and efficient synthesis of 3-aminomethyl- N-tosyl-indazoles.
  • Cas 1195768-19-4,Methyl 3-{[(2,6-difluoropheyl)sulfonyl]aMino}. LookChem.
  • Scheme 20. Synthesis of indazole derivatives in different methods.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxyl
  • 1195768-18-3|Methyl 3-amino-2-fluorobenzo
  • 3-Amino-5-nitro-1H-indazole - Optional[1H NMR] - Spectrum. SpectraBase.
  • 1H-Indazol-5-amine | C7H7N3 | CID 88012. PubChem.
  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals.
  • Process for the preparation of 1H-indole-5-carbonitrile. Technical Disclosure Commons.
  • (2,3-Dihydro-1H-indol-5-ylmethyl)amine. MDPI.
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues. Caribbean Journal of Sciences and Technology.
  • 1195768-18-3 | Methyl 3-amino-2-fluorobenzo
  • A Fast and Validated HPLC Method for the Simultaneous Analysis of Five 5-HT3 Receptor Antagonists via the Quantitative Analysis of Multicomponents by a Single Marker. MDPI.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Aminomethyl)-1H-indazol-3-amine is a member of the aminoindazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery. The indazole core is a privileged bicyclic heteroaromatic structure found in numerous biologically active molecules, exhibiting a wide range of therapeutic activities, including potent kinase inhibition.[1][2] The physicochemical properties of a drug candidate are paramount as they govern its absorption, distribution, metabolism, and excretion (ADME) profile, ultimately influencing its efficacy and safety.[3][4] This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering both predicted values and detailed, field-proven protocols for their experimental determination. The methodologies described herein are designed to be self-validating, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Chemical Identity

A precise understanding of the molecular structure is the foundation for all physicochemical analysis.

  • IUPAC Name: this compound

  • CAS Number: 267876-23-3[5]

  • Molecular Formula: C₈H₁₀N₄[5]

  • Molecular Weight: 162.19 g/mol [5]

  • SMILES: NC1=NNC2=C1C=C(CN)C=C2[5]

Chemical Structure: Chemical Structure of this compound

Predicted Physicochemical Properties

In the early stages of drug discovery, before a compound is synthesized, computational methods are essential for predicting its properties.[3] These predictions help prioritize candidates with a higher likelihood of success. The following table summarizes the predicted physicochemical properties for this compound based on established computational models.

PropertyPredicted ValueSignificance in Drug Development
pKa Basic pKa₁: ~8.5 (aminomethyl), Basic pKa₂: ~4.0 (3-amino), Acidic pKa: ~15.0 (indazole NH)Governs ionization state at physiological pH, impacting solubility, permeability, and target binding.
logP 0.8 - 1.5Measures lipophilicity, influencing membrane permeability, solubility, and metabolism.[4]
logD (pH 7.4) 0.5 - 1.2pH-dependent measure of lipophilicity, more relevant for predicting in vivo behavior.[6][7]
Aqueous Solubility Moderately SolubleCrucial for absorption and formulation; poor solubility is a major hurdle in drug development.[3]
Polar Surface Area (PSA) ~78 ŲInfluences membrane permeability and blood-brain barrier penetration.

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step protocols for the experimental determination of the key physicochemical properties of this compound. The rationale behind each step is explained to provide a deeper understanding of the experimental design.

Determination of Ionization Constant (pKa)

The pKa is the pH at which a compound exists in a 50:50 ratio of its protonated and deprotonated forms. For this compound, there are two basic centers (the aminomethyl and 3-amino groups) and one acidic center (the indazole NH). Determining these pKa values is critical for understanding its behavior in different pH environments, such as the gastrointestinal tract and the bloodstream.

Causality Behind Experimental Choice: UV-Vis spectrophotometry is a robust and widely used method for pKa determination, particularly for compounds with a chromophore, like the indazole ring system.[8] The change in the electronic structure upon protonation or deprotonation leads to a shift in the UV-Vis absorbance spectrum, which can be monitored as a function of pH to determine the pKa.[8]

Experimental Protocol: UV-Vis Spectrophotometry

  • Preparation of Buffers: Prepare a series of buffers covering a wide pH range (e.g., pH 2 to 12) with known ionic strength (e.g., 0.1 M KCl).

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., DMSO or methanol).

  • Sample Preparation: Add a small aliquot of the stock solution to each buffer to a final concentration that gives an absorbance reading in the linear range of the spectrophotometer (typically 0.3-1.0 AU).

  • UV-Vis Spectra Acquisition: Record the UV-Vis spectrum of each sample from ~200 to 400 nm.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa at the inflection point.[8]

pKa_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_buffers Prepare Buffers (pH 2-12) sample_prep Prepare Samples in Buffers prep_buffers->sample_prep prep_stock Prepare Stock Solution (in DMSO) prep_stock->sample_prep spectra_acq Acquire UV-Vis Spectra (200-400 nm) sample_prep->spectra_acq plot_data Plot Absorbance vs. pH spectra_acq->plot_data fit_curve Fit Sigmoidal Curve plot_data->fit_curve det_pka Determine pKa at Inflection Point fit_curve->det_pka

Caption: Workflow for pKa determination using UV-Vis spectrophotometry.

Determination of Lipophilicity (logP and logD)

Lipophilicity is a key parameter that influences a drug's ability to cross biological membranes.[6] LogP is the partition coefficient of the neutral form of the compound between octanol and water, while logD is the distribution coefficient at a specific pH, accounting for both neutral and ionized forms.[6][7]

Causality Behind Experimental Choice: The shake-flask method is the traditional and most reliable method for determining logP.[6] It directly measures the partitioning of the compound between two immiscible phases. For logD, the aqueous phase is buffered to a physiologically relevant pH, such as 7.4.[6]

Experimental Protocol: Shake-Flask Method

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol. For logD, use a buffer of the desired pH (e.g., PBS at pH 7.4) as the aqueous phase.

  • Sample Preparation: Dissolve a known amount of this compound in the aqueous phase.

  • Partitioning: Add an equal volume of the octanol phase and shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for equilibrium to be reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

  • Concentration Analysis: Determine the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique, such as HPLC-UV.

  • Calculation:

    • logP = log ([Concentration in Octanol] / [Concentration in Water]) for the neutral species.

    • logD = log ([Total Concentration in Octanol] / [Total Concentration in Water]) at a specific pH.

logP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_phases Prepare Pre-saturated Octanol and Water/Buffer partitioning Mix and Shake Phases to Equilibrate prep_phases->partitioning prep_sample Dissolve Compound in Aqueous Phase prep_sample->partitioning separation Centrifuge for Phase Separation partitioning->separation analyze_conc Analyze Concentration in Each Phase (HPLC-UV) separation->analyze_conc calculate_logp Calculate logP/logD analyze_conc->calculate_logp

Caption: Workflow for logP/logD determination using the shake-flask method.

Determination of Aqueous Solubility

Aqueous solubility is a critical property that affects a drug's dissolution rate and, consequently, its absorption.[9] Poor solubility is a common reason for the failure of drug candidates.[3]

Causality Behind Experimental Choice: The equilibrium solubility assay (or shake-flask method) is the gold standard for determining thermodynamic solubility. It measures the concentration of a saturated solution at equilibrium, providing a definitive value.

Experimental Protocol: Equilibrium Solubility Assay

  • Sample Preparation: Add an excess amount of solid this compound to a series of vials containing different aqueous buffers (e.g., pH 5.0, 7.4, and 9.0).

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter the samples through a 0.45 µm filter to remove undissolved solids.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as HPLC-UV.

  • Data Reporting: Report the solubility in mg/mL or µM at each pH.

Solubility_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_samples Add Excess Solid to Buffers equilibration Agitate for 24-48h at Constant Temp. prep_samples->equilibration filtration Filter to Remove Undissolved Solid equilibration->filtration analyze_conc Analyze Filtrate Concentration (HPLC-UV) filtration->analyze_conc report_sol Report Solubility (mg/mL or µM) analyze_conc->report_sol

Caption: Workflow for equilibrium solubility determination.

Chemical Stability Assessment

Assessing the chemical stability of a compound under various stress conditions is crucial for determining its shelf-life and identifying potential degradation pathways.[10][11]

Causality Behind Experimental Choice: Forced degradation studies expose the compound to harsh conditions (acid, base, oxidation, light, and heat) to accelerate its degradation. This allows for the rapid identification of potential liabilities and the development of a stability-indicating analytical method.

Experimental Protocol: Forced Degradation Study

  • Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acid Hydrolysis: Treat with 0.1 M HCl at 60°C.

    • Base Hydrolysis: Treat with 0.1 M NaOH at 60°C.

    • Oxidation: Treat with 3% H₂O₂ at room temperature.

    • Thermal Stress: Heat a solid sample at 60°C.

    • Photostability: Expose a solution to UV/Vis light according to ICH guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 8, 24 hours).

  • Sample Quenching: Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method capable of separating the parent compound from its degradants.

  • Data Evaluation: Quantify the percentage of the parent compound remaining and identify the major degradation products by their mass-to-charge ratio.

Stability_Assessment_Workflow cluster_stress Stress Conditions start Prepare Stock Solution acid Acid Hydrolysis start->acid base Base Hydrolysis start->base oxidation Oxidation start->oxidation thermal Thermal Stress start->thermal photo Photostability start->photo analysis Analyze by Stability-Indicating HPLC-UV/MS acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Quantify Parent Compound and Identify Degradants analysis->evaluation

Caption: Workflow for forced degradation stability assessment.

Data Interpretation and Application

The experimentally determined physicochemical properties of this compound provide a foundation for predicting its in vivo behavior.

  • pKa and Solubility: The pKa values will dictate the charge state of the molecule in different parts of the GI tract, which in turn will influence its solubility and ability to be absorbed. A compound with basic centers will generally have higher solubility in the acidic environment of the stomach.

  • logD at pH 7.4: This value provides a good indication of the compound's likely distribution in the body. A logD in the range of 1-3 is often considered optimal for oral absorption, balancing aqueous solubility with membrane permeability.[4]

  • Stability: The results of the forced degradation study will inform formulation development and storage conditions. If the compound is found to be unstable under certain conditions, appropriate excipients or packaging can be chosen to protect it.

Conclusion

This technical guide has provided a comprehensive framework for understanding and evaluating the key physicochemical properties of this compound. While computational predictions offer valuable initial insights, the detailed experimental protocols provided herein are essential for generating the robust data required for informed decision-making in a drug discovery and development setting. A thorough characterization of these properties is a critical step in advancing promising compounds like this compound towards the clinic.

References

  • Saal, C. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. American Pharmaceutical Review. [Link]

  • Box, K., & Kyeremateng, S. (2013). Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class. PubMed. [Link]

  • FTLOScience. (2022). Using Log P and Log D to Assess Drug Bioavailability. [Link]

  • PubChem. 5-(Aminomethyl)-1H-indazole. [Link]

  • Sai Life Sciences. (2022). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. [Link]

  • PubChemLite. 5-(aminomethyl)-1h-indazole (C8H9N3). [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. PMC - NIH. [Link]

  • ResearchGate. (2013). Synthesis of new indazole derivatives as potential antioxidant agents. [Link]

  • ChemBK. (2024). 1H-indazole-3-carboxylic acid, 5-amino-, methyl ester. [Link]

  • MDPI. (2020). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. [Link]

  • ResearchGate. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • PubChem. 1H-indazol-3-amine. [Link]

  • PMC - PubMed Central. (2018). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • Chemcasts. Thermophysical Properties of 5-(Trifluoromethyl)-1H-indazol-3-amine. [Link]

  • Universidad San Francisco de Quito USFQ. (2012). Synthesis, biological evaluation and chemometric analysis of indazole derivatives. 1,2-Disubstituted 5-nitroindazolinones, new prototypes of antichagasic drug. [Link]

  • PMC - NIH. (2000). Complete measurement of the pKa values of the carboxyl and imidazole groups in Bacillus circulans xylanase. [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2024). Year 2024 In-Use stability testing FAQ. [Link]

  • PubChem. 1H-Indazol-5-amine. [Link]

  • International Journal of Innovative Research and Scientific Studies. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]

  • SciRes Literature. (2018). Determination of pKa from Solubility Measurements in Simple Cases when No Additional Equilibria are Present. [Link]

  • PMC - NIH. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

  • ResearchGate. (2022). Discovery of 5-((1H-indazol-3-yl) methylene)-2-thioxoimidazolidin-4-one derivatives as a new class of AHR agonists with anti-psoriasis activity in a mouse model. [Link]

  • PubMed. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. [Link]

  • NIH. (2021). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. [Link]

  • MDPI. (2018). (2,3-Dihydro-1H-indol-5-ylmethyl)amine. [Link]

Sources

A Technical Guide to the Postulated Mechanism of Action of 5-(Aminomethyl)-1H-indazol-3-amine as a Protein Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-indazol-3-amine core is a well-established pharmacophore in modern medicinal chemistry, recognized for its role as an effective "hinge-binding" fragment in numerous protein kinase inhibitors.[1][2] This technical guide synthesizes current knowledge to postulate the mechanism of action for 5-(Aminomethyl)-1H-indazol-3-amine, a specific derivative of this scaffold. We propose that this compound functions as an ATP-competitive inhibitor of protein kinases. This document provides a comprehensive overview of the underlying molecular interactions, the probable signaling pathways affected, and a detailed, field-proven experimental workflow to definitively characterize its biological activity. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and validate the mechanism of action for this class of compounds.

The Indazole-3-Amine Scaffold: A Privileged Kinase Hinge-Binder

Protein kinases regulate a vast number of cellular processes by catalyzing the phosphorylation of substrate proteins, a mechanism that depends on the binding of adenosine triphosphate (ATP) to a highly conserved pocket. A major class of therapeutic agents, known as ATP-competitive inhibitors, function by occupying this pocket and preventing ATP from binding, thereby blocking kinase activity.

The indazole scaffold has proven to be exceptionally effective at this function. Its defining feature is the nitrogen atom at position N1 and the exocyclic amine at C3, which act as hydrogen bond donors and acceptors. This arrangement allows the indazole ring to form two critical hydrogen bonds with the "hinge" region of the kinase ATP-binding site, a short, flexible segment of amino acids that connects the N- and C-terminal lobes of the enzyme. This bidentate interaction anchors the inhibitor firmly in place, serving as the foundation for its inhibitory activity.[1][3]

For instance, structural studies of indazole derivatives bound to c-Jun N-terminal kinase 3 (JNK3) reveal that the indazole nitrogen and the amide NH moiety form direct hydrogen bonds to the backbone of a key hinge residue, methionine 149 (M149).[3] This interaction mimics the binding of the adenine ring of ATP, making it a highly effective competitive inhibitor. The remainder of the inhibitor molecule, including substituents like the aminomethyl group at the 5-position, can then form additional interactions in adjacent hydrophobic pockets to enhance potency and confer selectivity for specific kinases.[3][4]

cluster_kinase Kinase ATP-Binding Pocket cluster_inhibitor This compound hinge Hinge Region (Met149) p_loop P-Loop hydrophobic_pocket Hydrophobic Pocket indazole Indazole-3-amine Core indazole->hinge Bidentate H-Bonds (Primary Anchor) indazole->p_loop Potential Water-Bridged H-Bonds aminomethyl 5-(Aminomethyl) Group aminomethyl->hydrophobic_pocket van der Waals / Ionic Interactions (Potency & Selectivity)

Caption: Postulated binding mode of the indazole scaffold within a kinase ATP pocket.

Postulated Molecular Target Class and Signaling Pathway

Given that the 1H-indazol-3-amine structure is a validated hinge-binding fragment, this compound is almost certainly a protein kinase inhibitor.[2][5] The specific kinase(s) it targets will be determined by the nature of the 5-position substituent. Literature on related indazole compounds provides a strong basis for forming a target hypothesis.

Derivatives of the indazole scaffold have shown potent, selective inhibition of c-Jun N-terminal kinases (JNKs) , a family of serine/threonine kinases involved in stress signaling, inflammation, and apoptosis.[3][6] JNK3, in particular, is primarily expressed in the brain and has been identified as a therapeutic target for neurodegenerative conditions like Parkinson's and Alzheimer's disease.[3][6] Other kinases successfully targeted by indazole-based compounds include VEGFR, FGFR, and PI3K, which are critical in oncology and inflammation.[7][8]

The JNK signaling pathway serves as an excellent model for investigation. It is typically activated by cellular stressors or inflammatory cytokines. This leads to a phosphorylation cascade culminating in the activation of JNK, which then phosphorylates transcription factors, most notably c-Jun. Phosphorylated c-Jun translocates to the nucleus to regulate the expression of genes involved in apoptosis and inflammation. Inhibition of JNK blocks this terminal step, providing a clear and measurable biomarker of target engagement.

JNK_Pathway stress Cellular Stress / Cytokines (e.g., UV, TNF-α) mkk MAP2K (MKK4/7) stress->mkk Activates jnk JNK (JNK1/2/3) mkk->jnk Phosphorylates (Activates) cjun c-Jun jnk->cjun Phosphorylates (Activates) nucleus Nucleus cjun->nucleus Translocates gene_exp Gene Expression (Apoptosis, Inflammation) nucleus->gene_exp Regulates inhibitor This compound inhibitor->jnk Inhibits ATP Binding

Caption: The JNK signaling cascade and the proposed point of inhibition.

Experimental Validation Workflow

A rigorous, multi-stage approach is required to validate the postulated mechanism of action. The following workflow is designed as a self-validating system, where each stage provides the foundation for the next, moving from broad screening to precise mechanistic detail.

Workflow start Hypothesis: ATP-Competitive Kinase Inhibitor stage1 Stage 1: Broad Profiling (Kinome-wide Screen) start->stage1 Identify Target(s) stage2 Stage 2: Biochemical Validation (IC50 & MoA) stage1->stage2 Confirm Direct Inhibition stage3 Stage 3: Cellular Confirmation (Target Engagement & Pathway) stage2->stage3 Verify In-Cell Activity conclusion Validated Mechanism of Action stage3->conclusion

Caption: A three-stage workflow for mechanism of action validation.

Stage 1: Broad Kinase Profiling
  • Expertise & Causality: Before investing resources in detailed studies, it is critical to understand the compound's selectivity profile. A broad kinase panel screen (profiling against >100 kinases) is the industry-standard first step. This approach efficiently identifies the most potent target(s) and reveals potential off-target liabilities early in the process, which is crucial for predicting therapeutic windows and side effects. We choose a single, high concentration (e.g., 1 µM) for the initial screen to cast a wide net and identify any kinase showing significant inhibition.

  • Experimental Protocol: Radiometric Kinase Panel Screen

    • Assay Principle: This assay measures the transfer of a radioactive phosphate group (from [γ-³³P]ATP) to a generic or specific peptide substrate by the kinase. Inhibition is quantified by a reduction in radioactivity incorporated into the substrate.

    • Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Reaction Mixture: For each kinase, prepare a reaction buffer containing the specific kinase, its peptide substrate, and required cofactors (e.g., MgCl₂, MnCl₂).

    • Compound Addition: Add the test compound to the reaction mixture to a final concentration of 1 µM. Include a "no inhibitor" control (DMSO vehicle) and a "positive control" inhibitor (e.g., Staurosporine).

    • Initiation: Start the reaction by adding [γ-³³P]ATP. Incubate for a specified time (e.g., 60 minutes) at 30°C.

    • Termination & Separation: Stop the reaction by adding phosphoric acid. Spot the mixture onto a phosphocellulose filter paper. The phosphorylated substrate will bind to the filter, while unused [γ-³³P]ATP will not.

    • Washing: Wash the filters extensively with phosphoric acid to remove unbound radioactivity.

    • Detection: Measure the radioactivity remaining on the filter using a scintillation counter.

    • Calculation: Express the result as Percent Inhibition relative to the DMSO control. % Inhibition = 100 * (1 - (Signal_Compound / Signal_DMSO))

  • Data Presentation: Hypothetical Kinase Screen Data Data presented as % Inhibition at 1 µM.

Kinase TargetKinase Family% InhibitionPostulated Hit?
JNK3 MAPK98% Primary Hit
JNK1MAPK75%Secondary Hit
JNK2MAPK71%Secondary Hit
p38αMAPK35%Weak Hit
FGFR1Tyrosine Kinase62%Secondary Hit
VEGFR2Tyrosine Kinase48%Weak Hit
CDK2CMGC15%No
PI3KγLipid Kinase12%No
Stage 2: Biochemical Characterization
  • Expertise & Causality: The panel screen identifies potential targets. The next logical step is to confirm this interaction with robust biochemical assays. First, we determine the potency (IC₅₀ value) through a dose-response curve. A low nanomolar IC₅₀ value confirms a potent and direct interaction. Second, we perform Mechanism of Inhibition (MoI) studies to validate our core hypothesis: that the compound is ATP-competitive. This is achieved by measuring inhibitor potency at different ATP concentrations. If the compound is ATP-competitive, its apparent IC₅₀ will increase as the ATP concentration increases, because the inhibitor and ATP are directly competing for the same binding site.

  • Protocol: Dose-Response IC₅₀ Determination (JNK3)

    • Assay Principle: Use the same radiometric assay as in Stage 1.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO, starting from a top concentration of 10 µM.

    • Assay Setup: Perform the kinase reaction as described previously, but add each concentration of the diluted compound. Use a fixed, physiological concentration of ATP (e.g., 100 µM).

    • Data Analysis: Plot Percent Inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).

  • Protocol: Mechanism of Inhibition (MoI) Study

    • Assay Principle: Perform the full IC₅₀ determination experiment multiple times, each time using a different, fixed concentration of ATP (e.g., 1x Kₘ, 2x Kₘ, 5x Kₘ, and 10x Kₘ of ATP for JNK3).

    • Data Analysis:

      • Calculate the IC₅₀ value for the inhibitor at each ATP concentration.

      • Plot the data on a Lineweaver-Burk (double reciprocal) plot (1/Velocity vs. 1/[ATP]).

      • Interpretation: If the lines intersect on the y-axis, the inhibition is competitive with respect to ATP. If the lines are parallel, it is uncompetitive. If they intersect on the x-axis, it is non-competitive.

Stage 3: Cellular Target Engagement & Pathway Modulation
  • Expertise & Causality: Demonstrating that a compound is potent in a test tube is insufficient. The critical question is whether it can enter a cell, bind to its intended target, and produce a measurable biological effect. Western blotting is the gold-standard technique to measure changes in protein phosphorylation states. By treating cells with a known JNK activator (like Anisomycin or UV radiation) and our inhibitor, we can directly measure the phosphorylation of c-Jun. A dose-dependent decrease in phosphorylated c-Jun (p-c-Jun) levels, without affecting total c-Jun levels, provides definitive evidence that our compound is engaging JNK in a cellular environment and blocking its downstream signaling pathway. This validates the entire mechanistic hypothesis.

  • Protocol: Western Blot for p-c-Jun

    • Cell Culture: Plate a relevant cell line (e.g., HeLa or SH-SY5Y) and grow to ~80% confluency.

    • Compound Treatment: Pre-treat cells with increasing concentrations of this compound (e.g., 0, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours.

    • Stimulation: Add a JNK activator (e.g., Anisomycin at 25 µg/mL) to all wells (except the unstimulated control) and incubate for 30 minutes.

    • Cell Lysis: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

    • SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

    • Immunoblotting:

      • Block the membrane with 5% BSA or non-fat milk to prevent non-specific antibody binding.

      • Incubate the membrane overnight at 4°C with a primary antibody specific for phosphorylated c-Jun (Ser63).

      • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

      • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Stripping and Re-probing: Strip the membrane and re-probe with primary antibodies for total c-Jun (to confirm equal expression) and a loading control like GAPDH (to confirm equal protein loading).

Summary and Future Directions

This guide outlines a robust, hypothesis-driven framework for elucidating the mechanism of action of this compound. Based on the well-documented role of its core scaffold, we postulate that the compound acts as an ATP-competitive inhibitor of protein kinases, with a high probability of targeting the JNK signaling pathway. The three-stage experimental workflow provides a clear and logical path to test this hypothesis, moving from broad, unbiased screening to specific biochemical and cellular validation. Successful completion of this workflow would provide a comprehensive understanding of the compound's molecular mechanism, paving the way for further investigation into its therapeutic potential in models of cancer or neurodegenerative disease.[2][9]

References

  • Zhang, T., et al. (2012). N-Aromatic-Substituted Indazole Derivatives as Brain-Penetrant and Orally Bioavailable JNK3 Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Messoussi, A., et al. (2021). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. Chemical Science. Available at: [Link]

  • Falck, J. R., et al. (2004). Indazole derivatives as JNK inhibitors and compositions and methods related thereto. Google Patents (US20040077877A1).
  • Li, X., et al. (2023). Discovery of Novel Indazole Chemotypes as Isoform-Selective JNK3 Inhibitors for the Treatment of Parkinson's Disease. Journal of Medicinal Chemistry. Available at: [Link]

  • Singh, M., et al. (2022). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. Available at: [Link]

  • Winters, M. P., et al. (2008). 5-Aminomethyl-1H-benzimidazoles as Orally Active Inhibitors of Inducible T-cell Kinase (Itk). Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Sci-Hub. (2008). 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk). Accessed via Sci-Hub, originally from Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. 5-(Aminomethyl)-1H-indazole. National Center for Biotechnology Information. Available at: [Link]

  • PubChemLite. This compound. University of Luxembourg. Available at: [Link]

  • Lee, K., et al. (2016). Novel 3-amino-7-(aminomethyl)-1H-indazol-4-ol as the PI3Kγ enzyme inhibitor. ResearchGate, originally from Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Available at: [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC. Available at: [Link]

Sources

Spectroscopic data for 5-(Aminomethyl)-1H-indazol-3-amine (NMR, Mass Spec, IR)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-(Aminomethyl)-1H-indazol-3-amine

Introduction: Elucidating the Structure of a Novel Indazole Derivative

In the landscape of medicinal chemistry and drug development, indazole derivatives are recognized for their wide-ranging biological activities. The compound this compound represents a key scaffold, featuring two primary amine functionalities at strategic positions on the indazole core. These reactive sites make it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications.

Accurate and comprehensive structural characterization is the bedrock of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy are indispensable tools for this purpose. They provide a detailed fingerprint of a molecule's atomic connectivity, mass, and functional groups.

Molecular Structure and Functional Group Analysis

The foundational step in predicting spectroscopic data is a thorough analysis of the molecule's structure. This compound (Molecular Formula: C₈H₁₀N₄) is composed of a bicyclic indazole core, a primary amine at position 3, and an aminomethyl group at position 5.

Caption: Molecular structure of this compound with atom numbering.

Key Functional Groups for Spectroscopic Analysis:

  • Indazole N-H: A secondary amine-like proton within the heterocyclic ring.

  • Aromatic C-H: Protons attached to the benzene-like portion of the indazole ring.

  • 3-Amino Group (-NH₂): A primary aromatic amine group.

  • 5-Aminomethyl Group (-CH₂NH₂): A primary benzylic amine group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Map of the Protons and Carbons

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. It relies on the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of chemically distinct protons, their electronic environment, and their proximity to other protons. For this molecule, we predict the following signals, assuming a standard solvent like DMSO-d₆, which is effective at dissolving polar compounds and has exchangeable protons that are often visible.

Predicted Signal# of Protons (Integration)MultiplicityPredicted Chemical Shift (δ, ppm)Rationale
H71HDoublet (d)~7.5 - 7.7Aromatic proton ortho to the fused ring nitrogen (N1), expected to be downfield. Coupled to H6.
H41HDoublet (d)~7.2 - 7.4Aromatic proton adjacent to the 3-amino group. Coupled to H6.
H61HDoublet of Doublets (dd)~7.0 - 7.2Aromatic proton coupled to both H7 and H4.
3-NH₂2HBroad Singlet (br s)~5.0 - 5.5Protons of the aromatic amine. Chemical shift is variable and signal is broad due to quadrupole effects and exchange.
-CH₂-2HSinglet (s)~3.8 - 4.0Benzylic protons adjacent to an amine and the aromatic ring. Deshielded. No adjacent protons to couple with.
5-NH₂2HBroad Singlet (br s)~2.5 - 3.5Protons of the aliphatic amine. Typically more upfield than aromatic amines. Broad and exchangeable.
1-NH1HBroad Singlet (br s)~11.0 - 12.0Indazole ring NH proton. Significantly deshielded and broad. Its presence confirms the 1H-indazole tautomer.

Causality Insight: The choice of DMSO-d₆ as a solvent is strategic. Unlike CDCl₃, it readily forms hydrogen bonds with the amine protons, slowing their exchange rate and often allowing them to be observed in the spectrum. The addition of a drop of D₂O would cause the NH and NH₂ signals to disappear, confirming their assignment.[1][2]

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments.

Predicted SignalPredicted Chemical Shift (δ, ppm)Rationale
C3~150 - 155Carbon attached to two nitrogen atoms (the 3-amino group and N2 of the ring). Highly deshielded.
C7a~140 - 145Fused aromatic carbon, deshielded by the adjacent ring nitrogen.
C3a~125 - 130Fused aromatic carbon.
C5~130 - 135Aromatic carbon bearing the aminomethyl substituent.
C7~120 - 125Aromatic CH carbon.
C4~115 - 120Aromatic CH carbon.
C6~110 - 115Aromatic CH carbon.
-CH₂- (C8)~45 - 50Aliphatic carbon attached to a nitrogen and an aromatic ring.
Experimental Protocol: NMR Spectrum Acquisition

This protocol ensures high-quality data for structural confirmation.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz Spectrometer) cluster_proc Data Processing prep1 1. Weigh 5-10 mg of sample for ¹H NMR (25-50 mg for ¹³C NMR). prep2 2. Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆). prep1->prep2 prep3 3. Vortex or sonicate until fully dissolved. prep2->prep3 prep4 4. Filter the solution through a pipette with a glass wool plug into a clean NMR tube. prep3->prep4 acq1 5. Insert tube into spectrometer and lock on the deuterium signal of the solvent. acq2 6. Shim the magnetic field to optimize homogeneity. acq1->acq2 acq3 7. Acquire ¹H spectrum: - 16-32 scans - 45° pulse angle - 2s relaxation delay acq2->acq3 acq4 8. Acquire ¹³C spectrum: - 1024+ scans - Proton decoupled - 2s relaxation delay acq3->acq4 proc1 9. Apply Fourier Transform to the FID. proc2 10. Phase correct the spectrum. proc1->proc2 proc3 11. Calibrate the chemical shift scale (residual DMSO at 2.50 ppm for ¹H). proc2->proc3 proc4 12. Integrate signals and analyze multiplicities. proc3->proc4

Caption: Workflow for NMR sample preparation, acquisition, and processing.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of its fragmentation patterns. For a compound like this, Electrospray Ionization (ESI) is an ideal "soft" ionization technique that typically yields a strong signal for the protonated molecule.

Predicted Mass Spectrum (ESI-MS)
  • Molecular Formula: C₈H₁₀N₄

  • Monoisotopic Mass: 162.0905 Da

  • Predicted Molecular Ion: The primary ion observed in positive mode ESI would be the protonated molecule, [M+H]⁺.

    • [M+H]⁺ = 163.0978 m/z

Trustworthiness Insight: The "Nitrogen Rule" is a self-validating principle in mass spectrometry. A molecule with an even number of nitrogen atoms (like the 4 in this compound) will have an even nominal molecular weight (162 Da). The resulting [M+H]⁺ ion will therefore have an odd mass-to-charge ratio, providing an immediate check for the compound's identity.[3]

Predicted Fragmentation Pattern

The structure is expected to fragment at its weakest bonds upon collision-induced dissociation (CID). The most likely fragmentation pathway involves the benzylic position, which is prone to cleavage due to the stability of the resulting resonance-stabilized cation.

G mol [M+H]⁺ m/z = 163.1 frag1 Fragment 1 m/z = 146.1 mol->frag1 - NH₃ (17.0 Da) frag2 Fragment 2 m/z = 133.1 mol->frag2 - •CH₂NH₂ (30.0 Da) nh3 NH₃ ch2nh2 •CH₂NH₂

Sources

An In-depth Technical Guide to the Biological Activity of Novel 3-Aminoindazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 1H-indazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in numerous clinically approved drugs. Among its derivatives, the 3-aminoindazole moiety has emerged as a particularly privileged fragment, capable of forming key interactions with a wide range of biological targets. This guide provides a comprehensive technical overview of the diverse biological activities of novel 3-aminoindazole derivatives, with a primary focus on their roles as anti-cancer, anti-inflammatory, and neuroprotective agents. We will delve into the mechanistic underpinnings of these activities, provide detailed, field-proven experimental protocols for their synthesis and evaluation, and analyze structure-activity relationships (SAR) to guide future drug discovery efforts. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical scaffold.

Introduction to the 3-Aminoindazole Scaffold

The indazole, or benzopyrazole, is a bicyclic heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyrazole ring. The 3-amino-substituted variant has garnered significant attention due to its synthetic tractability and its role as an effective "hinge-binding" fragment in many kinase inhibitors.[1]

Physicochemical Properties and Structural Features

The 3-aminoindazole core possesses a unique combination of a hydrogen bond donor (the amino group) and acceptor (the pyrazole nitrogens), alongside an aromatic system capable of engaging in π-stacking and hydrophobic interactions. This arrangement allows it to form multiple, high-affinity contacts within the ATP-binding pockets of various protein kinases, making it a powerful pharmacophore for designing targeted therapies.[2]

Therapeutic Significance

The versatility of the 3-aminoindazole scaffold is underscored by its presence in a range of marketed drugs and clinical candidates.[1] For example, Niraparib, a PARP inhibitor, and Axitinib, a potent VEGFR inhibitor, both feature this core structure, highlighting its proven success in oncology. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to anti-cancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][3][4]

Key Biological Activities of 3-Aminoindazole Derivatives

Anti-cancer Activity

The most extensively studied application of 3-aminoindazole derivatives is in oncology, primarily due to their efficacy as protein kinase inhibitors.[2]

Protein kinases are crucial regulators of cellular signaling pathways that, when dysregulated, can drive cancer progression. 3-Aminoindazole derivatives have been expertly designed to target several key kinase families.

  • VEGFR/PDGFR Inhibition: Many derivatives act as potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR). By blocking these kinases, they inhibit angiogenesis—the formation of new blood vessels—which is essential for tumor growth and metastasis.[5] The 3-aminoindazole group typically forms critical hydrogen bonds with the hinge region of the kinase's ATP-binding site.[2]

  • FGFR Inhibition: Fibroblast Growth Factor Receptors (FGFRs) are another class of oncogenic drivers. Novel 3-aminoindazole derivatives have been developed as highly selective covalent inhibitors of FGFR4, including clinically relevant mutant forms that confer resistance to other therapies.[6]

  • BCR-ABL Inhibition: In chronic myeloid leukemia (CML), the BCR-ABL fusion protein is a key therapeutic target. Advanced 3-aminoindazole derivatives have been engineered to potently inhibit both wild-type and mutant forms of BCR-ABL, including the challenging T315I "gatekeeper" mutation that confers resistance to imatinib.[7][8]

  • IDO1 Inhibition: Indoleamine 2,3-dioxygenase 1 (IDO1) is an immunosuppressive enzyme that helps tumors evade the immune system. Certain 3-aminoindazole derivatives have been shown to suppress IDO1 expression, presenting a promising avenue for cancer immunotherapy.[9]

The general mechanism involves the 3-aminoindazole derivative acting as an ATP-competitive inhibitor. It occupies the ATP-binding pocket of the target kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade responsible for cell proliferation, survival, and angiogenesis.

G substance 3-Aminoindazole Derivative target_kinase Oncogenic Kinase (e.g., VEGFR, FGFR, BCR-ABL) substance->target_kinase Binds & Inhibits downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) target_kinase->downstream Phosphorylates atp ATP atp->target_kinase Binding Blocked effect Tumor Progression (Proliferation, Angiogenesis) downstream->effect Promotes

Caption: General mechanism of kinase inhibition by 3-aminoindazole derivatives.

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. 3-Aminoindazole derivatives have demonstrated significant anti-inflammatory properties through various mechanisms.

Studies have shown that these compounds can inhibit the production and action of key inflammatory mediators. For example, 3-(3-Morpholinopropylamino) indazole was found to be a potent anti-inflammatory agent, inhibiting paw edema induced by histamine, serotonin, and bradykinin.[3] This broad activity suggests a mechanism distinct from traditional NSAIDs, which primarily target cyclooxygenase (COX) enzymes.[3] Further studies have confirmed that indazole derivatives can inhibit COX-2 and reduce the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α).[10][11]

The carrageenan-induced paw edema model in rats is a standard for assessing acute anti-inflammatory activity. In this model, 5-aminoindazole demonstrated a dose-dependent reduction in paw edema, with an efficacy at 100 mg/kg comparable to the standard drug diclofenac.[10] The sustained inhibition over several hours highlights the therapeutic potential of these compounds for inflammatory conditions.[10]

Neuroprotective Effects

Emerging research points to the potential of indazole derivatives in treating neurodegenerative diseases. The accumulation of ceramides in neurons is associated with apoptosis and neurodegeneration. Certain furopyrazole derivatives of benzylindazole have shown strong neuroprotective effects against C2 ceramide-induced apoptosis in primary cortical neuron cultures, suggesting they could be developed as novel therapeutics for neurodegenerative conditions.[12] The mechanism is thought to involve the modulation of apoptotic pathways and protection against excitotoxicity.[12][13]

Experimental Protocols for Synthesis and Biological Evaluation

The following protocols are representative methodologies. The choice of a specific protocol is dictated by the target derivative and the biological question being addressed. For instance, a Suzuki coupling is chosen for aryl-aryl bond formation due to its high efficiency and tolerance of diverse functional groups.

General Synthesis of 3-Aminoindazole Derivatives

A common and efficient route begins with an ortho-substituted benzonitrile, such as 2-fluorobenzonitrile, which undergoes nucleophilic aromatic substitution and cyclization with hydrazine.[14][15][16]

  • Condensation: A mixture of an appropriately substituted o-halobenzonitrile (1 eq.) and hydrazine hydrate (2-3 eq.) in a high-boiling solvent like n-butanol is heated to reflux (120-130°C) for 2-4 hours.[17] The choice of n-butanol is critical for achieving the necessary temperature for the reaction to proceed efficiently.

  • Work-up: After cooling, the reaction mixture is concentrated under reduced pressure. The residue is then triturated with water or an ether/hexane mixture to precipitate the 3-aminoindazole product.

  • Purification: The crude product is collected by filtration and can be purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

  • Derivatization (Amide Formation): The synthesized 3-aminoindazole (1 eq.) is dissolved in a polar aprotic solvent like DMF or pyridine. An acyl chloride or a carboxylic acid (with a coupling agent like HATU) (1.1 eq.) is added, often at 0°C, and the reaction is stirred until completion (monitored by TLC).[17] The product is then isolated by aqueous work-up and purified by chromatography.

G start o-Halobenzonitrile step1 Hydrazine Hydrate n-BuOH, Reflux start->step1 inter 3-Aminoindazole (Core Scaffold) step1->inter step2 Acyl Chloride / Pyridine or Carboxylic Acid / HATU inter->step2 final Novel 3-Aminoindazole Derivative step2->final

Caption: General synthetic workflow for 3-aminoindazole derivatives.

In Vitro Biological Assays

This assay is chosen as a reliable, high-throughput method to assess the effect of compounds on cell metabolic activity, a proxy for proliferation and viability.[1]

  • Cell Seeding: Cancer cell lines (e.g., K562, A549) are seeded into 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[1]

  • Compound Treatment: Cells are treated with serial dilutions of the 3-aminoindazole derivatives (e.g., from 0.01 µM to 100 µM) for 48-72 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader. The IC50 value (concentration causing 50% inhibition of cell growth) is calculated using non-linear regression analysis.

This luminescent assay is selected for its sensitivity and broad applicability to quantify ATP levels, which are depleted during a kinase reaction. A decrease in luminescence indicates kinase activity, while a strong signal indicates inhibition.

  • Reaction Setup: In a 96-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Allow the kinase reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add Kinase-Glo® reagent, which simultaneously terminates the kinase reaction and measures the remaining ATP via a luciferase reaction.

  • Measurement: Measure luminescence using a plate reader. The IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Structure-Activity Relationship (SAR) Analysis

SAR studies are crucial for optimizing lead compounds into drug candidates. For 3-aminoindazole derivatives, specific substitutions dramatically influence potency and selectivity.[18]

  • Hinge-Binding Region: The unsubstituted 3-amino group is often critical for forming hydrogen bonds with the kinase hinge region. Acylation of this amine can modulate activity and selectivity.[17]

  • Substitutions on the Indazole Ring: Adding substituents to the benzene portion of the indazole ring can improve potency and alter pharmacokinetic properties. For instance, a fluorine atom at the 6-position of the indazole ring was shown to improve enzymatic activity and cellular potency in a series of FGFR inhibitors.[2]

  • N1 vs. N2 Alkylation: Alkylation can occur at either the N1 or N2 position of the pyrazole ring, leading to different regioisomers with distinct biological profiles. Synthetic strategies must be carefully controlled to achieve the desired isomer.[19]

  • Amide/Urea Moiety: Many potent kinase inhibitors feature a larger substituent attached via an amide or urea linkage at positions 4, 5, or 6 of the indazole ring. The nature of the distal aryl group in this substituent is key for targeting specific pockets in the kinase active site and achieving high selectivity.[2][8]

Data Summary and Future Perspectives

The following table summarizes the activity of representative 3-aminoindazole derivatives.

Compound ClassTarget(s)Key Derivative ExampleReported Activity (IC50 / GI50)Reference
Anti-Cancer VEGFR, PDGFR, KitN-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine0.4 µM (HCT116 cells)[9]
FGFR4 (WT & Mutant)3-amido-1H-indazole derivative (48c)2.9 nM (FGFR4 kinase)[6]
Pan-BCR-ABLAKE-72<0.5 nM (WT), 9 nM (T315I)[7][8]
General ProliferationCompound 6o5.15 µM (K562 cells)[1]
Anti-Inflammatory COX-25-Aminoindazole12.32 µM[10]
General Inflammation3-(3-Morpholinopropylamino) indazole3x more potent than tiaramide[3]
Neuroprotective Ceramide-induced ApoptosisFuropyrazole derivative of benzylindazoleStrong protection in cortical neurons[12]

Future Perspectives: The development of 3-aminoindazole derivatives is moving towards achieving greater selectivity to minimize off-target effects and overcoming clinical resistance. The design of covalent inhibitors and allosteric modulators represents exciting new frontiers. Furthermore, exploring their potential in other therapeutic areas, such as antiviral and anti-parasitic applications, is a growing area of interest.[4] The continued application of computational modeling and structure-based drug design will undoubtedly accelerate the discovery of next-generation therapeutics based on this remarkable scaffold.

Conclusion

Novel 3-aminoindazole derivatives constitute a rich and versatile class of biologically active compounds. Their proven success as kinase inhibitors in oncology has paved the way for their exploration in a multitude of other diseases. A deep understanding of their synthesis, mechanism of action, and structure-activity relationships, as outlined in this guide, is essential for harnessing their full therapeutic potential. The modular nature of their synthesis allows for fine-tuning of their properties, ensuring that the 3-aminoindazole scaffold will remain a highly relevant and "privileged" structure in medicinal chemistry for the foreseeable future.

References

Sources

A Technical Guide to 5-(Aminomethyl)-1H-indazol-3-amine: A Privileged Fragment for Kinase-Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Fragment-Based Drug Discovery (FBDD) has solidified its position as a cornerstone in modern medicinal chemistry, offering an efficient and intelligent alternative to high-throughput screening for identifying high-quality lead compounds.[1][2] This guide provides an in-depth technical overview of 5-(aminomethyl)-1H-indazol-3-amine, a high-value fragment that combines the privileged 3-aminoindazole scaffold with a versatile synthetic vector. We will explore its physicochemical properties, strategic value in library design, and a practical workflow for its application in a drug discovery campaign, with a particular focus on the protein kinase target class. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage advanced fragments for challenging biological targets.

The FBDD Paradigm: Efficiency in Chemical Space Exploration

Fragment-Based Drug Discovery (FBDD) begins with screening libraries of small, low-molecular-weight molecules (typically <300 Da) to identify weak but efficient binders to a biological target.[3] Unlike traditional High-Throughput Screening (HTS), which sifts through vast libraries of large, complex molecules, FBDD leverages a more focused approach.[4] The smaller size and lower complexity of fragments mean that a library of just a few thousand compounds can cover a larger and more diverse chemical space than an HTS library orders of magnitude larger.[1][4]

The core principle is "ligand efficiency" (LE)—a measure of the binding energy per heavy atom. Fragments that bind, even weakly, often do so with high ligand efficiency, forming high-quality interactions with the target protein. These initial "hits" serve as robust starting points for chemical elaboration into potent, drug-like leads through strategies such as growing, linking, or merging.[5][6] This process is often guided by structural biology techniques like X-ray crystallography, which provide a detailed roadmap for optimizing the fragment's interaction with its target.

A key guideline in fragment design is the "Rule of Three".[4] It suggests that ideal fragments should possess:

  • Molecular weight < 300 Da

  • LogP ≤ 3

  • Number of hydrogen bond donors ≤ 3

  • Number of hydrogen bond acceptors ≤ 3

  • Number of rotatable bonds ≤ 3

This rule helps ensure that as the fragment is elaborated into a more potent molecule, its physicochemical properties remain within a desirable, drug-like range.[6]

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Lib Fragment Library (Ro3 Compliant) Screen Biophysical Screening (SPR, NMR, DSF) Lib->Screen ~2000 Fragments Hits Validated Fragment Hits (mM - µM Affinity) Screen->Hits High Hit Rate Xray Structural Biology (X-ray, Cryo-EM) Hits->Xray Structure Determination SBDD Structure-Based Design (Growing, Linking) Xray->SBDD Binding Mode Analysis Lead Potent Lead Compound (nM Affinity) SBDD->Lead Iterative Optimization

Caption: The general workflow of Fragment-Based Drug Discovery (FBDD).

The 3-Aminoindazole: A Privileged Scaffold for Kinase Inhibition

The indazole core is a bicyclic aromatic heterocycle that is considered a "privileged scaffold" in medicinal chemistry.[7][8] This designation is earned by its presence in numerous biologically active compounds and approved drugs, demonstrating its ability to interact with a wide range of biological targets.[9][10] Marketed drugs such as Axitinib and Pazopanib, both potent kinase inhibitors, feature the indazole motif, underscoring its importance in oncology.[7]

Within this class, the 1H-indazol-3-amine moiety has emerged as a particularly effective "hinge-binding" fragment.[11][12] In the context of protein kinases, the ATP-binding site contains a flexible "hinge region" that forms critical hydrogen bonds with the adenine ring of ATP. The 3-aminoindazole structure is an excellent bioisostere for adenine, capable of forming two or three hydrogen bonds with this hinge region, effectively anchoring the molecule in the active site.[12] This makes it an ideal starting point for developing selective and potent kinase inhibitors.

Profile of the Core Fragment: this compound

This compound is a bifunctional fragment that masterfully combines the kinase-binding prowess of the 3-aminoindazole core with a strategically placed, reactive handle for synthetic elaboration.

Physicochemical Properties & "Rule of Three" Analysis

A fragment's value is fundamentally tied to its physicochemical properties. A quantitative analysis of this compound confirms its suitability as an excellent starting point for FBDD.

PropertyValue"Rule of Three" ComplianceSource
Molecular Formula C₈H₁₀N₄N/A[13]
Molecular Weight 162.19 g/mol Yes (< 300)[13]
XlogP3 0.6Yes (≤ 3)[14] (for similar structure)
H-Bond Donors 3 (two on -NH₂, one on -NH)Yes (≤ 3)Calculated
H-Bond Acceptors 3 (three N atoms)Yes (≤ 3)Calculated
Rotatable Bonds 1 (C-C bond)Yes (≤ 3)Calculated

Note: Properties are for the specified compound. XlogP is estimated based on the closely related 5-(aminomethyl)-1H-indazole.

The fragment fully complies with the "Rule of Three," making it an ideal candidate for a screening library. Its low molecular weight and complexity provide a high probability of fitting into target binding pockets, while leaving ample scope for optimization without escalating into unfavorable physicochemical space.[4]

Proposed Synthesis

A robust synthetic route is critical for any fragment, as hit-to-lead campaigns require the reliable production of analogs. A plausible synthesis can be adapted from established methods for creating substituted indazoles.[11][12] A common strategy begins with a substituted fluorobenzonitrile.

  • Cyclization: Reaction of 2-fluoro-5-cyanobenzonitrile with hydrazine hydrate leads to the formation of the 5-cyano-1H-indazol-3-amine core. The cyano group at the 5-position is a stable precursor for the desired aminomethyl group.

  • Reduction: The cyano group is then reduced to the primary amine. This can be achieved using a variety of standard reducing agents, such as Lithium Aluminum Hydride (LiAlH₄) or catalytic hydrogenation (e.g., H₂, Raney Nickel), to yield the final product, this compound.

This two-step process provides an efficient route to the target fragment from commercially available starting materials.

Rationale for Inclusion in a Fragment Library

The strategic value of this compound lies in its trifecta of features:

  • The Anchor: The 3-amino group, along with the indazole nitrogens, acts as a powerful anchor, forming key hydrogen bonds with the hinge region of protein kinases.[12]

  • The Scaffold: The rigid indazole ring system provides a stable, planar core that orients substituents into defined regions of space, facilitating structure-based design.

  • The Vector: The 5-(aminomethyl) group is the key to its utility. It provides a functional handle located away from the primary binding motif (the "anchor"). This allows chemists to use "fragment growing" strategies, extending the molecule into adjacent pockets of the binding site to gain potency and selectivity, without disrupting the crucial hinge interaction.[6]

A Practical Workflow for Fragment Screening

Identifying the binding of a low-affinity fragment requires highly sensitive biophysical techniques.[15][16] Common methods include Nuclear Magnetic Resonance (NMR), X-ray crystallography, and Surface Plasmon Resonance (SPR).[15][17] SPR is a powerful primary screening technique due to its high throughput, sensitivity, and ability to provide kinetic data.[15]

Detailed Protocol: Surface Plasmon Resonance (SPR) Screening

This protocol outlines a standard SPR-based screening campaign to identify fragments that bind to a target kinase.

Objective: To identify and characterize the binding of fragments from a library to a target kinase immobilized on an SPR sensor surface.

Materials:

  • Biacore 8K or similar high-sensitivity SPR instrument.[15]

  • CM5 sensor chip.

  • Amine coupling kit (EDC, NHS, ethanolamine).

  • Target kinase (e.g., FGFR1), >95% purity.

  • Fragment library including this compound, dissolved in 100% DMSO.

  • Running buffer (e.g., HBS-EP+, pH 7.4).

Methodology:

  • Protein Immobilization:

    • Equilibrate the system with running buffer.

    • Activate the CM5 sensor surface with a 1:1 mixture of EDC/NHS for 7 minutes.

    • Inject the target kinase (e.g., at 20 µg/mL in 10 mM acetate buffer, pH 5.0) over one flow cell until the desired immobilization level is reached (~10,000 Response Units). A second flow cell is left blank or immobilized with a control protein to serve as a reference.[15]

    • Deactivate remaining active esters with a 7-minute injection of 1 M ethanolamine-HCl.

  • Primary Screen:

    • Prepare fragment screening plates by diluting DMSO stocks into running buffer to a final concentration of 200 µM (with a final DMSO concentration of ≤2%).

    • Inject the fragment solutions over the target and reference flow cells at a high flow rate (e.g., 30 µL/min) for a short contact time (e.g., 60 seconds).

    • Monitor the binding response. A fragment is considered a preliminary "hit" if it shows a response significantly above the background noise and minimal binding to the reference surface.

  • Hit Validation & Affinity Determination:

    • For all preliminary hits, perform a dose-response analysis.

    • Prepare serial dilutions of the hit fragment (e.g., from 500 µM down to ~1 µM).

    • Inject each concentration until the binding response reaches equilibrium.

    • Fit the equilibrium binding responses against fragment concentration to a steady-state affinity model to determine the dissociation constant (Kᴅ).

    • Causality Check: The binding response must be concentration-dependent. A lack of a clear dose-response relationship suggests non-specific binding or aggregation, invalidating the hit.

  • Orthogonal Validation:

    • Confirm high-confidence hits using a secondary, non-label-based technique, such as a Differential Scanning Fluorimetry (DSF) thermal shift assay or NMR spectroscopy, to ensure the observed binding is not an artifact of the SPR method.[15][16]

From Hit to Lead: Elaboration of the Indazole Core

Once this compound is validated as a binder, the next phase is to evolve it into a potent lead compound. This is where the 5-(aminomethyl) "vector" becomes invaluable.

Structure-Guided Fragment Growing

The most common elaboration strategy for a fragment like this is "fragment growing".[6][18] The goal is to obtain a high-resolution co-crystal structure of the fragment bound to the target kinase. This structure reveals the precise orientation of the fragment in the active site and highlights nearby pockets that can be exploited.

The 5-aminomethyl group can be elaborated through various chemical reactions, such as:

  • Amide Coupling: Reacting the amine with carboxylic acids to introduce new functionality.

  • Reductive Amination: Reacting the amine with aldehydes or ketones to form new C-N bonds and introduce substituted alkyl groups.

  • Sulfonamide Formation: Reacting the amine with sulfonyl chlorides.

Fragment_Elaboration cluster_0 Structure-Based Design Cycle Frag Initial Fragment Hit This compound (Weak Affinity) Xray Co-crystal Structure with Target Kinase Frag->Xray Design Design Analogs (Targeting new pocket via 5-NH2) Xray->Design Identify Vector Synth Synthesize Analogs (Amide Coupling, etc.) Design->Synth Assay Assay Analogs (Potency & Selectivity) Synth->Assay Assay->Xray Iterate Lead Potent & Selective Lead Compound Assay->Lead

Caption: Iterative cycle of structure-based fragment growing.

Hypothetical Elaboration Targeting a Kinase

Imagine a crystal structure shows the 5-aminomethyl group pointing towards a shallow, hydrophobic pocket adjacent to the main ATP-binding site. A medicinal chemist could then design an analog by coupling a hydrophobic group, like phenylacetic acid, to the amine. The resulting amide would place the new phenyl group into this pocket, forming favorable hydrophobic interactions and increasing the compound's affinity for the target. This rational, structure-guided approach is a hallmark of FBDD and has been used to develop potent inhibitors for targets like FGFR.[19][20]

Case Study Context: Targeting the Fibroblast Growth Factor Receptor (FGFR) Family

The FGFR family of receptor tyrosine kinases is a well-validated target in oncology, with genetic alterations driving tumor growth in various cancers.[19] Several FBDD campaigns have successfully targeted FGFRs, and many of the resulting inhibitors utilize scaffolds that rely on hinge-binding interactions similar to those formed by 3-aminoindazole.[20]

In a typical scenario, the 3-aminoindazole core of our fragment would occupy the adenine-binding region, forming hydrogen bonds with the kinase hinge. The 5-(aminomethyl) group would then serve as the starting point for growing the molecule out towards the solvent-exposed region of the ATP pocket, a common strategy for achieving both potency and selectivity among different kinases.[20]

Kinase_Pathway GF Growth Factor (e.g., FGF) Receptor Kinase Receptor (e.g., FGFR) GF->Receptor Activates ADP ADP Receptor->ADP Downstream Downstream Signaling (RAS-MAPK, PI3K-AKT) Receptor->Downstream Phosphorylates Fragment This compound (Inhibitor) Fragment->Receptor Blocks ATP Binding ATP ATP ATP->Receptor Binds Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation Promotes

Caption: Simplified kinase signaling pathway showing the inhibitory mechanism.

Conclusion

This compound is more than just another small molecule; it is a highly optimized tool for modern drug discovery. It perfectly adheres to the principles of fragment-based design, combining a privileged, high-affinity anchor for the kinase hinge with a versatile synthetic vector for rapid, structure-guided optimization. Its inclusion in a fragment library provides a validated, high-quality starting point for developing potent and selective inhibitors against protein kinases and potentially other ATP-dependent enzyme families. By leveraging this fragment, drug discovery teams can enhance the efficiency and success rate of their hit-to-lead campaigns, accelerating the development of novel therapeutics for challenging diseases.

References

  • One Nucleus. (n.d.). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.
  • PharmaFeatures. (2024). Fragment-Based Drug Discovery: A Comprehensive Overview.
  • 3B Scientific. (n.d.). Fragment Screening & Fragment-Based Drug Design.
  • Sygnature Discovery. (n.d.). Fragment Screening | Drug Discovery.
  • Wikipedia. (n.d.). Fragment-based lead discovery.
  • do Nascimento, A. S., et al. (2024). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ChemMedChem.
  • Life Chemicals. (2021). Fragment-based Screening Methods for Innovative Drug Discovery.
  • ResearchGate. (n.d.). Fragment growing in FBDD.
  • Chen, H., et al. (2020). Application of Fragment-Based Drug Discovery to Versatile Targets. Frontiers in Molecular Biosciences.
  • PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole.
  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Discovery.
  • NIH National Library of Medicine. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
  • ResearchGate. (n.d.). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications.
  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Indazole Motifs and Their Medicinal Importance: An Overview.
  • NIH National Library of Medicine. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives.
  • Sun, J. H., et al. (n.d.). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry.
  • BLDpharm. (n.d.). This compound.
  • Nakanishi, Y., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry.
  • PubChemLite. (n.d.). 5-(aminomethyl)-1h-indazole (C8H9N3).
  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • YouTube. (2022). Introduction into Fragment Based Drug Discovery.
  • NIH National Library of Medicine. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
  • Li, Y., et al. (2017). Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

The Emergence of a Privileged Scaffold: A Technical Guide to Initial Screening of Hits with a 5-(Aminomethyl)-1H-indazol-3-amine Core

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 1H-indazole-3-amine moiety represents a cornerstone in modern medicinal chemistry, recognized as an effective "hinge-binding" fragment, particularly in the realm of kinase inhibition.[1][2] This technical guide provides an in-depth, experience-driven framework for the initial screening and validation of hit compounds centered around the 5-(Aminomethyl)-1H-indazol-3-amine scaffold. Moving beyond a simple recitation of protocols, this document elucidates the scientific rationale behind each stage of the early-phase drug discovery process, from primary high-throughput screening (HTS) to robust hit validation and preliminary structure-activity relationship (SAR) analysis. Our objective is to equip researchers with a self-validating workflow to confidently identify and prioritize high-quality, progressible hits for novel and complex therapeutic targets.

The this compound Scaffold: A Profile of a Privileged Structure

The indazole core is a bicyclic aromatic heterocycle that has gained prominence as a "privileged scaffold" in drug discovery due to its versatile biological activities, including anti-tumor, anti-inflammatory, and anti-diabetic properties.[3][4] Its significance is underscored by its presence in numerous clinically approved drugs and investigational agents.[1][4]

The this compound scaffold, specifically, presents several key features that make it an attractive starting point for a screening campaign:

  • The 1H-indazole-3-amine Moiety: This component is a well-established hinge-binding motif for a multitude of protein kinases.[1][2] The nitrogen atoms in the indazole ring can form crucial hydrogen bond interactions with the backbone of the kinase hinge region, a common anchoring point for ATP-competitive inhibitors.

  • The 5-(Aminomethyl) Group: This substituent provides a versatile handle for chemical modification. The primary amine can be readily derivatized to explore the solvent-exposed region of the target protein, allowing for the optimization of potency, selectivity, and physicochemical properties. This strategic placement of a functional group is critical for developing a preliminary understanding of the structure-activity relationship (SAR).

Given these characteristics, a screening campaign built around this scaffold is logically directed towards the protein kinase family, which comprises over 500 members and is a major target class for drug discovery.[5]

Designing and Executing the Initial Screening Campaign

The success of any screening campaign hinges on a well-designed workflow that systematically identifies and validates true hits while eliminating artifacts. The following sections detail a robust, multi-step process tailored for compounds featuring the this compound scaffold.

Primary High-Throughput Screening (HTS): Identifying Initial Activity

The primary objective of the HTS is to rapidly screen a large compound library to identify initial "hits" that modulate the activity of the target kinase.[6] A widely used and robust method for this is the ADP-Glo™ Kinase Assay, a luminescent assay that measures the amount of ADP produced during the kinase reaction.[7]

Rationale for Choosing ADP-Glo™:

  • Universal Applicability: It can be used for virtually any ADP-generating enzyme, including all protein kinases.[7]

  • High Sensitivity and Robustness: The luminescent signal provides a high signal-to-background ratio, making it suitable for identifying even weakly potent hits.

  • Reduced Interference: The assay is less prone to interference from colored or fluorescent compounds compared to other methods.

Experimental Protocol: Primary HTS using ADP-Glo™ Kinase Assay

  • Compound Plating: Dispense 50 nL of each test compound (typically at a concentration of 10 mM in DMSO) into a 384-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Kinase Reaction:

    • Add 5 µL of a solution containing the target kinase and its specific peptide substrate in kinase buffer.

    • Add 5 µL of a solution containing ATP at its Km concentration (to ensure competitive binding can be detected).

    • Incubate the reaction mixture at room temperature for 1 hour.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader. The signal intensity is directly proportional to the amount of ADP produced and, therefore, the kinase activity.

Data Analysis and Hit Nomination

The raw data from the HTS is analyzed to identify compounds that significantly inhibit kinase activity. A common metric for this is the Z-score, which quantifies the deviation of a compound's activity from the mean of the control population. Hits are typically defined as compounds with a Z-score below a certain threshold (e.g., -3).

Hit Confirmation and Triage: Separating Signal from Noise

A significant percentage of initial hits from any HTS are false positives.[8] Therefore, a rigorous hit confirmation process is essential to ensure that resources are focused on genuine hits.[9]

Re-testing and Dose-Response Analysis

Nominated hits are re-tested under the same assay conditions to confirm their activity.[9] Subsequently, a 10-point dose-response curve is generated for each confirmed hit to determine its half-maximal inhibitory concentration (IC50), a measure of its potency.

Table 1: Hypothetical Hit Confirmation Data for Selected Compounds

Compound IDScaffoldPrimary Screen % Inhibition @ 10 µMConfirmed IC50 (µM)
HZ-001 This compound85.20.75
HZ-002 This compound78.91.2
HZ-003 This compound92.50.42
HZ-004 This compound65.15.8
Orthogonal Assays

To further increase confidence in the confirmed hits, an orthogonal assay using a different detection technology is employed.[9] This helps to rule out assay-specific artifacts. For kinase inhibitors, a common orthogonal method is a radiometric assay, which directly measures the incorporation of radiolabeled phosphate (from [γ-³³P]-ATP) into the substrate.[10]

Rationale for Radiometric Assays:

  • Gold Standard: Considered the gold standard for kinase assays due to its direct measurement of enzymatic activity.[10]

  • High Sensitivity and Accuracy: Provides highly reproducible and high-quality data.[10]

  • Avoids Interference: Not susceptible to the same types of interference as luminescence- or fluorescence-based assays.[10]

Hits that demonstrate comparable potency in both the primary and orthogonal assays are considered "validated hits" and are prioritized for further characterization.

Hit Validation: Building a Comprehensive Profile

The goal of hit validation is to gather additional data on the validated hits to assess their drug-like properties and build a stronger case for their progression into lead optimization.[11] This involves a suite of assays that go beyond simple potency measurements.

The Hit Validation Workflow

The following diagram illustrates a logical workflow for hit validation, ensuring a systematic and efficient evaluation of each compound.

HitValidationWorkflow cluster_0 Initial Screening & Confirmation cluster_1 Hit Validation Cascade PrimaryHTS Primary HTS (e.g., ADP-Glo) HitConfirmation Hit Confirmation (Dose-Response) PrimaryHTS->HitConfirmation Nominated Hits OrthogonalAssay Orthogonal Assay (e.g., Radiometric) HitConfirmation->OrthogonalAssay Confirmed Hits Cytotoxicity Cytotoxicity Assay (e.g., MTT/CellTiter-Glo) OrthogonalAssay->Cytotoxicity Validated Hits ADME_Tox Early ADME-Tox Profiling (PAMPA, Microsomal Stability) Cytotoxicity->ADME_Tox TargetEngagement Cellular Target Engagement (e.g., CETSA/BiTSA) ADME_Tox->TargetEngagement SAR_Analysis Preliminary SAR Analysis & Prioritization TargetEngagement->SAR_Analysis SAR_Logic cluster_data Experimental Data Scaffold Core Scaffold (this compound) Hinge-Binding Moiety Derivatization Handle Potency Target Potency (IC50) Scaffold:f2->Potency Selectivity Selectivity (vs. other kinases) Scaffold:f2->Selectivity ADME_Tox ADME-Tox Properties Scaffold:f2->ADME_Tox SAR_Insights SAR Insights (Structure-Activity Relationship) Potency->SAR_Insights Selectivity->SAR_Insights CellularActivity Cellular Activity & Target Engagement CellularActivity->SAR_Insights ADME_Tox->SAR_Insights

Caption: Connecting structural features to experimental outcomes in SAR analysis.

Conclusion and Future Directions

The this compound scaffold is a promising starting point for the discovery of novel therapeutics, particularly kinase inhibitors. This guide has outlined a rigorous, self-validating workflow for the initial screening and validation of hits based on this core. By integrating biochemical and cellular assays with early ADME-Tox profiling and target engagement studies, researchers can build a comprehensive understanding of their hit compounds. This multi-parameter approach ensures that only the highest quality hits, with a clear path for optimization, are advanced into the more resource-intensive stages of drug discovery. The preliminary SAR generated from this initial phase provides a solid foundation for the rational design of more potent, selective, and drug-like molecules.

References

  • ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today.
  • Target Engagement of Small Molecules: Thermal Profiling Approaches on Different Levels. Methods in Molecular Biology.
  • In Vitro ADME-Tox Profiling - Creative Biostucture Drug Discovery. Creative Biostructure.
  • Synthetic strategy and structure–activity relationship (SAR) studies of 3-(5′-hydroxymethyl-2′-furyl)-1-benzyl indazole (YC-1, Lificiguat): a review. PubMed Central.
  • Hit confirmation, hit validation. GARDP Revive.
  • High-throughput screening for kinase inhibitors. PubMed.
  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.
  • Innovative Breakthroughs in ADME Toxicology: Paving the Way for Safer Drug Development. News-Medical.net.
  • Importance of ADME/Tox in Early Drug Discovery. Computational Chemistry Blog.
  • The Role of ADME & Toxicology Studies in Drug Discovery & Development. Thermo Fisher Scientific.
  • Rapid Evaluation of Small Molecule Cellular Target Engagement with a Luminescent Thermal Shift Assay. ACS Medicinal Chemistry Letters.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. PMC.
  • Overview of the Phases of Drug Discovery. Drug Discovery Pro.
  • Kinase Screening Assay Services. Reaction Biology.
  • Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers. PubMed.
  • Hit Discovery & Confirmation for Early Drug Discovery. Sigma-Aldrich.
  • CELLULAR TARGET ENGAGEMENT ASSAYS FOR SMALL-MOLECULE DRUG DISCOVERY. ResearchGate.
  • High‐Throughput Screening for Kinase Inhibitors. Semantic Scholar.
  • Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
  • A Practical Guide to Target Engagement Assays. Selvita.
  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. PMC - PubMed Central.
  • Describes the predicted SAR studies of indazole based derivatives. ResearchGate.
  • Hit Identification and Validation Services. Sygnature Discovery.
  • Effective Strategies for Successful Hit Identification in Drug Discovery. Sygnature Discovery.
  • Design, synthesis, and Structure-Activity Relationships (SAR) of 3-vinylindazole derivatives as new selective tropomyosin receptor kinases (Trk) inhibitors. PubMed.
  • 5-(Aminomethyl)-1H-indazole. PubChem.
  • 5-Aminomethyl-1H-benzimidazoles as Orally Active Inhibitors of Inducible T-cell Kinase (Itk). Bioorganic & Medicinal Chemistry Letters.
  • 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk). Sci-Hub.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate.
  • This compound. BLDpharm.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate.
  • Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. PubMed Central.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI.
  • Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives. PubMed.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
  • Discovery and characterization of N-(1,3-dialkyl-1H-indazol-6-yl)-1H-pyrazolo[4,3-b]pyridin-3-amine scaffold as mGlu 4 positive allosteric modulators that mitigate CYP1A2 induction liability. PubMed.
  • Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. NIH.
  • The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. PubMed.
  • 5-(aminomethyl)-1h-indazole (C8H9N3). PubChemLite.
  • Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH.
  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. Enamine.

Sources

An In-depth Technical Guide to 3-Amino-1H-indazole-5-methanamine (CAS 267876-23-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: Unveiling the Potential of a Substituted Indazole

In the landscape of medicinal chemistry and drug discovery, the indazole scaffold is a privileged structure, renowned for its versatile biological activities. This guide focuses on a specific derivative, 3-Amino-1H-indazole-5-methanamine, assigned the Chemical Abstracts Service (CAS) registry number 267876-23-3. While in-depth research on this particular molecule is still emerging, its structural features, particularly the 3-aminoindazole core, place it within a class of compounds with significant therapeutic potential. This document serves as a comprehensive technical resource, providing available data on its properties, potential mechanisms of action based on its structural class, and a framework for its investigation.

It is critical to note that the CAS number 267876-23-3 is definitively associated with 3-Amino-1H-indazole-5-methanamine.[1][2] Any association with other chemical entities should be considered erroneous. This guide will proceed with a detailed exploration of this confirmed identity.

Physicochemical Properties: A Foundation for Research

A thorough understanding of a compound's physicochemical properties is fundamental to any research endeavor, influencing everything from solubility in experimental assays to its potential pharmacokinetic profile. The available data for 3-Amino-1H-indazole-5-methanamine is summarized below.

PropertyValueSource
CAS Number 267876-23-3[1][2]
Molecular Formula C₈H₁₀N₄[1]
Molecular Weight 162.19 g/mol [1]
Synonyms 5-(Aminomethyl)-1H-indazol-3-amine[3]
SMILES Code NC1=NNC2=C1C=C(CN)C=C2[3]

The Indazole Scaffold: A Hub of Biological Activity

Indazole derivatives are a prominent class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide array of pharmacological activities.[4][5] These activities include anti-tumor, anti-inflammatory, and anti-bacterial properties. The 1H-indazole-3-amine structure, a core component of CAS 267876-23-3, is recognized as an effective hinge-binding fragment for various protein kinases.[6]

Potential Mechanism of Action: Kinase Inhibition

Many 3-aminoindazole derivatives have been investigated as potent inhibitors of protein kinases, which are crucial regulators of cellular processes.[4] Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The general mechanism of action for many indazole-based kinase inhibitors involves competitive binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting signaling cascades that promote cell proliferation and survival.

Given the structural alerts within 3-Amino-1H-indazole-5-methanamine, a logical starting point for investigating its biological activity would be to screen it against a panel of protein kinases.

Kinase_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase Binds & Activates Downstream_Signaling Downstream Signaling Cascade Receptor_Tyrosine_Kinase->Downstream_Signaling Phosphorylates ADP ADP Receptor_Tyrosine_Kinase->ADP Indazole_Inhibitor 3-Amino-1H-indazole-5-methanamine (CAS 267876-23-3) Indazole_Inhibitor->Receptor_Tyrosine_Kinase Inhibits (ATP Competitive) Cellular_Response Cell Proliferation, Survival, etc. Downstream_Signaling->Cellular_Response Leads to ATP ATP ATP->Receptor_Tyrosine_Kinase

Caption: Representative kinase signaling pathway potentially inhibited by 3-aminoindazole derivatives.

Experimental Protocols: A Framework for Investigation

For researchers interested in exploring the biological activities of 3-Amino-1H-indazole-5-methanamine, a logical first step is to perform a kinase inhibition assay. The following is a generalized, representative protocol.

In Vitro Kinase Inhibition Assay (Example)

Objective: To determine the inhibitory activity of 3-Amino-1H-indazole-5-methanamine against a specific protein kinase.

Materials:

  • 3-Amino-1H-indazole-5-methanamine (CAS 267876-23-3)

  • Recombinant protein kinase

  • Kinase-specific substrate peptide

  • ATP (Adenosine triphosphate)

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)

  • Microplate reader

Methodology:

  • Compound Preparation: Prepare a stock solution of 3-Amino-1H-indazole-5-methanamine in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of test concentrations.

  • Reaction Setup: In a microplate, add the assay buffer, the protein kinase, and the test compound at various concentrations.

  • Initiation of Reaction: Add the substrate peptide and ATP to initiate the kinase reaction. Incubate at the optimal temperature for the specific kinase.

  • Detection: Stop the reaction and add the kinase detection reagent according to the manufacturer's instructions. This reagent typically measures the amount of ADP produced, which is proportional to kinase activity.

  • Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration relative to a control (no inhibitor). Determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%) by fitting the data to a dose-response curve.

Causality and Self-Validation: This protocol includes positive and negative controls to ensure the validity of the results. The dose-dependent inhibition observed provides confidence that the compound is directly interacting with the target kinase.

Suppliers

For researchers seeking to procure 3-Amino-1H-indazole-5-methanamine, the following suppliers have been identified:

  • Pharmaffiliates: Lists the compound with CAS number 267876-23-3.[1]

  • BLDpharm: Offers this compound with the corresponding CAS number.[3]

  • Coompo: Provides 3-Amino-1H-indazole-5-methanamine for biological research.[7]

  • BIOFOUNT: Supplies the compound for industrial or scientific research purposes.[8]

It is recommended to contact these suppliers directly for availability, purity, and pricing information.

Conclusion and Future Directions

3-Amino-1H-indazole-5-methanamine (CAS 267876-23-3) is a molecule of interest due to its 3-aminoindazole core, a scaffold prevalent in a multitude of biologically active compounds. While specific research on this compound is limited, the broader family of indazole derivatives has shown significant promise, particularly as kinase inhibitors with anti-proliferative activities.[6][9]

Future research should focus on a comprehensive biological characterization of 3-Amino-1H-indazole-5-methanamine. This would include broad kinase profiling to identify potential targets, cell-based assays to determine its effects on cellular processes, and eventually, in vivo studies to assess its therapeutic potential. The information and protocols provided in this guide offer a solid foundation for initiating such investigations.

References

  • Pharmaffiliates. 3-Amino-1H-indazole-5-methaNAmine. [Link]

  • Coompo. 3-Amino-1H-indazole-5-methanamine | 267876-23-3. [Link]

  • BIOFOUNT. 3-Amino-1H-indazole-5-methanamine. [Link]

  • PubMed. Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. [Link]

  • ChemWhat. Cas no 267876-23-3 (3-amino-1H-Indazole-5-methanamine). [Link]

  • PubMed Central. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. [Link]

  • ResearchGate. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity | Request PDF. [Link]

  • MDPI. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. [Link]

Sources

The 3-Aminoindazole Scaffold: A Comprehensive Guide to Structure-Activity Relationships in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Status of the 3-Aminoindazole Core

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The indazole nucleus, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyrazole ring, is one such "privileged scaffold."[1] Its unique structural and electronic properties have made it a fertile ground for the discovery of compounds with a wide array of biological activities, including anti-inflammatory, antibacterial, and notably, antitumor effects.[1][2] Within this class, the 3-aminoindazole moiety has garnered significant attention. The presence of a reactive amino group at the 3-position provides a versatile handle for synthetic modification, allowing for the systematic exploration of the chemical space around the core structure.[3] This has led to the development of numerous potent and selective inhibitors of various biological targets, particularly protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.[4]

This in-depth technical guide aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the structure-activity relationship (SAR) of 3-aminoindazoles. By dissecting the influence of structural modifications on biological activity, we will illuminate the key principles guiding the design of next-generation therapeutics based on this remarkable scaffold.

Dissecting the Structure-Activity Relationship (SAR) of 3-Aminoindazoles

The potency and selectivity of 3-aminoindazole derivatives are profoundly influenced by the nature and position of substituents on the bicyclic core and the exocyclic amino group. A systematic analysis of these modifications is crucial for rational drug design.

Modifications at the N1 Position of the Indazole Ring

The N1 position of the indazole ring often plays a critical role in orienting the molecule within the target's binding site and can be tailored to enhance potency and selectivity. While many active 3-aminoindazoles are unsubstituted at this position, allowing for a key hydrogen bond interaction with the hinge region of kinases, strategic substitution can lead to improved pharmacological profiles. For instance, the introduction of small alkyl or substituted aryl groups can modulate solubility and cell permeability. In the context of certain kinase inhibitors, N1 substitution can be exploited to avoid undesirable interactions with off-target proteins.

The Significance of the 3-Amino Group and its Substituents

The 3-amino group is a cornerstone of the 3-aminoindazole scaffold's biological activity, often serving as a key hydrogen bond donor to the hinge region of protein kinases.[5] Acylation of this amine is a common strategy to introduce diverse functionalities. For example, the formation of an amide linkage with various carboxylic acids has been extensively explored. The nature of the acyl group can dramatically impact potency and selectivity. A notable example is the development of 3-amino-1H-indazol-6-yl-benzamide as a type II kinase inhibitor scaffold.[5] The benzamide moiety can be further substituted to optimize interactions with the target protein.

Exploring the Chemical Space at the C5 and C6 Positions

Substitutions on the benzene portion of the indazole ring, particularly at the C5 and C6 positions, offer a powerful means to fine-tune the physicochemical properties and biological activity of 3-aminoindazole derivatives. These positions are often solvent-exposed in kinase binding pockets, providing an opportunity to introduce groups that can enhance solubility, modulate metabolic stability, or establish additional interactions with the target. For instance, the introduction of solubilizing groups like morpholine or piperazine at these positions can improve the pharmacokinetic profile of the compounds. In the development of inhibitors for anaplastic lymphoma kinase (ALK), a 3-amino-5-substituted indazole served as a promising starting point, leading to the discovery of potent derivatives like entrectinib.[4]

Biological Targets and Quantitative Activity Data

3-Aminoindazole-based compounds have demonstrated potent inhibitory activity against a range of therapeutically relevant protein kinases implicated in cancer and other diseases. The following table summarizes the activity of representative 3-aminoindazole derivatives against various kinases.

Compound IDTarget Kinase(s)IC50 (nM)Cell-based Assay (IC50, µM)Reference
28a c-Met1.80.18 (EBC-1 cells)[6]
Entrectinib (127) ALK12-[4]
Compound 98 FGFR115.00.642 (KG1 cell lines)[4]
Compound 4 FLT3, PDGFRα-T674M, Kit-T670I->1000-fold selectivity for FLT3 and Kit-T670I dependent cellular growth[5]
Compound 7v FGFR4, FGFR4V550L, FGFR4V550Mnanomolarnanomolar[7]

Experimental Protocols: A Practical Guide

To facilitate the exploration of 3-aminoindazole SAR, this section provides representative, step-by-step experimental protocols for the synthesis of a key intermediate and a common kinase inhibition assay.

Synthesis of 3-Amino-6-bromo-1H-indazole

This protocol describes a common method for the synthesis of a versatile 3-aminoindazole intermediate, which can be further functionalized for SAR studies.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-bromo-2-fluorobenzonitrile in hydrazine hydrate.

  • Reaction Execution: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Add water to the mixture to precipitate the product.

  • Purification: Collect the solid precipitate by filtration, wash with cold water, and dry under vacuum to yield 3-amino-6-bromo-1H-indazole. The product can be further purified by recrystallization or column chromatography if necessary.

In Vitro Kinase Inhibition Assay (Example: c-Met Kinase)

This protocol outlines a general procedure for evaluating the inhibitory activity of 3-aminoindazole derivatives against a protein kinase, using c-Met as an example.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO). Prepare assay buffer, recombinant human c-Met kinase, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP.

  • Assay Procedure: In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the c-Met kinase. Incubate for 10-15 minutes at room temperature.

  • Initiation of Reaction: Initiate the kinase reaction by adding the substrate and ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the kinase activity. This can be done using various methods, such as a phosphospecific antibody-based ELISA, radiometric assay measuring the incorporation of ³²P-ATP, or a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a DMSO control. Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.

Visualizing Key Concepts

To further clarify the concepts discussed, the following diagrams illustrate the core 3-aminoindazole scaffold, a typical synthetic workflow, and a simplified kinase inhibition pathway.

Caption: Key modification points on the 3-aminoindazole scaffold for SAR studies.

Synthesis_Workflow Start 4-Bromo-2-fluorobenzonitrile + Hydrazine Reaction Cyclization Reaction Start->Reaction Intermediate 3-Amino-6-bromo-1H-indazole Reaction->Intermediate Acylation Acylation of 3-Amino Group Intermediate->Acylation Suzuki Suzuki Coupling at C6 Intermediate->Suzuki Final_Product Diverse 3-Aminoindazole Derivatives Acylation->Final_Product Suzuki->Final_Product

Caption: A generalized synthetic workflow for creating a library of 3-aminoindazole derivatives.

Kinase_Inhibition_Pathway cluster_kinase Kinase Catalytic Cycle Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate Phosphorylation ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase ADP ADP Phospho_Substrate->ADP Inhibitor 3-Aminoindazole Inhibitor Inhibitor->Kinase Binds to ATP-binding site

Caption: Simplified schematic of competitive kinase inhibition by a 3-aminoindazole derivative.

Future Perspectives and the Untapped Potential

The 3-aminoindazole scaffold continues to be a highly valuable framework in the pursuit of novel therapeutics. While its application as kinase inhibitors is well-established, the versatility of this core suggests that its potential extends to other target classes. Future research will likely focus on:

  • Expanding the Target Space: Exploring the activity of 3-aminoindazole libraries against other enzyme families and receptor types.

  • Novel Synthetic Methodologies: Developing more efficient and diverse synthetic routes to access novel chemical space around the scaffold.[3]

  • Structure-Based Drug Design: Utilizing computational modeling and co-crystal structures to guide the rational design of next-generation inhibitors with improved potency and selectivity.[5]

  • Addressing Drug Resistance: Designing 3-aminoindazole derivatives that can overcome acquired resistance mechanisms, such as gatekeeper mutations in kinases.[7]

References

  • Guo, Y., & Gao, Q. (2022). Recent advances in 3-aminoindazoles as versatile synthons for the synthesis of nitrogen heterocycles. RSC Advances. [Link]

  • Yao, Q., et al. (2015). Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. European Journal of Medicinal Chemistry. [Link]

  • Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Gädda, D., et al. (2012). An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ACS Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of Aminoindazole Derivatives as Highly Selective Covalent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR4. Journal of Medicinal Chemistry. [Link]

  • Verma, A., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry. [Link]

  • Li, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Pharmaceuticals. [Link]

Sources

Unlocking Therapeutic Potential: A Technical Guide to Identifying and Validating Targets for 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold for a multitude of clinically successful therapeutics, particularly in oncology. This guide delves into the therapeutic potential of a specific, yet underexplored derivative, 5-(Aminomethyl)-1H-indazol-3-amine. We will first establish the foundational pharmacology of the 1H-indazol-3-amine core, a known hinge-binding fragment in protein kinases. Building upon this, we will construct a scientifically-grounded hypothesis for the potential therapeutic targets of this compound by analyzing structure-activity relationships of analogous compounds. This guide will then transition into a practical framework for the experimental validation of these putative targets, providing detailed, field-proven protocols for key assays. Our objective is to equip researchers with the necessary knowledge and methodologies to systematically investigate this promising compound and accelerate its journey from a molecule of interest to a potential therapeutic candidate.

The Indazole Scaffold: A Privileged Structure in Kinase Inhibition

The indazole ring system has emerged as a highly successful structural motif in the design of protein kinase inhibitors.[1][2] Its unique electronic properties and ability to form key hydrogen bond interactions within the ATP-binding pocket of kinases have led to the development of several FDA-approved drugs, including Axitinib (VEGFR inhibitor) and Pazopanib (multi-kinase inhibitor).[3] The 1H-indazol-3-amine substructure, in particular, has been identified as an effective "hinge-binding" fragment, anchoring the inhibitor to the kinase's hinge region, a critical interaction for potent inhibition.[4]

Derivatives of 1H-indazol-3-amine have demonstrated significant activity against a range of cancer-relevant kinases, most notably within the PI3K/AKT/mTOR and Fibroblast Growth Factor Receptor (FGFR) signaling pathways.[3][5] These pathways are frequently dysregulated in various malignancies, driving tumor cell proliferation, survival, and angiogenesis.[6]

Decoding the Role of the 5-Aminomethyl Substituent: A Hypothesis for Target Selectivity

While the 1H-indazol-3-amine core provides the foundational kinase-binding properties, substitutions on the indazole ring play a crucial role in modulating potency and selectivity. The introduction of an aminomethyl group at the 5-position of the indazole ring in this compound is predicted to significantly influence its target profile.

Structure-activity relationship (SAR) studies on related indazole derivatives have shown that the 5-position is sensitive to the nature of the substituent. For instance, while a methyl group at this position has been shown to decrease activity against certain kinases, the introduction of groups capable of forming additional interactions can enhance potency and introduce selectivity.[7] The aminomethyl group, with its basic nitrogen and potential for hydrogen bonding, could facilitate interactions with specific amino acid residues in the solvent-exposed region of the kinase ATP-binding pocket.

Based on this, we hypothesize that this compound will exhibit inhibitory activity against kinases within the PI3K/AKT/mTOR and/or FGFR families , with the 5-aminomethyl group potentially conferring a unique selectivity profile compared to other 5-substituted indazole derivatives.

A Multi-pronged Approach to Target Identification and Validation

To rigorously test our hypothesis, a systematic and multi-faceted approach to target identification and validation is essential. This process should begin with computational predictions and culminate in robust cellular and biochemical assays.

In Silico Target Fishing: A Computational First Pass

Before embarking on extensive wet-lab experiments, computational "target fishing" can provide valuable insights into the likely biological targets of this compound. Web-based platforms like SwissTargetPrediction utilize a combination of 2D and 3D similarity measures to compare a query molecule against a vast library of known bioactive compounds and their targets.[8][9]

G cluster_0 Computational Target Prediction Input Molecule This compound SMILES String Prediction Algorithm SwissTargetPrediction (Similarity Searching) Input Molecule->Prediction Algorithm Output Ranked List of Potential Targets (e.g., Kinases, Enzymes) Prediction Algorithm->Output

This initial computational screen will generate a prioritized list of potential protein targets, guiding the subsequent experimental validation efforts.

Experimental Validation: From Target Engagement to Cellular Function

The following experimental workflow provides a comprehensive strategy to validate the computationally predicted targets and elucidate the mechanism of action of this compound.

G Start Hypothesized Targets (from in silico prediction & SAR) Biochemical_Assays Biochemical Assays (Kinase Activity) Start->Biochemical_Assays Determine IC50 Target_Engagement Target Engagement Assays (CETSA) Biochemical_Assays->Target_Engagement Confirm target binding in cells Cellular_Assays Cell-Based Assays (Western Blot, Proliferation) Target_Engagement->Cellular_Assays Assess downstream pathway modulation Data_Analysis Data Analysis & Hit-to-Lead Optimization Cellular_Assays->Data_Analysis Synthesize all data Conclusion Validated Therapeutic Target(s) Data_Analysis->Conclusion

Detailed Experimental Protocols

Protocol 1: In Vitro Kinase Activity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a panel of purified kinases, including key members of the PI3K/AKT/mTOR and FGFR families.

Methodology:

  • Reagents and Materials:

    • Purified recombinant kinases (e.g., PI3Kα, AKT1, mTOR, FGFR1, FGFR2).

    • Kinase-specific substrates and ATP.

    • This compound (test compound).

    • ADP-Glo™ Kinase Assay kit (Promega) or equivalent.

    • White, opaque 384-well assay plates.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in the appropriate kinase assay buffer.

    • Add the diluted compound or DMSO (vehicle control) to the assay plate.

    • Add the kinase and substrate mixture to each well.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at the optimal temperature and time for the specific kinase.

    • Stop the reaction and measure the remaining ATP using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[10]

Parameter Description
Test Compound This compound
Target Kinases PI3Kα, AKT1, mTOR, FGFR1, FGFR2, etc.
Assay Format Luminescence-based (e.g., ADP-Glo™)
Readout IC50 (concentration for 50% inhibition)

Таблица 1: Сводка протокола анализа активности киназ.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Objective: To confirm the direct binding of this compound to its putative target kinase(s) within a cellular context.[11][12]

Methodology:

  • Cell Culture and Treatment:

    • Select a cancer cell line known to express the target kinase(s) at endogenous levels.

    • Treat the cells with varying concentrations of the test compound or DMSO for a specified duration.

  • Thermal Challenge:

    • Harvest and resuspend the cells in a suitable buffer.

    • Heat the cell suspensions at a range of temperatures to generate a melt curve, or at a single, optimized temperature for isothermal dose-response analysis.

  • Protein Extraction and Quantification:

    • Lyse the cells by freeze-thawing.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

    • Quantify the amount of the target protein in the soluble fraction using Western blotting or ELISA.

  • Data Analysis:

    • For melt curve analysis, plot the amount of soluble target protein against the temperature. A shift in the melting curve in the presence of the compound indicates target engagement.[13]

    • For isothermal dose-response, plot the amount of soluble target protein at the optimized temperature against the compound concentration to determine the EC50 for target engagement.

G cluster_0 CETSA Workflow Cells Cells + Compound Heat Heat Treatment Lysis Cell Lysis Centrifugation Centrifugation Soluble Soluble Fraction (Target-Bound) Precipitate Precipitated Fraction (Unbound/Denatured) Analysis Western Blot/ ELISA

Protocol 3: Western Blot Analysis of Downstream Signaling Pathways

Objective: To assess the functional consequences of target engagement by measuring the phosphorylation status of key downstream proteins in the PI3K/AKT/mTOR or FGFR signaling pathways.[1][14]

Methodology:

  • Cell Treatment and Lysis:

    • Treat the selected cell line with a dose-range of this compound.

    • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE.

  • Immunoblotting:

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane and probe with primary antibodies specific for the phosphorylated and total forms of the target kinase and its downstream effectors (e.g., p-AKT, AKT, p-S6, S6, p-ERK, ERK).

    • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.

G cluster_0 PI3K/AKT/mTOR Signaling cluster_1 FGFR Signaling RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Growth & Survival mTOR->Proliferation FGF FGF FGFR FGFR FGF->FGFR RAS_RAF RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT Cell_Response Cell Proliferation & Differentiation RAS_RAF->Cell_Response PI3K_AKT->Cell_Response

Conclusion and Future Directions

This technical guide provides a comprehensive framework for the systematic investigation of this compound as a potential therapeutic agent. By leveraging the known pharmacology of the indazole scaffold and employing a combination of computational and experimental approaches, researchers can efficiently identify and validate its therapeutic targets. The detailed protocols provided herein serve as a practical starting point for these investigations. Successful validation of a specific kinase target will pave the way for further preclinical development, including lead optimization, in vivo efficacy studies, and safety pharmacology, ultimately unlocking the full therapeutic potential of this promising molecule.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Martinez Molina, D., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • Tandon, N., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(45), 28203-28236.
  • Gfeller, D., et al. (2013). Shaping the interaction landscape of bioactive molecules.
  • Jafari, R., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
  • Daina, A., et al. (2019). SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules. Nucleic Acids Research, 47(W1), W357-W364.
  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 121-130.
  • Lomenick, B., et al. (2009). A target identification platform for small-molecule probes. ACS Chemical Biology, 4(9), 745-757.
  • Cell Signaling Technology. (2023). Phospho-Akt Pathway Antibody Sampler Kit #9916. Cell Signaling Technology.
  • Assay Genie. (2024). FGF Signaling Pathway Explained: Step-by-Step Process & Key Concepts. Assay Genie.
  • Kandasamy, K., et al. (2010). A network map of FGF-1/FGFR signaling system. Journal of Signal Transduction, 2010, 238162.
  • Wang, Z., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry, 133, 106412.
  • Abcam. (2023).
  • S-Adler, M., & Chung, F. (2018). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Frontiers in Chemistry, 6, 586.
  • Guo, Y., et al. (2021). Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. Frontiers in Pharmacology, 12, 730230.
  • Ball, K., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(10), 2846-2856.
  • Ornitz, D. M., & Itoh, N. (2015). The Fibroblast Growth Factor signaling pathway. Wiley Interdisciplinary Reviews: Developmental Biology, 4(3), 215-266.
  • ResearchGate. (2022). Western blot analysis of a PI3K/AKT/mTOR pathway components, b....
  • bio.tools. (2023). SwissTargetPrediction. bio.tools.
  • BenchChem. (2025). Guarding Against Unforeseen Targets: A Guide to Validating the Kinase Inhibitor Specificity of Phenprocoumon. BenchChem.
  • Chabukswar, A. R., et al. (2022). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Biosciences Biotechnology Research Asia, 19(3).
  • Wang, Y., et al. (2025). Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. European Journal of Medicinal Chemistry, 115274.
  • Janku, F., et al. (2018). Inhibition of the PI3K/AKT/mTOR Pathway in Solid Tumors. Journal of the National Cancer Institute, 110(3), 229-242.
  • PubChemLite. (n.d.). This compound. PubChemLite.
  • SwissTargetPrediction. (n.d.). SwissTargetPrediction. Retrieved from [Link]

  • Vdovin, V. S., et al. (2021). Identification of novel protein kinase CK2 inhibitors among indazole derivatives. Biopolymers and Cell, 37(3), 177-185.
  • Wang, Q., et al. (2023).
  • BenchChem. (n.d.). 3-amino-1H-indazol-5-ol | CAS 88805-70-3. BenchChem.
  • Daina, A., & Zoete, V. (2024). We hope SwissTargetPrediction has been useful for your research. If so, please cite the following articles. SwissTargetPrediction.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis and Evaluation of 1H-Indazole-3-amine Derivatives in Anti-Cancer Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Indazole Scaffolds in Oncology

The indazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1][2] Notably, derivatives of the indazole scaffold are key components in several FDA-approved anti-cancer drugs, such as axitinib and pazopanib, underscoring their therapeutic relevance.[1] Among the various indazole isomers, 1H-indazole-3-amine derivatives have emerged as a particularly promising class of compounds for the development of novel anti-cancer agents.[3] Their unique structural features allow them to act as effective hinge-binding fragments, interacting with the ATP-binding sites of various protein kinases involved in cancer cell proliferation and survival.[3][4]

This comprehensive guide provides a detailed protocol for the synthesis of 1H-indazole-3-amine derivatives and outlines a systematic approach for evaluating their anti-cancer activity in vitro. The methodologies described herein are designed for researchers, scientists, and drug development professionals engaged in the discovery and preclinical evaluation of novel oncology therapeutics.

Part 1: Synthesis of 1H-Indazole-3-amine Derivatives

The synthesis of 1H-indazole-3-amine derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step synthesis commencing from a readily available substituted 2-fluorobenzonitrile. The following protocol details a representative synthesis.

Causality Behind Experimental Choices:
  • Starting Material: 5-bromo-2-fluorobenzonitrile is selected as the starting material due to the reactivity of the fluorine atom, which facilitates nucleophilic substitution by hydrazine to form the indazole ring. The bromo substituent at the 5-position provides a convenient handle for further structural diversification via cross-coupling reactions.

  • Reaction Conditions: The use of hydrazine hydrate in a refluxing solvent provides the necessary thermal energy to drive the cyclization reaction to completion in a relatively short time.

  • Purification: Column chromatography is a standard and effective method for purifying the synthesized compounds, ensuring a high degree of purity essential for subsequent biological evaluation.

Detailed Synthesis Protocol:

Step 1: Synthesis of 5-bromo-1H-indazol-3-amine (Compound 2)

  • To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) in a suitable solvent such as n-butanol, add hydrazine hydrate (80%, 10.0 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure 5-bromo-1H-indazol-3-amine.

  • Characterize the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Step 2: Suzuki-Miyaura Cross-Coupling for Derivatization (Compound 3)

  • In a reaction vessel, combine 5-bromo-1H-indazol-3-amine (1.0 eq), a substituted boronic acid or ester (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as cesium carbonate (Cs₂CO₃, 2.0 eq).[3]

  • Add a degassed solvent system, for example, a 1:1 mixture of 1,4-dioxane and water.[3]

  • Heat the mixture to 90°C under an inert atmosphere (e.g., nitrogen or argon) and stir for the required time, monitoring the reaction by TLC.

  • After completion, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 1H-indazole-3-amine derivative.

  • Confirm the structure and purity of the final compound using analytical techniques.

Synthetic Workflow Diagram:

Synthesis_Workflow cluster_synthesis Synthesis of 1H-Indazole-3-amine Derivatives start Start: 5-bromo-2-fluorobenzonitrile step1 Step 1: Cyclization (Hydrazine Hydrate) start->step1 intermediate Intermediate: 5-bromo-1H-indazol-3-amine step1->intermediate step2 Step 2: Suzuki Coupling (Boronic Acid, Pd Catalyst) intermediate->step2 product Final Product: 1H-Indazole-3-amine Derivative step2->product

Caption: Synthetic workflow for 1H-indazole-3-amine derivatives.

Part 2: In-Vitro Anti-Cancer Activity Evaluation

A crucial step in the drug discovery pipeline is the evaluation of the biological activity of the newly synthesized compounds.[5][6] A panel of in-vitro assays is typically employed to assess the anti-cancer potential of these derivatives.

Experimental Protocols:

Protocol 1: Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7][8]

  • Cell Seeding: Seed cancer cells (e.g., A549 lung cancer, K562 chronic myeloid leukemia, PC-3 prostate cancer, Hep-G2 hepatoma) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for cell attachment.[7][8][9]

  • Compound Treatment: Prepare serial dilutions of the synthesized 1H-indazole-3-amine derivatives in the appropriate cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (a known anti-cancer drug).[9]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits 50% of cell growth) value for each derivative.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect apoptosis, a form of programmed cell death, induced by the test compounds.

  • Cell Treatment: Seed cells in a 6-well plate and treat with the test compounds at concentrations around their IC₅₀ values for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Protocol 3: Cell Cycle Analysis

This assay determines the effect of the compounds on the cell cycle progression.

  • Cell Treatment: Treat cells with the compounds as described for the apoptosis assay.

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and stain with a solution containing PI and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

In-Vitro Screening Workflow Diagram:

Screening_Workflow cluster_screening In-Vitro Anti-Cancer Screening start Synthesized 1H-Indazole-3-amine Derivatives assay1 Cell Viability Assay (MTT) - Determine IC50 values start->assay1 decision1 Potent Compounds (Low IC50)? assay1->decision1 decision1->start No (Synthesize new derivatives) assay2 Apoptosis Assay (Annexin V/PI) decision1->assay2 Yes assay3 Cell Cycle Analysis decision1->assay3 Yes end Lead Compound Identification assay2->end assay3->end

Caption: Workflow for in-vitro anti-cancer screening.

Part 3: Mechanism of Action

Understanding the mechanism of action is critical for the rational design and development of targeted therapies. 1H-indazole-3-amine derivatives have been reported to exert their anti-cancer effects through various mechanisms.

One prominent mechanism involves the inhibition of protein kinases that are crucial for cancer cell signaling.[2] Furthermore, some derivatives have been shown to induce apoptosis by modulating the expression of key regulatory proteins. For instance, studies have demonstrated that certain 1H-indazole-3-amine derivatives can upregulate the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[10] Additionally, some compounds have been found to affect the p53/MDM2 pathway, a critical regulator of cell cycle arrest and apoptosis.[7][11]

Targeted Signaling Pathway Diagram:

Signaling_Pathway cluster_pathway Proposed Mechanism of Action compound 1H-Indazole-3-amine Derivative kinase Protein Kinase (e.g., FGFR, Abl) compound->kinase Inhibition p53_mdm2 p53/MDM2 Pathway compound->p53_mdm2 Modulation bcl2_family Bcl-2 Family Proteins compound->bcl2_family Modulation proliferation Cell Proliferation kinase->proliferation Promotes apoptosis Apoptosis p53_mdm2->apoptosis Induces bcl2_family->apoptosis Regulates

Caption: Targeted signaling pathways of 1H-indazole-3-amine derivatives.

Data Presentation

The quantitative data obtained from the in-vitro assays should be tabulated for clear comparison and interpretation.

Table 1: In-Vitro Cytotoxicity of 1H-Indazole-3-amine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
Derivative 1 A549 (Lung)Data to be determined
Derivative 1 K562 (Leukemia)Data to be determined
Derivative 2 A549 (Lung)Data to be determined
Derivative 2 K562 (Leukemia)Data to be determined
Positive Control Cell Line SpecificKnown Value

IC₅₀ values represent the concentration of a compound required for 50% inhibition of cell growth in vitro.

References

  • Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. [Link]

  • In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]

  • In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

  • Synthesis and Evaluation of Anticancer Activity of Indazole Derivatives. Semantic Scholar. [Link]

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ResearchGate. [Link]

  • Indazole Derivatives: Promising Anti-tumor Agents. PubMed. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PubMed. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. OUCI. [Link]

  • Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. [Link]

  • In Vitro Assays to Study The Hallmarks of Cancer. QIMA Life Sciences. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ResearchGate. [Link]

  • Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers. [Link]

  • Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. PMC - NIH. [Link]

  • Guidelines for clinical evaluation of anti-cancer drugs. PMC - NIH. [Link]

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH. [Link]

  • Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. NIH. [Link]

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. NIH. [Link]

  • A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. ResearchGate. [Link]

  • Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination. MDPI. [Link]

  • Editorial: Small organic molecules with anticancer activity. Frontiers. [Link]

Sources

Application Notes & Protocols: Strategic Application of 5-(Aminomethyl)-1H-indazol-3-amine Scaffolds in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Context

The indazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with activities ranging from anticancer to anti-inflammatory.[1][2] The Suzuki-Miyaura reaction stands as one of the most robust and versatile methods for carbon-carbon bond formation, enabling the synthesis of complex biaryl and heteroaryl structures.[3][4] This guide focuses on the strategic functionalization of scaffolds based on 5-(aminomethyl)-1H-indazol-3-amine via the Suzuki-Miyaura cross-coupling reaction.

The subject molecule, this compound, presents a unique set of challenges and opportunities. Its structure contains three distinct nitrogen centers: the indazole ring N-H, a C-3 primary amine, and a C-5 aminomethyl group.[5] While these sites offer rich potential for generating diverse compound libraries, they can also complicate catalytic processes. Direct Suzuki-Miyaura coupling on an unfunctionalized indazole is not feasible; the reaction requires an electrophilic partner, typically an organohalide. Therefore, this document provides protocols for the coupling of halogenated precursors of the this compound core with various organoboron reagents.

We will address the primary challenge: the potential for the nitrogen-rich heterocycle to inhibit the palladium catalyst.[6][7] By understanding the reaction mechanism and the role of each component, researchers can devise effective strategies, including the use of protecting groups or specialized catalyst systems, to achieve high-yield coupling and unlock the synthetic potential of this valuable scaffold.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[8] Understanding this cycle is critical for troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The organic group from the activated organoboron species (Ar'-B(OR)₃⁻) is transferred to the Pd(II) complex, displacing the halide. The base is crucial for activating the boronic acid to facilitate this step.[9]

  • Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond (Ar-Ar') and regenerating the Pd(0) catalyst, which re-enters the cycle.[3]

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex1 Ar-Pd(II)(X)L₂ pd0->pd_complex1 arx Ar-X (Indazole-Halide) arx->pd0 ox_add Oxidative Addition pd_complex2 Ar-Pd(II)(Ar')L₂ pd_complex1->pd_complex2 boronic Ar'-B(OH)₂ + Base boronic->pd_complex1 transmetal Transmetalation pd_complex2->pd0 product Ar-Ar' (Coupled Product) pd_complex2->product red_elim Reductive Elimination

Fig. 1: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.

Key Challenges and Strategic Solutions

The primary obstacle in coupling reactions with amino-indazoles is catalyst inhibition. The lone pairs on the multiple nitrogen atoms can coordinate strongly to the palladium center, effectively titrating it out of the catalytic cycle and halting the reaction.

Strategic Solutions:

  • Protecting Groups: The most reliable strategy involves the use of protecting groups, such as tert-butyloxycarbonyl (Boc), for the amine and indazole N-H functionalities. This temporarily masks the nucleophilic nitrogen atoms, preventing catalyst coordination. While this adds steps to the overall synthesis (protection and deprotection), it often leads to cleaner reactions and higher yields.[10]

  • Specialized Ligands: For unprotected substrates, the choice of phosphine ligand is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., SPhos, XPhos) can promote the desired reductive elimination step and sterically disfavor the binding of the nitrogen groups to the catalyst, allowing for successful coupling even with NH-free heterocycles.[7][11]

  • Optimized Reaction Conditions: Careful selection of the base, solvent, and temperature is crucial. Strong, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often preferred. Anhydrous, degassed solvents are mandatory to prevent catalyst decomposition and protodeboronation of the boronic acid.[1][11]

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of a hypothetical substrate, 4-bromo-5-(aminomethyl)-1H-indazol-3-amine . Two approaches are presented: one utilizing protecting groups for maximum reliability and another for the more challenging direct coupling of the unprotected scaffold.

General Experimental Workflow

Workflow start Reactant Preparation (Indazole, Boronic Acid, Catalyst, Base, Ligand) setup Reaction Setup (Inert Atmosphere, Solvent Degassing) start->setup reaction Heating & Stirring (Reaction Monitoring via TLC / LC-MS) setup->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (Column Chromatography) workup->purify end Product Characterization (NMR, MS) purify->end

Sources

Characterizing Indazole-Based Compounds: A Dual Cell Line Application Note for Cytotoxicity and Mechanistic Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to characterize the biological activity of novel indazole compounds. We present detailed protocols for a suite of cell-based assays utilizing two distinct and complementary human cell lines: the adherent, epithelial-like HEK293 line and the suspension K562 leukemia line. This dual-cell approach enables a multi-faceted evaluation, from initial potency determination to elucidation of the mechanism of action. The protocols herein describe robust, validated methods for assessing cell viability, quantifying apoptosis, and investigating signaling pathway modulation, underpinned by a strong emphasis on scientific integrity and reproducibility.

Introduction: The "Why" Behind the "How"

The successful preclinical evaluation of a new chemical entity hinges on selecting the right biological systems to ask the right questions. This application note leverages two powerhouse cell lines to create a comprehensive screening funnel for indazole-based compounds, a chemical scaffold prominent in many targeted therapies.[1][2]

  • HEK293 Cells: The Workhorse for Mechanistic Insight The Human Embryonic Kidney (HEK293) cell line is a cornerstone of biological research, primarily due to its high transfectability, rapid and reliable growth, and human origin.[3][4][5] Its epithelial-like morphology and robust nature make it an ideal platform for initial cytotoxicity screening and for dissecting the molecular mechanisms of a compound.[6][7] Researchers can readily genetically modify HEK293 cells to overexpress or knock out specific targets, making them invaluable for target validation studies.[8]

  • K562 Cells: A Clinically Relevant Model for Hematological Malignancies Derived from a patient with chronic myelogenous leukemia (CML), the K562 cell line is an indispensable tool for cancer research.[9][10] As a suspension cell line, it models the non-adherent nature of leukemic cells.[11] K562 cells are positive for the BCR-ABL fusion gene, a hallmark of CML, making them particularly relevant for testing compounds, such as many indazole-based kinase inhibitors, that target pathways implicated in hematological cancers.[10][11]

  • Indazole Compounds: A Privileged Scaffold in Drug Discovery The indazole core is recognized as a "privileged structure" in medicinal chemistry, capable of interacting with a wide range of biological targets, most notably protein kinases.[12][13] Several FDA-approved drugs, including the kinase inhibitors axitinib and pazopanib, feature this scaffold.[1][2] Therefore, a systematic approach to characterizing novel indazole derivatives is critical for identifying promising new therapeutic candidates.[14][15]

This guide addresses the central scientific question: How can we systematically characterize the cytotoxic and mechanistic effects of a novel indazole compound using two complementary cell line models?

Principle of the Assays: A Mechanistic Overview

The experimental strategy involves a tiered approach. First, we determine the compound's potency by measuring its effect on cell viability (IC50). Next, we investigate whether the observed cell death occurs via apoptosis. Finally, we probe for changes in key signaling pathways to elucidate the compound's mechanism of action.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Primary Screening cluster_2 Phase 3: Mechanism of Action cluster_3 Phase 4: Data Analysis C1 Cell Culture (HEK293 & K562) A1 Cell Seeding & Compound Treatment C1->A1 C2 Compound Preparation (Serial Dilution) C2->A1 A2 Cell Viability Assay (e.g., CellTiter-Glo®) A1->A2 B1 Apoptosis Assay (e.g., Caspase-Glo® 3/7) A1->B1 B2 Signaling Pathway Analysis (Western Blot) A1->B2 A3 IC50 Determination A2->A3 D1 Data Synthesis & Interpretation A3->D1 B1->D1 B2->D1

Caption: Overall experimental workflow for compound characterization.

Protocols & Methodologies: The "How" with In-built Validation

A. Cell Line Maintenance & Quality Control

Trustworthy data begins with meticulously maintained and validated cell lines. Misidentified or contaminated cell lines can invalidate research findings.[16][17]

Protocol 1: Culturing Adherent HEK293 Cells

  • Medium: Use Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[6]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[18]

  • Passaging: Passage cells when they reach 80-90% confluency, typically every 2-3 days.[19]

  • Procedure: a. Aspirate the old medium. b. Wash the cell monolayer once with sterile Phosphate-Buffered Saline (PBS). c. Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.[19] d. Neutralize the trypsin by adding 8-9 mL of complete growth medium. e. Gently pipette the cell suspension to create a single-cell suspension. f. Transfer a fraction (typically a 1:5 to 1:10 ratio) of the cell suspension to a new flask containing pre-warmed medium.[18]

Protocol 2: Culturing Suspension K562 Cells

  • Medium: Use RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.[20][21]

  • Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[22]

  • Passaging: Maintain cell density between 1x10^5 and 8x10^5 cells/mL.[21][23]

  • Procedure: a. Aseptically remove a portion of the cell suspension. b. Centrifuge at 300 x g for 5 minutes.[20] c. Aspirate the supernatant and resuspend the cell pellet in fresh, pre-warmed medium to the desired seeding density (e.g., 2x10^5 cells/mL).

Expert Insight: The Pillars of Trustworthy Cell Culture

  • Cell Line Authentication: Regularly verify the identity of your cell lines using Short Tandem Repeat (STR) profiling.[24][25] This is the gold standard for authenticating human cell lines and preventing the use of misidentified cells.[16][26]

  • Mycoplasma Testing: Routinely test your cultures for mycoplasma contamination. This common contaminant is not visible by microscope but can significantly alter cellular responses and invalidate experimental data.

B. Assay 1: Determining Potency via Cell Viability (IC50 Determination)

The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency. We will use a luminescence-based assay that quantifies ATP, as the amount of ATP is directly proportional to the number of metabolically active, viable cells.[27]

Protocol 3: CellTiter-Glo® Luminescent Cell Viability Assay

  • Cell Seeding:

    • HEK293: Trypsinize and resuspend cells as described above. Seed 5,000-10,000 cells per well in 100 µL of medium in a white, opaque-walled 96-well plate. Allow cells to adhere overnight.

    • K562: Resuspend cells to a concentration of 1x10^5 cells/mL. Directly seed 100 µL per well (10,000 cells) in a white, opaque-walled 96-well plate.

  • Compound Treatment:

    • Prepare a 2x concentration serial dilution of the indazole compound in the appropriate cell culture medium.

    • Remove 100 µL of medium from the HEK293 plate (or use a fresh plate for K562) and add 100 µL of the 2x compound dilutions to the appropriate wells. Include vehicle control (e.g., 0.1% DMSO) and "cells only" control wells.

  • Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.[28] b. Add 100 µL of CellTiter-Glo® Reagent to each well.[29] c. Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[30] d. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[30] e. Record luminescence using a plate luminometer.

C. Assay 2: Quantifying Apoptosis

To determine if the observed cytotoxicity is due to programmed cell death (apoptosis), we can measure the activity of key executioner caspases, such as caspase-3 and caspase-7.[31]

G Indazole Indazole Compound Pathway Target Pathway (e.g., Kinase) Indazole->Pathway Mitochondria Mitochondria Pathway->Mitochondria Casp9 Caspase-9 Mitochondria->Casp9 Casp37 Caspase-3/7 (Executioner Caspases) Casp9->Casp37 Apoptosis Apoptosis Casp37->Apoptosis

Caption: Simplified apoptotic signaling cascade.

Protocol 4: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Seed and treat cells with the indazole compound (at concentrations around the predetermined IC50) as described in Protocol 3. A shorter incubation time (e.g., 24 hours) is often suitable for apoptosis assays.

  • Assay Procedure: a. Equilibrate the plate and the Caspase-Glo® 3/7 Reagent to room temperature.[32][33] b. Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[33] c. Mix gently on a plate shaker for 30-60 seconds.[34] d. Incubate at room temperature for 1-2 hours.[35] e. Record luminescence with a plate luminometer.

D. Assay 3: Investigating Mechanism of Action (Signaling Pathway Analysis)

Western blotting is a powerful technique to investigate how the compound affects specific protein expression or modification, such as the phosphorylation of a target kinase.[36]

Protocol 5: Western Blot for Protein Analysis

  • Cell Treatment and Lysis: a. Seed cells in 6-well plates and grow to 80-90% confluency (HEK293) or the optimal density (K562). b. Treat cells with the indazole compound at relevant concentrations for a specific time (e.g., 1-24 hours). c. Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with fresh protease and phosphatase inhibitors.[37]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[37]

  • SDS-PAGE: a. Denature equal amounts of protein (e.g., 20-30 µg) from each sample by boiling in Laemmli sample buffer.[36] b. Separate the proteins based on size by running them on a polyacrylamide gel (SDS-PAGE).[38]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[39]

  • Immunoblotting: a. Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour.[38] b. Incubate the membrane with a primary antibody specific to your target protein (e.g., phospho-Akt, total-Akt, or a loading control like β-actin) overnight at 4°C. c. Wash the membrane three times with TBST.[39] d. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[39]

  • Detection: a. Wash the membrane three times with TBST. b. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.

Data Analysis & Interpretation

Data Presentation

Summarize quantitative data in clear, concise tables.

Table 1: Hypothetical Viability Data for Compound XYZ

Cell LineIC50 (µM)
HEK29312.5
K5621.8

Table 2: Hypothetical Apoptosis Induction by Compound XYZ (at 2 µM)

Cell LineCaspase-3/7 Activity (Fold Change vs. Vehicle)
HEK2931.5
K5628.2

Connecting the Dots: A Hypothetical Case Study

The data above suggests that Compound XYZ is significantly more potent against the K562 leukemia cell line than the HEK293 line. The dramatic increase in caspase-3/7 activity in K562 cells indicates that the compound induces apoptosis in this sensitive cell line.[31] A follow-up Western blot could investigate if Compound XYZ inhibits the BCR-ABL kinase, a key survival signal in K562 cells.[10] A strong inhibition of BCR-ABL phosphorylation would provide a clear mechanistic link between the compound, apoptosis induction, and its potent cytotoxicity in K562 cells.

Conclusion

This application note provides a validated, multi-assay strategy to effectively characterize indazole-based compounds. By employing both HEK293 and K562 cell lines, researchers can gain a comprehensive understanding of a compound's potency, its ability to induce apoptosis, and its potential mechanism of action. This systematic approach, grounded in principles of scientific rigor and reproducibility, is essential for advancing promising compounds through the drug discovery pipeline.

References

  • Singh, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances. Retrieved from [Link][12]

  • Myers Lab, HudsonAlpha Institute for Biotechnology. (n.d.). Cell Culture Protocol for K562. ENCODE. Retrieved from [Link][20]

  • Center for Genetic Medicine, Northwestern University. (n.d.). Human Cell Line Authentication Through STR Profiling. Retrieved from [Link][16]

  • Shang, C., et al. (2021). The Anticancer Activity of Indazole Compounds: A Mini Review. Current Topics in Medicinal Chemistry. Retrieved from [Link][1][2]

  • Boster Biological Technology. (n.d.). Western Blot Protocol: Step-by-Step Guide. Retrieved from [Link][38]

  • UCSC Genome Browser. (n.d.). K562 cell culture and formaldehyde cross-linking. Retrieved from [Link][22]

  • Biocompare. (n.d.). K562 Cell Lines. Retrieved from [Link][9]

  • University of Oslo. (n.d.). CellTiter-Glo Assay. Protocols. Retrieved from [Link][30]

  • National Center for Biotechnology Information. (2023). Authentication of Human and Mouse Cell Lines by Short Tandem Repeat (STR) DNA Genotype Analysis. Assay Guidance Manual. Retrieved from [Link][26]

  • Protocols.io. (2023). Cell culture, transfection, and imaging of K562 cells. Retrieved from [Link][23]

  • Protocols.io. (n.d.). HEK293s (Thawing, Suspending Cells, Maintaining attached cells, freezing attached cells, maintaining suspension cells). Retrieved from [Link][40]

  • Protocols.io. (2025). Caspase 3/7 Activity. Retrieved from [Link][32]

  • BioPharm International. (2017). STR Profiling: Authentication of Human Cell Lines and Beyond. Retrieved from [Link][17]

  • Imanis Life Sciences. (n.d.). K562 (Chronic Myelogenous Leukemia). Retrieved from [Link][41]

  • Ubigene. (2025). Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols. Retrieved from [Link][6]

  • ResearchGate. (2025). The Anticancer Activity of Indazole Compounds: A Mini Review. Retrieved from [Link][14]

  • K562 Cell Line User Guide. (n.d.). Retrieved from [Link][42]

  • iGEM. (n.d.). HEK293 cells. Retrieved from [Link][18]

  • PubMed Central. (n.d.). Characterization of K562 cells: uncovering novel chromosomes, assessing transferrin receptor expression, and probing pharmacological therapies. Retrieved from [Link][10]

  • Beckman Coulter. (n.d.). An Overview of HEK-293 Cell Line. Retrieved from [Link][4]

  • Horizon Discovery. (n.d.). HEK293T Cell Line Technical Manual. Retrieved from [Link][43]

  • PubMed Central. (2021). Protocol for cell preparation and gene delivery in HEK293T and C2C12 cells. Retrieved from [Link][19]

  • Wikipedia. (n.d.). K562 cells. Retrieved from [Link][11]

  • ENCODE. (n.d.). SOP: Propagation of K562 (ATCC CCL-243). Retrieved from [Link][21]

  • ProQuest. (n.d.). Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction. Retrieved from [Link][44]

  • RSC Publishing. (n.d.). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. Retrieved from [Link][15]

  • National Center for Advancing Translational Sciences. (n.d.). Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. Retrieved from [Link][35]

  • FDCELL. (2025). HEK293 in Pharmacology and High-Content Screening. Retrieved from [Link][8]

  • Cytion. (n.d.). Advantages of HEK Cells in Drug Discovery. Retrieved from [Link][5]

  • RSC Advances. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link][45]

  • News-Medical.Net. (2019). HEK293 Cells: Applications and Advantages. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Discovery of novel inhibitors of Aurora kinases with indazole scaffold: In silico fragment-based and knowledge-based drug design. Retrieved from [Link][46]

Sources

A Robust HPLC-UV Method for the Purity Analysis of 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Pharmaceutical Scientist

Abstract

This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography (HPLC) method for determining the purity of 5-(Aminomethyl)-1H-indazol-3-amine, a key building block in pharmaceutical synthesis. The inherent chemical properties of the analyte, specifically its polar nature and multiple basic functional groups, present unique chromatographic challenges, including poor retention and peak tailing on conventional reversed-phase columns. This guide provides a comprehensive protocol that addresses these challenges through strategic selection of the stationary phase, mobile phase optimization, and stringent system suitability criteria. The methodology is grounded in principles outlined by the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH) to ensure data integrity and regulatory compliance.

Introduction and Analytical Objective

This compound is a bifunctional indazole derivative of increasing interest in drug discovery and development. The purity of such starting materials is a critical quality attribute (CQA) that directly impacts the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable and accurate analytical method is required to quantify the main component and separate it from potential process-related impurities and degradation products.

The primary analytical challenge stems from the molecule's structure: a heterocyclic indazole core with two primary amine groups (an aminomethyl group and an amino group). This combination results in a highly polar and basic compound, which can lead to undesirable interactions with the silica backbone of traditional HPLC columns. This guide explains the causal logic behind the method development choices designed to overcome these issues and deliver a scientifically sound purity analysis.

Method Development Strategy: A Rationale-Driven Approach

The development of a robust HPLC method requires a systematic approach where each parameter is chosen to address specific properties of the analyte.

Column Chemistry Selection

Standard C18 (octadecyl) columns are the workhorse of reversed-phase chromatography, but they often exhibit residual, acidic silanol groups on their silica surface. These sites can cause strong secondary ionic interactions with basic analytes like this compound, leading to significant peak tailing.

Causality: To mitigate this, the chosen stationary phase must minimize silanol activity. The optimal choice is a modern, high-purity silica C18 column that is densely bonded and double end-capped. End-capping masks the majority of residual silanols, leading to improved peak symmetry. For particularly challenging separations, an alternative is a column with a polar-embedded phase, which provides a different selectivity and enhanced retention for polar compounds under highly aqueous conditions.[1][2]

Mobile Phase Optimization

The mobile phase is the most powerful tool for controlling retention and selectivity in reversed-phase HPLC.

  • pH Control: The pKa of the amine functional groups is critical. To ensure consistent protonation and minimize silanol interactions, the mobile phase pH must be controlled and kept at least 2 units away from the analyte's pKa.[1][3] Operating at a low pH (e.g., 2.5-3.5) protonates the amine groups to a single, stable cationic form (R-NH3+) and suppresses the ionization of silanol groups (Si-OH vs. Si-O-), drastically improving peak shape. Formic acid or trifluoroacetic acid (TFA) are excellent choices for this purpose.

  • Organic Modifier: Acetonitrile is generally preferred over methanol as it provides lower viscosity (leading to lower backpressure) and better UV transparency at lower wavelengths.

  • Gradient Elution: Due to the potential for a wide range of impurity polarities, a gradient elution is employed. This approach ensures that late-eluting, more hydrophobic impurities are efficiently eluted from the column while providing good resolution for early-eluting polar impurities.

Detector Selection and Wavelength

The conjugated indazole ring system in the analyte provides strong UV absorbance. A Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended over a simple UV detector.

Justification: A PDA/DAD detector acquires the entire UV spectrum at each point in the chromatogram. This capability is invaluable for:

  • Optimal Wavelength Selection: Determining the absorbance maximum (λmax) for the highest sensitivity.

  • Peak Purity Analysis: Assessing whether the main analyte peak is spectrally homogeneous, which provides confidence that no impurity is co-eluting.[3][4]

Detailed Analytical Protocol

This protocol is a validated starting point and should be verified for system suitability before initiating any sample analysis.

Instrumentation and Reagents
  • HPLC System: A quaternary or binary HPLC system with a degasser, autosampler, column thermostat, and PDA/DAD detector.

  • Column: Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm (or equivalent high-purity, end-capped C18 column).

  • Reagents:

    • Acetonitrile (HPLC Grade)

    • Formic Acid (≥98%)

    • Water (HPLC or Milli-Q grade)

  • Reference Standard: this compound of known purity.

Chromatographic Conditions

All quantitative parameters for the HPLC method are summarized in the table below.

ParameterConditionJustification
Column High-purity, end-capped C18, 4.6 x 150 mm, 5 µmMinimizes silanol interactions to reduce peak tailing.
Mobile Phase A 0.1% Formic Acid in Water (v/v)Low pH protonates the analyte and suppresses silanol activity.
Mobile Phase B 0.1% Formic Acid in Acetonitrile (v/v)Organic modifier for elution; formic acid maintains consistent pH.
Gradient Program 0-2 min: 5% B; 2-15 min: 5% to 60% B; 15-17 min: 60% B; 17.1-20 min: 5% BEnsures separation of polar and non-polar impurities.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CImproves reproducibility of retention times.
Injection Volume 10 µLStandard volume for analytical HPLC.
Detection PDA/DAD at 285 nm (Monitor: 210-400 nm)285 nm provides good sensitivity; full spectrum monitoring for peak purity.
Run Time 20 minutesIncludes elution and column re-equilibration.
Preparation of Solutions
  • Diluent: Mobile Phase A (0.1% Formic Acid in Water).

  • Standard Stock Solution (approx. 1.0 mg/mL): Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with Diluent.

  • Working Standard Solution (approx. 0.1 mg/mL): Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask and dilute to volume with Diluent.

  • Sample Solution (approx. 0.1 mg/mL): Prepare in the same manner as the Working Standard Solution, using the sample to be analyzed.

System Suitability and Method Validation

A chromatographic system must be verified to be adequate for the intended analysis. This is a core principle of good laboratory practice and is mandated by regulatory bodies.[5][6]

System Suitability Testing (SST)

Before sample analysis, perform five replicate injections of the Working Standard Solution. The results must conform to the limits specified in the table below, which are based on USP General Chapter <621> Chromatography.[7][8][9]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Measures peak symmetry; essential for accurate integration.
Theoretical Plates (N) ≥ 2000Indicates column efficiency and separation power.
Repeatability (%RSD) ≤ 2.0% for peak area and retention timeEnsures the precision of the system over multiple injections.
Workflow for HPLC Purity Analysis

The following diagram illustrates the logical workflow from sample preparation to final result evaluation, incorporating the critical System Suitability Test (SST) checkpoint.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis & Verification cluster_results Phase 3: Data Processing prep Sample & Standard Preparation setup HPLC System Setup & Equilibration prep->setup sst Inject Standard (5x) for System Suitability Test setup->sst sst_check SST Pass? sst->sst_check sst_check->setup No (Troubleshoot) inject_sample Inject Blank, Standard, and Samples sst_check->inject_sample Yes data_acq Data Acquisition (Chromatograms) inject_sample->data_acq process Integrate Peaks & Analyze Data data_acq->process purity_calc Calculate Purity (% Area Normalization) process->purity_calc report Generate Final Report purity_calc->report

Sources

In Vivo Efficacy Studies of 5-(Aminomethyl)-1H-indazol-3-amine Analogs in Mouse Models

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Preclinical Evaluation:

Introduction: The 1H-indazole-3-amine scaffold is a privileged structure in medicinal chemistry, frequently serving as a core component for potent kinase inhibitors targeting pathways crucial to cancer cell proliferation and survival.[1][2][3] Analogs of 5-(Aminomethyl)-1H-indazol-3-amine, in particular, are being investigated for their potential as targeted anti-cancer therapeutics. Moving a promising compound from in vitro success to clinical evaluation requires rigorous preclinical testing in living systems.[4] In vivo efficacy studies in mouse models are a critical step in this process, providing essential data on a compound's anti-tumor activity, tolerability, and pharmacokinetic/pharmacodynamic (PK/PD) relationships in a complex biological environment.[5][6]

This guide provides a detailed framework and actionable protocols for researchers designing and executing in vivo efficacy studies for this class of compounds. It emphasizes the scientific rationale behind experimental choices, adherence to ethical guidelines, and robust data interpretation to ensure the generation of reliable and translatable results.

Part I: Strategic Planning and Pre-Study Considerations

The success of an in vivo study is determined long before the first dose is administered. Careful planning ensures that the study is scientifically sound, ethically justified, and capable of answering the core research questions.

1.1. Defining the Mechanism of Action and Selecting the Right Model
  • Expertise & Experience: The choice of mouse model is not arbitrary; it is dictated by the compound's hypothesized mechanism of action and the specific question being asked. 1H-indazole-3-amine derivatives have shown potent activity as inhibitors of receptors like the Fibroblast Growth Factor Receptor (FGFR), which are often dysregulated in various cancers.[1] Therefore, the model selected should ideally have a genetic background or tumor cell line that is dependent on the target pathway for its growth and survival.

Model Type Description Pros Cons Best For...
Cell-Derived Xenograft (CDX) Human cancer cell lines are injected subcutaneously or orthotopically into immunocompromised mice (e.g., Nude, SCID, NSG).High reproducibility, rapid tumor growth, cost-effective.Lacks a functional immune system, poor reflection of tumor microenvironment.Initial efficacy screening, dose-response studies.
Patient-Derived Xenograft (PDX) Tumor fragments from a human patient are directly implanted into immunocompromised mice.[7]Preserves original tumor characteristics, heterogeneity, and molecular diversity.[7]High cost, variable take rates, slow growth, requires highly immunocompromised mice.[8]Evaluating efficacy in a model that closely mimics human disease, personalized medicine approaches.
Syngeneic Models Mouse tumor cells are implanted into immunocompetent mice of the same genetic background.[9][10]Intact immune system allows for the study of immuno-oncology agents and tumor-immune interactions.[10]Limited availability of models, mouse tumors may not fully represent human cancer.Investigating compounds that may modulate the immune system.
Genetically Engineered Mouse Models (GEMMs) Mice are genetically modified to develop spontaneous tumors that mimic human cancer progression.[6][9]Tumors arise in the correct microenvironment with an intact immune system; models multistage carcinogenesis.[4]Expensive, time-consuming, potential for tumor heterogeneity.Target validation and studying cancer development in a highly relevant physiological context.
1.2. Ethical Considerations and Animal Welfare

All research involving animals must be conducted with the highest ethical standards. The principles of the 3Rs (Replacement, Reduction, and Refinement) should be incorporated into every aspect of the study design.[11][12]

  • Replacement: Using non-animal methods (e.g., in vitro 3D cell cultures) whenever possible.

  • Reduction: Using the minimum number of animals necessary to obtain statistically significant results.

  • Refinement: Modifying procedures to minimize animal pain, suffering, and distress.[11]

All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics panel.[13][14] Key welfare considerations include defining humane endpoints, providing environmental enrichment, and ensuring regular health monitoring by trained personnel.[11][15]

Part II: Core Experimental Protocols

The following protocols provide a step-by-step guide for conducting a typical in vivo efficacy study using a subcutaneous cell-derived xenograft (CDX) model, which is a common starting point for small molecule evaluation.

Protocol 1: Maximum Tolerated Dose (MTD) Study
  • Trustworthiness: Before assessing efficacy, the safety and tolerability of the analog must be established. The MTD study determines the highest dose that can be administered without causing unacceptable toxicity.[14][16] This is critical for selecting appropriate dose levels for the main efficacy study.[17]

Methodology:

  • Animal Selection: Use healthy, non-tumor-bearing mice of the same strain that will be used for the efficacy study (e.g., female athymic nude mice, 6-8 weeks old).

  • Group Allocation: Assign 3-5 mice per group. Include a vehicle control group and at least 3-4 dose-escalation groups for the test compound.

  • Dosing: Administer the compound and vehicle via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP), intravenous (IV)).[18] Dosing should follow the same schedule intended for the efficacy study (e.g., once daily for 5-14 days).

  • Monitoring: Record the following data daily:

    • Body Weight: A loss of >15-20% is a common sign of significant toxicity and may constitute a humane endpoint.[14]

    • Clinical Observations: Note any signs of distress, such as piloerection, lethargy, ataxia, or changes in breathing.[17][19]

    • Mortality: Record any drug-related deaths.

  • Endpoint: The MTD is typically defined as the highest dose that does not result in mortality or >20% body weight loss in the cohort.[14] At the end of the study, a gross necropsy and histopathological analysis of major organs can be performed to identify target organ toxicities.[20]

Workflow for In Vivo Efficacy Assessment

G cluster_pre Phase 1: Pre-Clinical Planning cluster_mtd Phase 2: Safety & Dosing cluster_efficacy Phase 3: Efficacy Evaluation cluster_post Phase 4: Analysis A Compound Formulation & Solubility Testing B IACUC Protocol Submission & Approval A->B Ethical Review C Maximum Tolerated Dose (MTD) Study in Naive Mice B->C Proceed to In Vivo D Define Dose Levels for Efficacy Study C->D Data Interpretation G Randomize Mice into Treatment Groups D->G Dose Selection E Tumor Cell Implantation (Xenograft Model) F Tumor Growth to Palpable Size (e.g., 100-150 mm³) E->F Tumor Establishment F->G Cohort Formation H Dosing & Monitoring (Tumor Volume, Body Weight) G->H Treatment Initiation I Humane Endpoint or Study Conclusion H->I Follow Protocol J Data Analysis (TGI, Statistics) I->J K Terminal Tissue Collection (PK/PD Analysis) I->K

Caption: High-level workflow for conducting in vivo efficacy studies.

Protocol 2: Subcutaneous Xenograft Tumor Model Establishment
  • Expertise & Experience: The technique for implanting tumor cells is critical for achieving consistent tumor take rates and growth kinetics. The use of an extracellular matrix like Matrigel or Cultrex BME can significantly improve tumor establishment.[21][22]

Methodology:

  • Cell Culture: Culture the selected human cancer cell line (e.g., a line with known FGFR amplification) under sterile conditions. Ensure cells are in the logarithmic growth phase and test negative for pathogens.[14]

  • Cell Preparation:

    • Harvest cells using trypsin and perform a cell count using a hemocytometer or automated counter.

    • Centrifuge the cells and wash them with sterile, serum-free media or PBS.

    • Resuspend the cell pellet in a precise volume of cold PBS or media to achieve the desired final concentration (e.g., 20 x 10⁶ cells/mL).

  • Injection Preparation:

    • On ice, mix the cell suspension 1:1 with Matrigel or Cultrex BME.[21] This brings the final concentration to 10 x 10⁶ cells/mL.

    • Rationale: Matrigel provides a scaffold that supports cell viability and growth factor signaling, improving the consistency of tumor formation.[22]

    • Draw the cell/Matrigel mixture into pre-chilled 1 mL syringes fitted with a 25-27 gauge needle. Work quickly to prevent the Matrigel from polymerizing in the syringe.[22]

  • Implantation:

    • Anesthetize the mouse (e.g., using isoflurane).[21]

    • Shave and sterilize the injection site on the flank of the mouse with 70% ethanol.

    • Gently lift the skin and inject 100 µL of the cell suspension (containing 1 x 10⁶ cells) subcutaneously.[18]

    • Withdraw the needle slowly to prevent leakage.

    • Monitor the animal until it has fully recovered from anesthesia.

Protocol 3: In Vivo Efficacy (Tumor Growth Inhibition) Study
  • Trustworthiness: A robust study design with appropriate controls and randomization is essential for generating valid data.

Methodology:

  • Tumor Growth Monitoring: Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers.

    • Tumor Volume (mm³) = (Length x Width²) / 2

  • Randomization: When the average tumor volume reaches the target size (e.g., 100-150 mm³), randomize the mice into treatment groups.[23]

    • Rationale: Randomization based on individual tumor volumes ensures that each group starts with a similar average tumor size, preventing selection bias.[23]

  • Group Design: A typical study includes:

    • Group 1: Vehicle Control: Administered the formulation vehicle on the same schedule as the drug.

    • Group 2: Test Compound (Low Dose): e.g., MTD/4

    • Group 3: Test Compound (High Dose): e.g., MTD

    • Group 4: Standard-of-Care (Positive Control): A clinically relevant drug for the cancer type being studied.

  • Dosing and Monitoring:

    • Initiate dosing (Day 0). Administer the compounds according to the pre-determined schedule and route.

    • Measure tumor volumes and body weights 2-3 times per week.

    • Conduct daily clinical observations for signs of toxicity.

  • Study Endpoints: The study may be concluded when:

    • The tumors in the control group reach a pre-determined maximum size (e.g., 1500-2000 mm³).

    • An animal reaches a humane endpoint (e.g., >20% body weight loss, tumor ulceration, impaired mobility).[12][24]

    • A pre-determined time point is reached (e.g., 21-28 days).

Workflow for Xenograft Implantation

G A 1. Cell Culture (Logarithmic Growth Phase) B 2. Cell Harvest (Trypsinization) A->B C 3. Cell Count & Wash (Sterile PBS) B->C D 4. Resuspend in Cold PBS (e.g., 20x10⁶ cells/mL) C->D E 5. Mix 1:1 with Matrigel (On Ice) D->E Prepare for Injection F 6. Load into Pre-Chilled Syringe E->F H 8. Subcutaneous Injection (100 µL on Flank) F->H G 7. Anesthetize & Prep Mouse G->H I 9. Monitor Recovery H->I

Caption: Step-by-step workflow for establishing a CDX model.

Part III: Data Collection, Analysis, and Interpretation
3.1. Key Efficacy and Toxicity Endpoints

All quantitative data should be summarized in a clear, tabular format for easy comparison between groups.

Parameter Measurement Purpose
Tumor Volume (mm³) Digital CalipersPrimary efficacy endpoint to assess tumor growth inhibition.
Body Weight (g) Digital ScalePrimary toxicity/tolerability endpoint.[12]
Tumor Growth Inhibition (% TGI) 1 - (ΔT / ΔC) x 100*Quantifies the anti-tumor effect relative to the control group.
Survival Time to EndpointSecondary efficacy endpoint, often analyzed using Kaplan-Meier curves.
Clinical Signs Observation Score SheetQualitative assessment of animal well-being.

*Where ΔT is the change in mean tumor volume for the treated group and ΔC is the change for the control group.

3.2. Example Data Summary Tables

Table 1: Efficacy Study Group Design

Group Treatment Dose (mg/kg) Route Schedule N
1 Vehicle (0.5% CMC) - PO QD x 21 10
2 Analog-001 25 PO QD x 21 10
3 Analog-001 100 PO QD x 21 10

| 4 | Positive Control | 50 | PO | QD x 21 | 10 |

Table 2: Tumor Volume and Body Weight Tracking (Template)

Day Group 1 (Vehicle) Group 2 (Analog Low) Group 3 (Analog High) Group 4 (Positive Ctrl)
0 TV: 125±15, BW: 20.1±0.5 TV: 124±18, BW: 20.3±0.4 TV: 126±16, BW: 20.2±0.6 TV: 125±14, BW: 20.0±0.5
3 TV: 180±25, BW: 20.3±0.6 TV: 165±22, BW: 20.4±0.5 TV: 140±19, BW: 20.1±0.7 TV: 145±20, BW: 19.8±0.6
... ... ... ... ...

| 21 | TV: 1550±210, BW: 22.5±0.8 | TV: 950±150, BW: 21.8±0.9 | TV: 350±90, BW: 19.5±1.1 | TV: 410±110, BW: 19.1±1.0 |

Data presented as Mean ± SEM. TV = Tumor Volume (mm³), BW = Body Weight (g).

References
  • Role of animal models in oncology drug discovery. Breast Cancer Research : BCR.
  • The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. MDPI.
  • Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Taylor & Francis Online.
  • LLC cells tumor xenograft model. Protocols.io.
  • Patient Derived Xenograft (PDX) protocols at The Jackson Laboratory. The Jackson Laboratory.
  • Cancer Animal Models | Oncology | CRO services. Oncodesign Services.
  • The Use of Animal Models for Cancer Chemoprevention Drug Development. PMC - NIH.
  • Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. NIH.
  • Establishment of Patient-Derived Xenografts in Mice. Bio-protocol.
  • Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Bio-Techne.
  • Guidelines for the welfare and use of animals in cancer research. PMC - NIH.
  • Mouse Models of Cancer Study. JoVE.
  • Animal models for exploring the pharmacokinetics of breast cancer therapies. PMC - NIH.
  • Guidelines for the welfare and use of animals in cancer research. ResearchGate.
  • Guidelines for the welfare and use of animals in cancer research. Norecopa.
  • Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. PubMed Central.
  • ROADMAPS: An Online Database of Response Data, Dosing Regimens, and Toxicities of Approved Oncology Drugs as Single Agents to Guide Preclinical In Vivo Studies. PMC - PubMed Central.
  • CODE OF PRACTICE ANIMAL EXPERIMENTS IN CANCER RESEARCH. Netherlands Food and Consumer Product Safety Authority.
  • Toxicology. MuriGenics.
  • Involving animals in research. Cancer Research UK.
  • Pharmacokinetics and development of a physiologically-based pharmacokinetic model of docetaxel in mice. AACR Journals.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • Pharmacokinetics, tissue distribution, and antitumor activity of a novel compound, NY-2, in non-small cell lung cancer. Frontiers.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute.
  • How is drug toxicity assessed in animal models?. Patsnap Synapse.
  • Determination of maximum tolerated dose and toxicity of Inauhzin in mice. PMC - NIH.
  • Drug Efficacy Testing in Mice. PMC.
  • Optimization of 1H-indazol-3-amine Derivatives as Potent Fibroblast Growth Factor Receptor Inhibitors. PubMed.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. PMC - NIH.
  • Optimization of 1H-indazol-3-amine derivatives as potent fibroblast growth factor receptor inhibitors. Semantic Scholar.

Sources

MTT assay protocol for evaluating cytotoxicity of indazole derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Evaluating the Cytotoxicity of Indazole Derivatives Using the MTT Assay

Abstract

This document provides a comprehensive guide for assessing the cytotoxic effects of novel indazole derivatives on cancer cell lines using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The protocol herein is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established scientific principles. Beyond a simple recitation of steps, this guide elucidates the rationale behind experimental choices, incorporates self-validating controls, and provides troubleshooting advice to ensure the generation of robust and reproducible data.

Introduction: The Role of the MTT Assay in Cancer Drug Discovery

The MTT assay is a cornerstone of in vitro toxicology and pharmacology, serving as a reliable and sensitive method for quantifying cellular metabolic activity, which is often used as a proxy for cell viability.[1][2] The assay's principle is based on the enzymatic reduction of the yellow, water-soluble tetrazolium salt, MTT, into a purple, insoluble formazan product by mitochondrial dehydrogenases, primarily succinate dehydrogenase, in metabolically active cells.[3] The amount of formazan produced is directly proportional to the number of viable cells, allowing for the quantitative assessment of a compound's cytotoxic or cytostatic effects.[1][4]

Indazole and its derivatives have emerged as a promising class of heterocyclic compounds in oncology, with several derivatives being investigated as kinase inhibitors and anti-cancer agents.[5][6][7] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines.[6][7] Therefore, the MTT assay is an invaluable tool for the initial screening and characterization of the cytotoxic potential of novel indazole derivatives in the quest for new cancer therapeutics.

The Underlying Principle of the MTT Assay

The MTT assay hinges on the reductive capacity of viable cells. In healthy, proliferating cells, mitochondrial reductases, such as succinate dehydrogenase, play a crucial role in cellular respiration. These enzymes cleave the tetrazolium ring of MTT, converting it into insoluble purple formazan crystals that accumulate within the cell. Dead or dying cells, with compromised mitochondrial function, lose this ability.[8] The subsequent solubilization of these formazan crystals with a suitable solvent, typically dimethyl sulfoxide (DMSO), yields a colored solution whose absorbance can be quantified using a spectrophotometer at a wavelength between 550 and 600 nm.[3][9]

MTT_Principle cluster_cell Viable Cell Mitochondria Mitochondria Formazan Formazan (Purple, Insoluble) Mitochondria->Formazan Mitochondrial Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondria Uptake Solubilized_Formazan Solubilized Formazan (Purple Solution) Formazan->Solubilized_Formazan Solubilization (e.g., DMSO) Spectrophotometer Spectrophotometer (OD 570 nm) Solubilized_Formazan->Spectrophotometer Quantification

Caption: Principle of the MTT assay.

Materials and Reagents

To ensure the integrity of your results, use high-purity reagents and sterile techniques throughout the protocol.

Reagent/Material Specifications Supplier Example
Target Cancer Cell Line(s)e.g., MCF-7, A549, etc.ATCC
Complete Cell Culture MediumAs required for the specific cell lineGibco
Fetal Bovine Serum (FBS)Heat-inactivatedGibco
Penicillin-Streptomycin Solution10,000 U/mLGibco
Trypsin-EDTA Solution0.25%Gibco
Phosphate-Buffered Saline (PBS)pH 7.4, sterileGibco
Indazole DerivativesHigh purity, dissolved in DMSOSynthesized or purchased
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)≥98% puritySigma-Aldrich
Dimethyl Sulfoxide (DMSO)Cell culture gradeSigma-Aldrich
96-well flat-bottom cell culture platesSterile, tissue culture treatedCorning
Multichannel Pipettes and sterile tips
Microplate Reader (Spectrophotometer)Capable of reading absorbance at 570 nm
Humidified Incubator37°C, 5% CO₂

Preparation of Reagents:

  • MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[4] Vortex to ensure complete dissolution. Filter-sterilize the solution using a 0.22 µm filter and store it at -20°C, protected from light. Repeated freeze-thaw cycles should be avoided.

  • Indazole Derivative Stock Solutions: Prepare high-concentration stock solutions (e.g., 10-100 mM) of the indazole derivatives in sterile DMSO. Store these stocks at -20°C. Further dilutions to working concentrations should be made in the complete cell culture medium immediately before use. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent-induced cytotoxicity.

Detailed Experimental Protocol

This protocol is optimized for adherent cells in a 96-well plate format. Modifications may be necessary for suspension cells.

MTT_Workflow cluster_prep Day 1: Cell Seeding cluster_treatment Day 2: Compound Treatment cluster_assay Day 3-5: MTT Assay A 1. Harvest and count cells B 2. Seed cells in a 96-well plate A->B C 3. Incubate for 24 hours B->C D 4. Prepare serial dilutions of indazole derivatives C->D E 5. Treat cells with compounds D->E F 6. Incubate for 24-72 hours E->F G 7. Add MTT solution to each well F->G H 8. Incubate for 2-4 hours G->H I 9. Solubilize formazan crystals with DMSO H->I J 10. Measure absorbance at 570 nm I->J

Caption: Experimental workflow for the MTT assay.

Step 1: Cell Seeding (Day 1)

  • Culture the chosen cancer cell line in a T-75 flask until it reaches 70-80% confluency. Ensure the cells are in the logarithmic growth phase.[4]

  • Wash the cells with sterile PBS and detach them using Trypsin-EDTA.

  • Neutralize the trypsin with complete medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh complete medium and perform a cell count using a hemocytometer or an automated cell counter.

  • Dilute the cell suspension to the optimal seeding density. This needs to be determined empirically for each cell line but typically ranges from 5,000 to 10,000 cells per well in a 96-well plate.[10]

  • Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and recovery.

Step 2: Treatment with Indazole Derivatives (Day 2)

  • Prepare serial dilutions of the indazole derivatives in complete cell culture medium from the DMSO stock solutions. A typical concentration range for initial screening could be 0.1 to 100 µM.

  • Carefully remove the medium from the wells and replace it with 100 µL of the medium containing the respective concentrations of the indazole derivatives.

  • Include the following controls on each plate:

    • Vehicle Control: Cells treated with the highest concentration of DMSO used in the experimental wells (e.g., 0.5%).

    • Untreated Control: Cells in complete medium only.

    • Blank Control: Wells containing complete medium but no cells, to measure background absorbance.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours), depending on the expected mechanism of action of the compounds.

Step 3: MTT Assay and Data Acquisition (Day 3-5)

  • After the treatment period, carefully remove the medium from each well. For suspension cells, centrifugation of the plate is required before aspirating the supernatant.

  • Add 100 µL of fresh, serum-free medium to each well, followed by 10 µL of the 5 mg/mL MTT stock solution.[11]

  • Incubate the plate for 2-4 hours at 37°C, protected from light. During this time, purple formazan crystals will form in viable cells.

  • After the MTT incubation, carefully remove the MTT-containing medium from the wells without disturbing the formazan crystals.

  • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[12][13]

  • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization of the formazan.[3]

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

Data Analysis and Interpretation

The raw absorbance data is used to calculate the percentage of cell viability for each treatment concentration relative to the untreated control.

Calculation of Percentage Cell Viability:

The percentage of cell viability is calculated using the following formula:

% Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Control - Absorbance of Blank)] * 100[14]

Determining the IC₅₀ Value:

The half-maximal inhibitory concentration (IC₅₀) is the concentration of a drug that is required for 50% inhibition of cell viability in vitro. To determine the IC₅₀ value, plot the percentage of cell viability against the log of the indazole derivative concentration. A sigmoidal dose-response curve can then be fitted to the data using non-linear regression analysis, from which the IC₅₀ value can be interpolated.[15][16]

Indazole Derivative Conc. (µM) Absorbance (570 nm) - Replicate 1 Absorbance (570 nm) - Replicate 2 Absorbance (570 nm) - Replicate 3 Average Absorbance % Cell Viability
0 (Untreated Control)1.2541.2881.2651.269100.0
0.11.1981.2111.2051.20594.9
10.9871.0120.9990.99978.7
100.6320.6550.6410.64350.7
500.2150.2330.2210.22317.6
1000.1120.1180.1150.1159.1
Blank0.0550.0580.0560.056-

Potential Mechanism of Action of Indazole Derivatives

Several studies have suggested that indazole derivatives can induce apoptosis in cancer cells through the intrinsic, or mitochondrial, pathway.[5][6] This often involves the generation of reactive oxygen species (ROS), leading to a decrease in the mitochondrial membrane potential and the subsequent release of cytochrome c. This, in turn, activates a cascade of caspases, ultimately leading to programmed cell death.

Apoptosis_Pathway Indazole Indazole Derivative ROS Increased ROS Indazole->ROS MMP Decreased Mitochondrial Membrane Potential ROS->MMP CytoC Cytochrome c Release MMP->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Potential apoptotic pathway induced by indazole derivatives.

Troubleshooting Common Issues

Problem Possible Cause Solution
High background absorbance in blank wells Contamination of medium or reagents. Phenol red in the medium can also contribute.[3]Use fresh, sterile reagents. Consider using phenol red-free medium for the MTT incubation step.
Low absorbance values in all wells Insufficient cell number, low metabolic activity of cells, or insufficient incubation time with MTT.[3]Optimize cell seeding density and ensure cells are in a logarithmic growth phase. Increase the MTT incubation time.
Incomplete dissolution of formazan crystals Insufficient volume of DMSO or inadequate shaking.[3]Increase the volume of DMSO and ensure vigorous mixing on an orbital shaker. Gentle pipetting can also aid dissolution.
High variability between replicate wells Uneven cell seeding, pipetting errors, or edge effects in the 96-well plate.Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate.

Limitations and Alternatives

While the MTT assay is a robust and widely used method, it is important to be aware of its limitations. The assay measures metabolic activity, which may not always directly correlate with cell viability.[17] For instance, some compounds may inhibit metabolic activity without causing cell death, leading to an overestimation of cytotoxicity. Additionally, the MTT assay is an endpoint assay and does not provide real-time information on cell health.[11][18]

Alternatives to the MTT assay include:

  • MTS and XTT assays: These assays produce a water-soluble formazan product, eliminating the need for a solubilization step.[19]

  • Resazurin (AlamarBlue) assay: This is a fluorescent-based assay that is generally more sensitive than the MTT assay.[20]

  • ATP-based assays: These luminescent assays measure the level of ATP in a cell population, which is a good indicator of cell viability.[18]

Conclusion

The MTT assay provides a reliable and cost-effective method for the high-throughput screening of the cytotoxic potential of novel indazole derivatives. By following the detailed protocol and considering the critical parameters outlined in this guide, researchers can generate accurate and reproducible data to advance the discovery of new anti-cancer agents. It is crucial, however, to be mindful of the assay's limitations and to complement the findings with other cell-based assays to gain a comprehensive understanding of a compound's biological activity.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). MTT Assay Protocol. Retrieved from [Link]

  • Galaxy.ai. (2024, June 24). Understanding the MTT Assay: Protocol, Principle, and Troubleshooting. Retrieved from [Link]

  • YouTube. (2023, December 16). How to Analyse MTT/MTS Assay Data and IC50 using Excel. Retrieved from [Link]

  • 4B - Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

  • Elabscience. (n.d.). MTT Cell Proliferation and Cytotoxicity Assay Kit. Retrieved from [Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. International Journal of Molecular Sciences, 22(23), 12827. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • Ghasemi, M., Turnbull, T., Sebastian, S., & Kempson, I. (2021). The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. PubMed. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances, 11(25), 15335-15347. Retrieved from [Link]

  • Wang, Y., et al. (2021). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. RSC Advances. Retrieved from [Link]

  • Al-Ostath, A., et al. (2023). New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. Molecules, 28(14), 5482. Retrieved from [Link]

  • ResearchGate. (2015, August 19). How can I calculate IC50 from mtt results?. Retrieved from [Link]

  • YouTube. (2020, September 27). How to calculate IC50 from MTT assay. Retrieved from [Link]

  • Molecular Devices. (2023, November 10). Top instrument considerations for an MTT assay: Enhancing cell viability testing accuracy. Retrieved from [Link]

  • YouTube. (2024, June 16). MTT assay and IC50 calculation. Retrieved from [Link]

  • Protocol Online. (n.d.). MTT Methods, Protocols and Troubleshootings. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Puri, S., Sawant, S., & Juvale, K. (2023). A comprehensive review on the indazole based derivatives as targeted anticancer agents. Journal of Molecular Structure, 1283, 135327. Retrieved from [Link]

  • Khan, I., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(18), 4203. Retrieved from [Link]

  • ResearchGate. (2018, March 14). Why MTT assay not working ?. Retrieved from [Link]

  • Stack Exchange. (2024, April 6). Cell viability assay: Problems with MTT assay in the solubilization step. Retrieved from [Link]

  • ResearchGate. (2021, November 22). (PDF) The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Aminomethyl)-1H-indazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this multi-step synthesis. Here, you will find a structured troubleshooting guide in a question-and-answer format, detailed experimental protocols, and data to help optimize your reactions and improve yield.

Introduction to the Synthetic Challenge

The synthesis of this compound is a sequential process where the yield of the final product is highly dependent on the success of each preceding step. Low yields can arise from various factors including incomplete reactions, side-product formation, and purification difficulties. This guide breaks down the synthesis into its likely core stages and addresses potential issues at each juncture.

A common and practical synthetic pathway is illustrated below:

digraph "Synthetic_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="5-Bromo-2-fluorobenzonitrile"]; B [label="5-Bromo-1H-indazol-3-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="5-Cyano-1H-indazol-3-amine", fillcolor="#4285F4", fontcolor="#FFFFFF"]; D [label="this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];

A -> B [label=" Step 1:\nIndazole Formation \n(Hydrazine Hydrate)"]; B -> C [label=" Step 2:\nCyanation \n(CuCN, Rosenmund-von Braun)"]; C -> D [label=" Step 3:\nNitrile Reduction \n(e.g., Catalytic Hydrogenation)"]; }

Caption: Plausible synthetic route for this compound.

Part 1: Troubleshooting Guide - FAQs

This section addresses specific experimental issues in a question-and-answer format, offering potential causes and solutions to common problems encountered during the synthesis.

Step 1: Indazole Ring Formation (5-Bromo-1H-indazol-3-amine)

Question 1.1: My yield of 5-Bromo-1H-indazol-3-amine is low, and the reaction seems incomplete. What's going wrong?

Answer: Low yields in this step, the cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine, are often related to reaction conditions and reagent quality.

  • Causality: The reaction is a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization. The efficiency of the initial attack by hydrazine on the electron-deficient aromatic ring and the subsequent ring closure are critical.

  • Troubleshooting Steps:

    • Hydrazine Quality: Anhydrous hydrazine or a high-purity grade of hydrazine hydrate is crucial. Water content can sometimes interfere with the reaction, although many procedures use hydrazine hydrate successfully. Ensure your reagent has not degraded.

    • Reaction Temperature & Time: While some procedures report rapid reactions at 100-120°C[1][2], your specific substrate might require optimization. If the reaction is incomplete, consider increasing the reaction time or temperature moderately. However, excessive heat can lead to decomposition and byproduct formation.

    • Solvent Choice: While the reaction can be run neat with an excess of hydrazine hydrate, using a high-boiling polar aprotic solvent like n-butanol, DMF, or DMSO can improve solubility and lead to a more controlled reaction.[3]

    • Work-up Procedure: The product can sometimes precipitate during work-up. Ensure the pH is appropriate during extraction to keep the amine product in the desired layer. If the product crashes out between layers, it should be filtered and collected separately.[1]

digraph "Troubleshooting_Step1" { graph [nodesep=0.3, ranksep=0.3]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

Start [label="Low Yield of\n5-Bromo-1H-indazol-3-amine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Q1 [label="Is Hydrazine Reagent Fresh\nand High Purity?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A1_Yes [label="Yes"]; A1_No [label="No"]; Sol1 [label="Use a fresh bottle of\nanhydrous hydrazine or\nhigh-grade hydrazine hydrate.", fillcolor="#F1F3F4", fontcolor="#202124"];

Q2 [label="Are Reaction Conditions\n(Temp/Time) Optimized?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A2_Yes [label="Yes"]; A2_No [label="No"]; Sol2 [label="Screen temperatures (e.g., 100-140°C)\nand extend reaction time.\nMonitor by TLC/LC-MS.", fillcolor="#F1F3F4", fontcolor="#202124"];

Q3 [label="Is Solubility an Issue?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; A3_No [label="No"]; A3_Yes [label="Yes"]; Sol3 [label="Consider using a high-boiling\nsolvent like n-butanol or DMF.", fillcolor="#F1F3F4", fontcolor="#202124"];

End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Q1; Q1 -> A1_No -> Sol1 -> Q2; Q1 -> A1_Yes -> Q2; Q2 -> A2_No -> Sol2 -> Q3; Q2 -> A2_Yes -> Q3; Q3 -> A3_Yes -> Sol3 -> End; Q3 -> A3_No -> End; }

Caption: Troubleshooting workflow for low yield in Step 1.
Step 2: Cyanation (Rosenmund-von Braun Reaction)

Question 2.1: The conversion of 5-Bromo-1H-indazol-3-amine to the 5-Cyano derivative is failing or giving very low yields. What are the common pitfalls?

Answer: The Rosenmund-von Braun reaction, which converts an aryl halide to a nitrile using copper(I) cyanide, is notoriously sensitive to conditions.

  • Causality: This reaction's success hinges on the reactivity of the aryl bromide and the solubility and reactivity of the copper cyanide reagent. The high temperatures typically required can also lead to degradation of the starting material or product.

  • Troubleshooting Steps:

    • Reagent Quality and Stoichiometry: Copper(I) cyanide must be pure and dry. Greenish-colored CuCN indicates oxidation to Cu(II) and will be ineffective. Use of a significant excess of CuCN (2-4 equivalents) is common to drive the reaction.

    • High Temperature Requirement: This reaction often requires high temperatures (140-200°C) and a polar aprotic solvent like DMF or NMP.[4][5] Ensure your reaction is reaching and maintaining the target temperature. If your substrate is degrading, a palladium-catalyzed cyanation using a cyanide source like Zn(CN)₂ or KCN with a suitable ligand could be a milder alternative.[6]

    • Solvent Purity: The solvent (e.g., DMF) must be anhydrous. Water can interfere with the reaction. Using freshly distilled or commercially available anhydrous solvent is recommended.

    • Promoters/Additives: The addition of promoters like L-proline has been shown to facilitate the Rosenmund-von Braun reaction at lower temperatures (80-120°C), which could be beneficial for a sensitive substrate like an indazole.[7]

    • Work-up Complexity: The work-up for this reaction can be challenging due to copper salts. A common procedure involves quenching the reaction mixture in an aqueous solution of ferric chloride and ammonia or sodium sulfide to complex the copper and facilitate its removal from the organic product.

Question 2.2: I am observing side products. Could the 3-amino group or indazole nitrogens be interfering?

Answer: Yes, the free amino group and the N-H protons of the indazole ring can potentially coordinate to the copper catalyst, inhibiting its activity, or undergo side reactions.

  • Causality: The nucleophilic nature of the amino group and the acidic N-H protons can lead to undesired interactions.

  • Solution: Protecting Groups:

    • 3-Amino Group: While often not necessary, if side reactions are suspected, the 3-amino group could be protected as a simple acetamide or a Boc-carbamate.

    • Indazole N-H: The indazole nitrogen is acidic and can be deprotonated. While this is often part of the mechanism in some reactions, it can also lead to a mixture of N1 and N2 alkylation/acylation if a protecting group is applied improperly.[8][9][10] For a subsequent reaction like cyanation, protecting the indazole nitrogen (e.g., with a SEM or Boc group) might improve solubility and prevent side reactions, but it adds extra steps to the synthesis.[11][12] Given the harsh conditions of the Rosenmund-von Braun reaction, a robust protecting group would be necessary.

Step 3: Nitrile Reduction

Question 3.1: My catalytic hydrogenation of 5-Cyano-1H-indazol-3-amine is slow, incomplete, or results in a complex mixture.

Answer: Catalytic hydrogenation of nitriles to primary amines can be challenging, with the primary cause of low yield often being the formation of secondary and tertiary amine byproducts.

  • Causality: The primary amine product can react with the intermediate imine, which is formed during the reduction, to generate a secondary imine. Further reduction of this secondary imine leads to the formation of a secondary amine byproduct. This process can repeat to form tertiary amines.

  • Troubleshooting Steps:

    • Catalyst Choice and Loading: Raney Nickel (Ra-Ni) and Palladium on Carbon (Pd/C) are common catalysts.[13] Catalyst activity can vary significantly between batches. If the reaction is slow, try a fresh batch of catalyst or increase the catalyst loading (e.g., from 5 mol% to 10-20 mol%). Ensure the catalyst is handled under an inert atmosphere to prevent deactivation.[1]

    • Hydrogen Pressure and Temperature: Increasing hydrogen pressure (from balloon pressure to 50 psi or higher in a Parr shaker) can significantly increase the reaction rate.[1] Modest heating (e.g., 40-60°C) can also help, but excessive temperatures may promote side reactions.

    • Solvent and Additives to Suppress Byproducts:

      • Ammonia: Performing the hydrogenation in a solution of ammonia in methanol or ethanol is a classic and highly effective method to suppress the formation of secondary and tertiary amines. The ammonia shifts the equilibrium away from the formation of the secondary imine.

      • Acidic Conditions: Alternatively, performing the reaction in an acidic solvent (e.g., ethanolic HCl) can protonate the primary amine as it forms, preventing it from reacting with the imine intermediate.

    • Agitation: Vigorous stirring is essential in a three-phase reaction (solid catalyst, liquid substrate, gas) to ensure efficient mass transfer of hydrogen to the catalyst surface.[1]

ConditionAdvantageDisadvantageTypical Reagents
Catalytic Hydrogenation Clean, high atom economy, no metal waste in product.Can be slow; byproduct formation (secondary/tertiary amines); requires specialized pressure equipment.H₂, Pd/C, Ra-Ni, PtO₂
Chemical Reduction Fast, often high-yielding, no pressure equipment needed.Generates stoichiometric waste; can be less selective; requires careful quenching.LiAlH₄, BH₃·THF

Question 3.2: I used LiAlH₄ for the nitrile reduction and got a low yield of the desired primary amine.

Answer: Lithium aluminum hydride (LAH) is a powerful reducing agent, but its high reactivity can lead to issues if not handled correctly.

  • Causality: LAH reacts violently with protic sources, including water and alcohols. The presence of acidic protons on the indazole ring and the 3-amino group can also consume the reagent. Over-reduction is less of a concern for nitriles, but complex formation and difficult work-ups are common.

  • Troubleshooting Steps:

    • Strictly Anhydrous Conditions: All glassware, solvents (e.g., THF, diethyl ether), and the starting material must be scrupulously dry. LAH is rapidly quenched by water.[14]

    • Reagent Stoichiometry: The two N-H protons on the indazole and the two N-H protons on the 3-amino group are acidic and will consume LAH. Therefore, you must use at least one extra equivalent of LAH to account for this acid-base reaction, in addition to the equivalents needed for the nitrile reduction itself. A total of 3-4 equivalents is a reasonable starting point.

    • Inverse Addition: To control the reaction, consider adding the LAH solution slowly to a solution of the nitrile (inverse addition). This can sometimes minimize side reactions.

    • Careful Work-up: The work-up procedure is critical for liberating the amine from the aluminum salts. A Fieser work-up (sequential, careful addition of X mL water, X mL 15% NaOH, then 3X mL water, where X is the mass of LAH in grams) is a reliable method to produce a granular, easily filterable aluminum salt precipitate.

Part 2: Experimental Protocols

These are generalized protocols and may require optimization for your specific setup and scale.

Protocol 1: Synthesis of 5-Bromo-1H-indazol-3-amine
  • To a round-bottom flask, add 5-bromo-2-fluorobenzonitrile (1.0 eq).

  • Add hydrazine hydrate (80% in water, ~20-50 eq) and n-butanol (optional, as solvent).

  • Heat the reaction mixture to reflux (approx. 110-120°C) for 4-12 hours, monitoring by TLC or LC-MS.

  • Cool the reaction to room temperature and remove the excess hydrazine and solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by trituration with a suitable solvent (e.g., methanol or diethyl ether) or by column chromatography.[1]

Protocol 2: Catalytic Hydrogenation of 5-Cyano-1H-indazol-3-amine
  • In a pressure vessel (e.g., Parr shaker bottle), dissolve 5-cyano-1H-indazol-3-amine (1.0 eq) in a 7N solution of ammonia in methanol.

  • Carefully add Raney Nickel (approx. 20% by weight, washed with methanol) or 10% Pd/C (10 mol%) under a stream of nitrogen or argon.

  • Seal the vessel, purge several times with nitrogen, and then with hydrogen.

  • Pressurize the vessel with hydrogen (e.g., 50 psi) and stir vigorously at room temperature or with gentle heating (e.g., 40°C).

  • Monitor the reaction by observing hydrogen uptake and by periodic analysis (TLC/LC-MS) of aliquots.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry in the air. Keep it wet with solvent.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be purified by column chromatography or crystallization.

References

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(46), 28635–28648. [Link]

  • University College Cork. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 17, 1939–1955. [Link]

  • Nitrile Reduction. (n.d.). WordPress.
  • Vasudevan, A., et al. (2019). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry, 10(10), 1335-1354.
  • Wikipedia. (n.d.). Gabriel synthesis. [Link]

  • Master Organic Chemistry. (2024). The Gabriel Synthesis. [Link]

  • Chemistry Steps. (n.d.). The Gabriel Synthesis. [Link]

  • Sun, J.-H., et al. (1997). Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. The Journal of Organic Chemistry, 62(18), 6464–6465.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Chemistry Steps. (n.d.). LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. [Link]

  • Wikipedia. (n.d.). Rosenmund–von Braun reaction. [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. [Link]

  • Organic Chemistry Portal. (n.d.). Rosenmund-von Braun Reaction. [Link]

  • Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 934-941.
  • Chem-Station. (2016). Rosenmund-von Braun Reaction. [Link]

  • Reddit. (2021). Cyanation of aryl bromide. [Link]

  • Zhang, Z., et al. (2005). L-Proline-Promoted Rosenmund–von Braun Reaction. Synlett, 2005(12), 1955-1957.
  • Giraud, F., et al. (2019). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Arkivoc, 2019(i), 100-141.
  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. [Link]

  • Singer, R. A., et al. (2006). Synthesis of (1-(Aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol: Structural Confirmation of the Main Band Impurity Found in Varenicline® Starting Material. Organic Process Research & Development, 10(5), 963-966.
  • RU2642924C1 - Method of producing 5-phenyl-3- (trifluoromethyl) -1n-pyrazole-4-amine.
  • PubChemLite. (n.d.). 5-(aminomethyl)-1h-indazole (C8H9N3). [Link]

  • PubChemLite. (n.d.). 3-bromo-1h-indazol-5-amine (C7H6BrN3). [Link]

  • WO2017084995A1 - Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.
  • MDPI. (2020). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 25(24), 5919.

Sources

Optimizing Suzuki coupling conditions for 3-aminoindazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Suzuki Coupling with 3-Aminoindazoles

Welcome to the Technical Support Center for optimizing Suzuki-Miyaura cross-coupling reactions for 3-aminoindazole scaffolds. As a core motif in numerous pharmaceutical agents, the successful functionalization of the 3-aminoindazole skeleton is of paramount importance. However, this particular substrate class presents unique challenges that can lead to low yields, byproduct formation, and reproducibility issues.

This guide is designed by application scientists for researchers in the field. We move beyond simple protocols to explore the mechanistic reasoning behind common failures and provide a logical framework for troubleshooting and optimization. Our goal is to empower you to develop robust, scalable, and efficient coupling methodologies.

Section 1: Troubleshooting Guide

This section addresses the most common issues encountered during the Suzuki coupling of 3-aminoindazoles.

Q1: My reaction shows low to no conversion. What are the primary causes and how do I fix it?

This is the most frequent challenge, often stemming from catalyst inhibition or suboptimal reaction conditions. The nitrogen-rich 3-aminoindazole is a known inhibitor of palladium catalysts. The Lewis basic nitrogen atoms of the indazole ring and the amino group can coordinate to the palladium center, leading to catalytically inactive species.[1][2]

Root Cause Analysis & Solutions:

  • Catalyst Inhibition by the Heterocycle:

    • Explanation: The unprotected N-H group and the 3-amino group can act as ligands for the palladium catalyst, effectively titrating it out of the catalytic cycle. This is particularly problematic with less bulky ligands.

    • Solution 1: Employ Bulky, Electron-Rich Ligands. This is the most critical parameter. Ligands from the Buchwald class, such as XPhos and SPhos , are the industry standard for these challenging substrates.[1][3] Their steric bulk prevents the formation of inactive catalyst-substrate complexes and promotes the desired oxidative addition and reductive elimination steps.[4][5]

    • Solution 2: Use Palladium Precatalysts. Instead of generating the Pd(0) species in situ from sources like Pd₂(dba)₃ or Pd(OAc)₂, use a well-defined precatalyst (e.g., XPhos Pd G3). These are more stable, air-resistant, and ensure a more reliable initiation of the catalytic cycle.[1][6][7]

  • Inefficient Oxidative Addition:

    • Explanation: If you are using a 3-chloro-aminoindazole, the C-Cl bond is significantly less reactive than C-Br or C-I bonds. The oxidative addition step is often rate-limiting.[2]

    • Solution: Again, bulky, electron-rich phosphine ligands are essential as they increase the electron density on the palladium, facilitating its insertion into the C-Cl bond.[5] You will also likely need to increase the reaction temperature to 100-120 °C.[1]

  • Improper Base Selection:

    • Explanation: The base's role is to activate the boronic acid, forming a more nucleophilic "ate" complex required for transmetalation.[8][9] An inappropriate base can be ineffective or cause side reactions.

    • Solution: For unprotected indazoles, K₃PO₄ is an excellent first choice. It is a strong enough base to promote the reaction without causing significant substrate degradation.[1][2] K₂CO₃ is another viable, milder option.[6] Ensure the base is finely ground to maximize surface area, especially in biphasic systems.

Troubleshooting Workflow Diagram

G Start Low / No Yield Check_SM 1. Verify Starting Material Quality Start->Check_SM Is Boronic Acid Active? Purity OK? Optimize 2. Optimize Reaction Conditions Start->Optimize Materials Verified Ligand Switch to Bulky Ligand (XPhos, SPhos) Optimize->Ligand Catalyst Use Pd Precatalyst (e.g., G3) Ligand->Catalyst Still no conversion Success Reaction Successful Ligand->Success Base Switch Base (Try K₃PO₄) Catalyst->Base Still no conversion Catalyst->Success Temp Increase Temperature (80-110 °C) Base->Temp Still no conversion Base->Success Solvent Change Solvent (Dioxane, 2-MeTHF) Temp->Solvent Still no conversion Temp->Success Solvent->Success

Caption: A decision tree for troubleshooting low-yield Suzuki coupling reactions.

Q2: I'm observing significant byproduct formation. How can I identify and minimize it?

Byproduct formation depletes your starting materials and complicates purification. The three most common culprits are protodeboronation, homocoupling, and dehalogenation.

Byproduct Identification Primary Cause(s) Mitigation Strategies
Protodeboronation Arene byproduct from boronic acid (Ar-B(OH)₂ → Ar-H). Detected by LC-MS or NMR.Unstable boronic acid, often exacerbated by excess water, high temperatures, or prolonged reaction times.[2][10][11]1. Use 1.5-2.0 equivalents of the boronic acid.[1]2. Switch to the corresponding pinacol boronate ester (Ar-Bpin), which is more stable.3. Use anhydrous conditions (e.g., K₃PO₄ in dry dioxane).[6]4. Avoid unnecessarily long reaction times.
Homocoupling Dimer of the boronic acid (Ar-Ar) or the indazole.Presence of oxygen, which can interfere with the catalytic cycle and promote Pd(II)-mediated coupling.[2]1. Thoroughly degas all solvents and the reaction mixture (e.g., by sparging with argon for 20-30 minutes or via freeze-pump-thaw cycles).[12][13]2. Maintain a strict inert atmosphere (N₂ or Ar) throughout the reaction.
Dehalogenation Indazole starting material with the halide replaced by hydrogen (Ind-X → Ind-H).Presence of hydride sources (e.g., certain solvents or bases). Can also be a competing pathway in the catalytic cycle.[2]1. Ensure use of high-purity, dry solvents.2. An inert atmosphere is critical.3. A well-chosen ligand can favor cross-coupling over dehalogenation.

Q3: My reaction is heterogeneous and seems to be stalling. What should I do?

Poor solubility of either the starting materials or the catalyst can severely limit reaction rates.[11][12]

  • Solvent Screening: While dioxane/water is a common starting point, it is not always optimal for solubility.[1][6] Consider screening other common Suzuki solvents such as Toluene/water , 2-MeTHF/water , or DMF/water .

  • Stirring Rate: For biphasic reactions, the rate of stirring is a critical and often overlooked parameter. Ensure vigorous stirring (>500 RPM) to maximize the interfacial area between the organic and aqueous phases where the reaction occurs.[6]

  • Phase Transfer Catalysts: In some cases, adding a phase transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle reactants between phases, though this is less common with modern catalyst systems.

Section 2: Frequently Asked Questions (FAQs)

Q1: I'm setting up this reaction for the first time. What is a robust starting point for conditions?

For a generic 3-bromo-aminoindazole coupling with a standard phenylboronic acid, the following conditions represent a high-probability starting point based on established literature.[1][14]

Parameter Recommendation Rationale
Catalyst System XPhos Pd G3 (1-2 mol%)Air-stable precatalyst with a bulky, electron-rich ligand ideal for N-heterocycles.[1][3]
Base K₃PO₄ (2.0 equivalents)Effective base for activating the boronic acid with minimal side reactions on the indazole.[1][2]
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A well-established, versatile solvent system for Suzuki couplings.[1]
Boronic Acid 1.5 equivalentsAn excess helps drive the reaction to completion and compensates for potential protodeboronation.[1]
Temperature 80-100 °CSufficient thermal energy for efficient catalysis without promoting excessive degradation.
Atmosphere Inert (Nitrogen or Argon)Absolutely critical to prevent oxygen-induced side reactions like homocoupling.[2]

Q2: Should I protect the N-H group of the indazole?

While N-protection is a valid strategy to block catalyst inhibition, modern catalyst systems have largely made this unnecessary. The work of Buchwald and others has demonstrated highly efficient coupling of unprotected, nitrogen-rich heterocycles.[1][15][16] Direct coupling on the unprotected indazole is more atom-economical and avoids extra synthesis/deprotection steps. Unless you have a specific functional group incompatibility, it is recommended to first optimize the reaction with the unprotected substrate.

Section 3: Experimental Protocol

General Procedure for Suzuki-Miyaura Coupling of a 3-Halo-aminoindazole

This protocol is a representative example and should be optimized for specific substrates.

  • Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the 3-halo-aminoindazole (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%).

  • Inerting the Vessel: Seal the vial with a septum cap. Evacuate and backfill the vessel with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe. The reaction mixture should be thoroughly degassed beforehand by sparging with argon for at least 20 minutes.[2]

  • Reaction: Place the vial in a preheated oil bath or heating block at 100 °C. Stir vigorously for 5-20 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the consumption of the limiting starting material is observed.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Section 4: Mechanistic Visualization

The Suzuki-Miyaura Catalytic Cycle

The Suzuki reaction proceeds via a well-defined catalytic cycle involving Pd(0) and Pd(II) intermediates. Understanding this cycle is key to troubleshooting.[5]

G cluster_cycle Pd0 Pd(0)L₂ (Active Catalyst) OA_Complex R¹-Pd(II)L₂-X (Oxidative Addition) Pd0->OA_Complex  Oxidative Addition + R¹-X center Transmetalation_Complex R¹-Pd(II)L₂-R² (Transmetalation) OA_Complex->Transmetalation_Complex  Transmetalation + R²-B(OR)₃⁻ Transmetalation_Complex->Pd0 Product R¹-R² Transmetalation_Complex->Product Reductive Elimination BoronicAcid R²-B(OH)₂ AteComplex [R²-B(OH)₃]⁻ BoronicAcid->AteComplex + Base (OH⁻) AteComplex->Transmetalation_Complex Activates for Transmetalation

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

References

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. Available from: [Link]

  • Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. Available from: [Link]

  • Semantic Scholar. (n.d.). Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles: substrate scope and mechanistic investigation. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. Angewandte Chemie International Edition, 53(10), 2550-2551. Available from: [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. Available from: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]

  • Royal Society of Chemistry. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available from: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki? r/Chempros. Available from: [Link]

  • American Chemical Society. (2007). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. Available from: [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki-Miyaura coupling of bromobenzene with phenylboronic acid catalyzed by Pd-NHC@Eu-BCI. Available from: [Link]

  • MDPI. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. Available from: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Available from: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available from: [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Available from: [Link]

  • Reddit. (2024). Failed suzuki coupling, any suggenstions? r/Chempros. Available from: [Link]

  • American Chemical Society. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross. Langmuir. Available from: [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available from: [Link]

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? Available from: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available from: [Link]

  • ResearchGate. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Available from: [Link]

  • ResearchGate. (n.d.). Different reaction conditions for Suzuki–Miyaura coupling reaction using catalyst 3. Available from: [Link]

  • Reddit. (2021). Your "Go-To", "just couple already", Suzuki conditions? r/Chempros. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Aminomethyl)-1H-indazol-3-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound in various biological assays. This guide provides in-depth troubleshooting protocols, frequently asked questions (FAQs), and the scientific rationale behind our recommendations to ensure the integrity and reproducibility of your experiments.

Understanding the Molecule: Why Solubility is a Challenge

This compound possesses two primary amine groups and an indazole core.[1] This structure results in a molecule with ionizable basic centers, making its aqueous solubility highly dependent on pH.[2][3][4][5][6] At physiological pH (around 7.4), a significant portion of the molecules may exist in a less soluble, neutral form, leading to precipitation in aqueous buffers and cell culture media. This guide will walk you through systematic approaches to maintain the compound's solubility and bioactivity.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for making a high-concentration stock solution of this compound?

For initial stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent.[7] It is capable of dissolving a wide range of polar and nonpolar compounds, including this compound, at high concentrations (e.g., 10-100 mM).[8][9] Always ensure the compound is fully dissolved by vortexing or brief sonication.[7]

Q2: My compound precipitates when I dilute my DMSO stock into aqueous assay buffer or cell culture media. What is happening?

This phenomenon, often called "crashing out" or "precipitation upon dilution," is a common issue with compounds that are highly soluble in an organic solvent like DMSO but poorly soluble in aqueous solutions.[8][10] When the concentrated DMSO stock is diluted, the solvent environment rapidly shifts from organic to aqueous, and if the final concentration of the compound exceeds its aqueous solubility limit, it will precipitate.[8]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance to DMSO is cell-line dependent.[11] Generally, a final DMSO concentration of 0.1% to 0.5% (v/v) is considered safe for most cell lines in short-term assays.[11][12] However, concentrations above 1% can induce cytotoxic effects or interfere with cellular processes.[9][13] It is crucial to determine the specific tolerance of your cell line and to maintain a consistent final DMSO concentration across all experimental conditions, including vehicle controls.[13]

Q4: Can I use ethanol to dissolve this compound?

While ethanol can be used as a solvent, it is generally less effective than DMSO for dissolving a broad range of compounds and may also exhibit higher cytotoxicity in some cell-based assays.[9][11][12] If you must avoid DMSO, ethanol can be considered, but thorough validation of its impact on your specific assay is required.

Troubleshooting Guide: From Stock to Assay

This section provides a systematic approach to diagnosing and solving solubility issues at different stages of your experiment.

Problem 1: Immediate Precipitation Upon Dilution into Aqueous Media

This is the most frequent challenge, occurring when the compound's aqueous solubility limit is exceeded.[8]

Caption: Workflow for troubleshooting immediate precipitation.

  • Optimize the Dilution Protocol: Rapidly introducing a concentrated DMSO stock into an aqueous buffer can create localized areas of high concentration, promoting precipitation.[8]

    • Protocol: Warm the aqueous media to 37°C.[8] While gently vortexing or stirring the media, add the DMSO stock solution dropwise. This ensures rapid dispersal and minimizes the chances of the compound crashing out.[8]

  • Determine Maximum Aqueous Solubility: Before proceeding, it is essential to determine the maximum soluble concentration of the compound under your specific assay conditions.

    • Protocol:

      • Prepare a high-concentration stock solution in 100% DMSO (e.g., 50 mM).[8]

      • Create a series of dilutions of the stock solution into your final assay buffer or cell culture medium.

      • Visually inspect each dilution for precipitation immediately and after a relevant incubation period (e.g., 2 hours at 37°C).[8]

      • The highest concentration that remains clear is your working maximum solubility.

Problem 2: Delayed Precipitation in the Incubator

Sometimes, a solution that is initially clear may develop precipitates after several hours or days in an incubator.[8]

  • Temperature Fluctuations: Repeatedly removing culture plates from the incubator can cause temperature changes that affect solubility.[8]

  • Media Evaporation: In long-term cultures, evaporation can concentrate media components, including the test compound, pushing it beyond its solubility limit.[8][14]

  • pH Shifts: Cellular metabolism can alter the pH of the culture medium, which can significantly impact the solubility of a pH-sensitive compound like this compound.[2][8]

  • Compound Instability: The compound may degrade over time into less soluble byproducts.

  • Maintain a Stable Environment: Minimize the time that culture vessels are outside the incubator. Ensure proper humidification to prevent evaporation.[8]

  • Monitor and Control pH: For dense or highly metabolic cultures, monitor the medium's pH. More frequent media changes may be necessary to maintain a stable pH.

  • Prepare Fresh Solutions: For long-term experiments, consider preparing fresh media with the compound more frequently rather than preparing a large batch at the beginning.

Advanced Solubilization Strategies

If basic troubleshooting does not resolve the precipitation issues, the following advanced strategies can be employed. The choice of method depends on the specific requirements of your assay.

1. pH Adjustment

Scientific Rationale: As a basic compound, this compound contains amine groups that can be protonated. By lowering the pH of the solvent, you increase the proportion of the protonated (ionized) form of the molecule, which is significantly more water-soluble.[2][4][5]

Best For:

  • Enzymatic assays or other cell-free systems where slight pH changes are tolerated.

Protocol:

  • Prepare a stock solution in an acidic aqueous buffer (e.g., 50 mM HCl or a citrate buffer at pH 3-5) instead of DMSO.

  • Determine the solubility in this acidic stock.

  • When diluting into the final assay buffer, ensure that the final pH remains within the acceptable range for your assay. A strong final buffer system is essential to prevent significant pH shifts.

Considerations:

  • This method is generally not suitable for cell-based assays, as altering the pH of the culture medium can be detrimental to cell health.

2. Use of Co-solvents

Scientific Rationale: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of nonpolar or poorly soluble compounds.[15][16]

Best For:

  • Both cell-free and cell-based assays, provided the final co-solvent concentration is non-toxic.

Common Co-solvents:

  • PEG 400 (Polyethylene glycol 400)

  • Propylene glycol

  • Ethanol

Protocol:

  • Prepare a high-concentration stock solution in 100% DMSO.

  • Create an intermediate dilution in a co-solvent like PEG 400.

  • Perform the final dilution into the aqueous assay buffer. The presence of the co-solvent in the final dilution can help maintain the compound's solubility.

Quantitative Data Summary

Co-SolventTypical Starting ConcentrationMax Tolerated in Cell Culture (General)
DMSO10-100 mM (Stock)< 0.5%
PEG 4001-10% (in final solution)Variable, often < 1%
Ethanol10-50 mM (Stock)< 0.5%

Note: These are general guidelines. Always perform a toxicity test for your specific cell line and assay.

3. Cyclodextrin-Based Formulations

Scientific Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17] They can encapsulate poorly soluble molecules, forming inclusion complexes that are themselves water-soluble, thereby increasing the apparent solubility of the guest molecule.[18][19][20][21]

Best For:

  • Cell-based and in vivo studies, as they are generally well-tolerated.[11][13]

Commonly Used Cyclodextrins:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Sulfobutyl ether-β-cyclodextrin (SBE-β-CD or Captisol®)

Caption: Protocol for cyclodextrin-based solubilization.

Protocol:

  • Prepare a solution of HP-β-CD in your assay buffer (e.g., 20% w/v).

  • Add the solid this compound directly to the cyclodextrin solution.

  • Vortex or sonicate the mixture until the compound is dissolved. This may require incubation at room temperature or 37°C for several hours.

  • Use this aqueous, high-concentration stock for your serial dilutions.

Summary of Recommended Strategies
StrategyMechanismAdvantagesDisadvantages
Optimized Dilution Kinetic trappingSimple, no additivesMay not be sufficient for very insoluble compounds
pH Adjustment Increases ionizationHigh solubility increaseCan alter assay conditions, not for cell-based assays
Co-solvents Increases solvent polarityEffective for many compoundsPotential for solvent toxicity/interference
Cyclodextrins EncapsulationLow toxicity, high utility in vitro/in vivoMay alter compound bioavailability/activity
Final Recommendations

For any new experiment with this compound, it is imperative to first establish a robust and reproducible protocol for its solubilization.

  • Always start with a high-quality DMSO stock solution. [7][22][23][24]

  • Perform a preliminary aqueous solubility test in your specific assay medium to determine the maximum workable concentration.[8]

  • Employ an optimized, gradual dilution technique to prevent the compound from crashing out.

  • If solubility remains an issue, we recommend exploring cyclodextrin-based formulations , particularly with HP-β-CD, as this approach is broadly compatible with both cell-free and cell-based assays and generally has low toxicity.[17][18][20]

By systematically applying these principles and protocols, you can overcome the solubility challenges of this compound and generate reliable, high-quality data in your biological assays.

References
  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]

  • Oil-cyclodextrin based beads for oral delivery of poorly-soluble drugs. PubMed. Available at: [Link]

  • Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. MDPI. Available at: [Link]

  • Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs from Hydrogels. Taylor & Francis Online. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. ResearchGate. Available at: [Link]

  • Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology. Available at: [Link]

  • How Does pH Impact Ionic Compound Solubility? YouTube. Available at: [Link]

  • pH and solubility (video) | Equilibrium. Khan Academy. Available at: [Link]

  • Simultaneous Influence of Electrolytes and pH on Solubility and Distribution Coefficients of Ionizable Pharmaceuticals. ACS Publications. Available at: [Link]

  • How does pH affect solubility? askIITians. Available at: [Link]

  • Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Procell. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. National Institutes of Health. Available at: [Link]

  • Stock Solutions 101: Everything You Need to Know. G-Biosciences. Available at: [Link]

  • Best Practices For Stock Solutions. FasterCapital. Available at: [Link]

  • Top Ten Tips for Making Stock Solutions. Bitesize Bio. Available at: [Link]

  • Has anyone had problems with media contamination or precipitants falling out of media? ResearchGate. Available at: [Link]

  • Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines. Biomedical Research and Therapy. Available at: [Link]

  • Solutions and dilutions: working with stock solutions. Rice University. Available at: [Link]

  • Something keeps precipitating out of my media but everything is water soluble. Am I doing something wrong?? Reddit. Available at: [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. Available at: [Link]

  • Formulation Selection and in-vitro Screening for Oral Bioavailability Enhancement. Xtalks. Available at: [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. Available at: [Link]

  • (PDF) Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]

  • Formulation of poorly soluble compounds. European Medicines Agency. Available at: [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. Available at: [Link]

  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. National Institutes of Health. Available at: [Link]

  • Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical and Chemical Analysis. Available at: [Link]

  • This compound. PubChem. Available at: [Link]

  • 5-(Aminomethyl)-1H-indazole. PubChem. Available at: [Link]

  • 1H-Indazol-5-amine. PubChem. Available at: [Link]

  • 5-(aminomethyl)-1h-indazole. PubChem. Available at: [Link]

  • 1H-Indazol-3-amine. PubChem. Available at: [Link]

  • Equilibrium pKa Table (DMSO Solvent and Reference). Organic Chemistry Data. Available at: [Link]

Sources

Technical Support Center: HPLC Purification of Polar Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) purification of polar indazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these important heterocyclic compounds. My aim is to provide not just protocols, but a deeper understanding of the chromatographic principles at play, empowering you to troubleshoot effectively and develop robust purification methods.

Introduction to the Challenge

Indazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2] However, their purification by HPLC is often fraught with challenges. The introduction of polar functional groups, essential for modulating physicochemical properties and biological activity, frequently leads to poor retention on traditional reversed-phase (RP) columns, problematic peak shapes, and difficulties in resolving closely related impurities, such as the common N-1 and N-2 positional isomers.[3][4]

This guide provides a structured approach to overcoming these obstacles, rooted in a fundamental understanding of the physicochemical properties of indazoles and their interactions with various stationary and mobile phases.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the chromatographic behavior of polar indazole derivatives.

Q1: What are the key chemical properties of indazoles that influence their HPLC separation?

Indazoles are amphoteric molecules, meaning they can act as both weak acids and weak bases.[5][6] This is a critical concept for HPLC method development.

  • Basicity: The pyrazole moiety of the indazole ring can be protonated. The pKa of the conjugate acid is approximately 1.04, with protonation primarily occurring at the N2 position.[5][6]

  • Acidity: The N-H proton on the pyrazole ring can be deprotonated, with a pKa of about 13.86.[5][7]

  • Tautomerism: Indazoles exist in tautomeric forms, primarily the 1H- and 2H-isomers. The 1H-tautomer is generally the most predominant and thermodynamically stable.[1][8] The difference in dipole moments between these tautomers can be exploited for their separation.[7]

Understanding these properties is crucial for manipulating retention and selectivity by adjusting the mobile phase pH.

Q2: Why do my polar indazole derivatives show poor retention on a C18 column?

This is a classic issue with polar analytes in reversed-phase chromatography. C18 columns have a non-polar stationary phase, and retention is driven by hydrophobic interactions.[9] Polar compounds have a higher affinity for the polar mobile phase (typically a mixture of water and acetonitrile or methanol) and therefore elute quickly, often near the void volume.

Q3: What are the main types of impurities I should expect during the purification of indazole derivatives?

Besides residual starting materials and reagents, a significant challenge in indazole synthesis is the formation of N-1 and N-2 positional isomers during alkylation or arylation reactions.[3] These isomers often have very similar polarities, making their separation difficult. Other potential impurities can include regioisomers from electrophilic substitution reactions and degradation products if the molecule is unstable under certain pH or temperature conditions.

Q4: What are the alternative chromatographic modes to reversed-phase HPLC for polar indazoles?

When reversed-phase HPLC is inadequate, several alternative techniques can be highly effective:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[10][11] This technique is excellent for retaining and separating very polar compounds that are poorly retained in reversed-phase mode.[12][13]

  • Mixed-Mode Chromatography: This approach uses stationary phases with both reversed-phase and ion-exchange functionalities, offering multiple modes of interaction to enhance the retention and separation of polar and ionizable compounds.

  • Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid, typically carbon dioxide, as the mobile phase. It is a powerful technique for the purification of chiral compounds and can also be effective for the separation of polar analytes, often providing faster separations and reduced solvent consumption.

Troubleshooting Guide: From Tailing Peaks to Isomer Separation

This section provides a systematic approach to diagnosing and resolving common issues encountered during the HPLC purification of polar indazole derivatives.

Issue 1: Poor Peak Shape (Tailing)

Peak tailing is a frequent problem when analyzing basic compounds like indazoles on silica-based columns.

Primary Cause: Secondary Interactions with Residual Silanols

Silica-based stationary phases have residual silanol groups (Si-OH) on their surface. At mobile phase pH values above approximately 3, these silanols can become deprotonated (SiO-), creating negatively charged sites. Positively charged basic analytes, such as protonated indazoles, can then interact with these sites via ion exchange, leading to peak tailing.

Troubleshooting Workflow for Peak Tailing

Caption: Troubleshooting workflow for peak tailing.

Step-by-Step Solutions:

  • Mobile Phase pH Adjustment:

    • Rationale: The most effective way to minimize silanol interactions is to control the ionization state of both the analyte and the stationary phase.

    • Protocol:

      • Determine the pKa of your indazole derivative. For the indazole core, the conjugate acid has a pKa of about 1.04.[5][6]

      • Adjust the mobile phase pH to be at least 2 pH units below the pKa of the analyte. For many basic indazoles, a mobile phase pH of 2.5-3.5 is a good starting point. This ensures the analyte is fully protonated and the silanol groups are not ionized.

      • Use a buffer (e.g., phosphate or acetate) to maintain a stable pH.[14]

      • Alternatively, for acidic indazole derivatives, increasing the mobile phase pH can suppress the ionization of the analyte.

  • Use of Mobile Phase Additives:

    • Rationale: Additives can mask the active silanol sites or improve the chromatography in other ways.

    • Protocol:

      • Competing Base: Add a small amount (0.05-0.1%) of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the silanol groups, reducing their availability to interact with your analyte.

      • Acidic Modifier: Formic acid or trifluoroacetic acid (TFA) are commonly used to control pH and can also act as ion-pairing agents to improve peak shape.

  • Column Selection:

    • Rationale: Modern HPLC columns are designed to minimize the effects of residual silanols.

    • Recommendation:

      • End-capped Columns: These columns have been treated to convert most of the residual silanol groups to less active species.

      • Base-deactivated Columns: Specifically designed for the analysis of basic compounds.

      • Hybrid Silica Columns: These columns have a hybrid organic/inorganic particle structure that is more resistant to high pH conditions and can exhibit reduced silanol activity.

Strategy Mechanism Recommended Action
pH Control Suppresses ionization of silanol groupsAdjust mobile phase pH to 2.5-3.5 with a buffer
Mobile Phase Additives Masks active silanol sitesAdd 0.1% TEA or formic acid to the mobile phase
Column Choice Reduces available silanol groupsUse an end-capped or base-deactivated C18 column
Issue 2: Poor Retention of Polar Indazoles

When polar indazoles elute at or near the solvent front in reversed-phase HPLC, quantification and purification become impossible.

Troubleshooting Workflow for Poor Retention

Caption: Troubleshooting workflow for poor retention.

Step-by-Step Solutions:

  • Reversed-Phase Method Optimization:

    • Rationale: Maximizing the polarity of the mobile phase can increase retention.

    • Protocol:

      • Use Highly Aqueous Mobile Phases: Decrease the percentage of the organic modifier (acetonitrile or methanol) in your mobile phase.

      • Select an "Aqueous-Compatible" C18 Column: Standard C18 columns can undergo "phase collapse" in highly aqueous mobile phases, leading to a dramatic loss of retention. "AQ" type or polar-endcapped C18 columns are designed to be wettable and maintain their performance under these conditions.

  • Hydrophilic Interaction Liquid Chromatography (HILIC):

    • Rationale: HILIC is specifically designed for the retention of polar compounds.[10][11] The elution order is typically the reverse of that in reversed-phase chromatography.[12]

    • Starting HILIC Conditions:

      • Column: Bare silica, amide, or diol-bonded phases are common choices.

      • Mobile Phase: A high percentage of acetonitrile (e.g., 95%) with a small amount of aqueous buffer (e.g., 5% of 10 mM ammonium formate).

      • Gradient: A typical HILIC gradient involves increasing the aqueous component of the mobile phase over time.

Chromatography Mode Stationary Phase Mobile Phase Best For
Reversed-Phase Non-polar (e.g., C18)Polar (High aqueous)Moderately polar indazoles
HILIC Polar (e.g., Silica, Amide)Non-polar (High organic)Highly polar indazoles
Issue 3: Separation of N-1 and N-2 Indazole Isomers

The synthesis of substituted indazoles often yields a mixture of N-1 and N-2 isomers, which can be challenging to separate due to their similar physicochemical properties.[3]

Strategies for Isomer Separation:

  • Methodical Screening of Stationary and Mobile Phases:

    • Rationale: Subtle differences in the interaction of the isomers with different stationary phases can be exploited for separation. The difference in dipole moments between the 1H and 2H tautomers is a key factor.[7]

    • Protocol:

      • Column Screening: Screen a variety of columns with different selectivities, such as phenyl-hexyl, pentafluorophenyl (PFP), and cyano phases, in addition to standard C18 columns.

      • Solvent Screening: Evaluate both methanol and acetonitrile as the organic modifier. The choice of solvent can significantly impact selectivity.

      • pH Optimization: Carefully adjust the mobile phase pH to exploit any differences in the pKa values of the isomers.

  • Chiral Chromatography:

    • Rationale: If the indazole derivatives are chiral, dedicated chiral stationary phases (CSPs) are necessary for enantiomeric separation. Polysaccharide-based CSPs are often effective for imidazole and related heterocyclic compounds.[15][16][17]

    • Protocol:

      • Column Selection: Start with a common chiral column, such as one based on cellulose or amylose derivatives.

      • Mobile Phase: Chiral separations are often performed in normal-phase, polar organic, or reversed-phase modes. A screening approach is recommended.

  • Supercritical Fluid Chromatography (SFC):

    • Rationale: SFC can offer unique selectivity for isomer separations and is particularly powerful for chiral separations. The use of carbon dioxide as the main mobile phase component allows for fast, efficient separations.

    • Considerations: SFC requires specialized instrumentation but can be a valuable tool for challenging separations of polar compounds.

Conclusion

The successful HPLC purification of polar indazole derivatives is an achievable goal with a systematic and informed approach. By understanding the fundamental properties of these molecules and the principles of liquid chromatography, researchers can effectively troubleshoot common issues such as poor peak shape, inadequate retention, and challenging isomer separations. The strategic selection of columns, mobile phase conditions, and, when necessary, alternative chromatographic modes like HILIC and SFC, will pave the way for obtaining high-purity compounds essential for drug discovery and development.

References

  • Indazole - Wikipedia. (n.d.). Retrieved from [Link]

  • Indazole - Grokipedia. (n.d.). Retrieved from [Link]

  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (2021). Retrieved from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. (2007). Acta Poloniae Pharmaceutica, 64(3), 199-205.
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (1996). The Journal of Physical Chemistry, 100(48), 18732-18739.
  • N-Heterocyclic Olefins of Pyrazole and Indazole. (2020). The Journal of Organic Chemistry, 85(12), 7896-7905.
  • Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services. (2024, May 28). Retrieved from [Link]

  • HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES - ANTIFUNGAL COMPOUNDS. (2007). Acta Poloniae Pharmaceutica, 64(3), 199-205. PubMed.
  • Troubleshooting in HPLC: A Review. (2022). International Journal for Scientific Research & Development, 10(4), 232-238.
  • Chiral Separations of Imidazole Antifungal Drugs on AmyCoat RP Column in HPLC. (2014).
  • “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. (2024). International Journal of Novel Research and Development, 9(3), e271-e280.
  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2023, May 25). PharmaCores. Retrieved from [Link]

  • Method Development HPLC. (n.d.). Interchim. Retrieved from [Link]

  • HPLC Method Development For Basic Molecules: A Case Study. (2023, June 15). PharmaGuru. Retrieved from [Link]

  • Method for separating and purifying substituted indazole isomers. (n.d.). Google Patents.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2023). RSC Medicinal Chemistry, 14(10), 1836-1865.
  • Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part II: Adsorption on the stationary phase. (2013).
  • Why it matters and how to get good peak shape. (2023, August 10). Agilent. Retrieved from [Link]

  • Importance of RP-HPLC in Analytical Method Development: A Review. (2021). International Journal of All Research Education and Scientific Methods, 9(8), 1548-1556.
  • Effect of Mobile Phase Additives on the Resolution of Four Bioactive Compounds by RP-HPLC. (2015). Molecules, 20(8), 14043-14053.
  • How can different mobile phases effect on peak shapes in LC-MS analysis? (2014, November 11). ResearchGate. Retrieved from [Link]

  • Indazole From Natural Resources And Biological Activity. (2022). Journal of Pharmaceutical Negative Results, 13(Special Issue 9), 7668-7678.
  • Mastering HILIC-Z Separation for Polar Analytes. (2023, May 22). Agilent. Retrieved from [Link]

  • Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). Analytical and Bioanalytical Chemistry, 401(8), 2323-2337.
  • Acidity and Basicity of Indazole and its N-Methyl Derivatives in the Ground and in the Excited State. (1996). The Journal of Physical Chemistry, 100(48), 18732-18739.
  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. (2022). Pharmacia, 69(2), 427-431.
  • Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns. (n.d.). Advanced Materials Technology. Retrieved from [Link]

  • Unravelling the effects of mobile phase additives in supercritical fluid chromatography. Part I: Polarity and acidity of the mobile phase. (2012).
  • Separation of enantiomers of chiral imidazole and triazole derivatives using acetonitrile as a mobile phase. (2015). Acta Poloniae Pharmaceutica, 72(4), 651-659.
  • Development of a selective and scalable N1-indazole alkylation. (2021). RSC Advances, 11(13), 7384-7388.
  • Chiral HPLC separation: strategy and approaches. (2022, November 3). Chiralpedia. Retrieved from [Link]

  • Enantiomeric Separation of New Chiral Azole Compounds. (2021). Molecules, 26(2), 296.
  • Synthesis of Novel N1 and N2 Indazole Derivatives. (2014). Journal of Heterocyclic Chemistry, 51(S1), E1-E7.

Sources

Identifying and minimizing byproducts in indazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Frequently Asked Questions (FAQs)

This section addresses common challenges encountered during indazole synthesis.

Q1: My indazole synthesis is resulting in a mixture of N1 and N2 alkylated regioisomers. How can I improve the selectivity?

The formation of both N1 and N2 alkylated indazoles is a frequent issue stemming from the similar nucleophilicity of the two nitrogen atoms in the indazole ring.[1][2][3] The thermodynamic stability of the 1H-indazole tautomer is generally greater than the 2H-tautomer.[3][4] However, kinetic and thermodynamic factors can influence the final product ratio.

Troubleshooting Strategies:

  • Solvent Polarity: The choice of solvent can significantly impact the ratio of N1 to N2 isomers. Experimenting with a range of solvents from polar aprotic (e.g., DMF, DMSO) to nonpolar (e.g., toluene, THF) can help favor the formation of one isomer over the other.[5]

  • Base Selection: The nature of the base used for deprotonation plays a crucial role. Strong, non-nucleophilic bases like sodium hydride (NaH) in an aprotic solvent such as THF often favor N1 alkylation.[1][3] The steric and electronic properties of amine bases can also direct the regioselectivity.[2]

  • Temperature Control: Reaction temperature can influence the kinetic versus thermodynamic product distribution. Running the reaction at lower or higher temperatures may shift the equilibrium towards the desired isomer.[5] For instance, increasing the reaction temperature from room temperature to 50°C has been shown to maintain excellent N1 regioselectivity while driving the reaction to completion.[1][3]

  • Nature of the Alkylating Agent: The electrophile itself can influence the site of alkylation. Some studies have shown that specific α-halo carbonyl electrophiles can lead to the thermodynamically favored N1 substituted product through an equilibration process.[1][3]

  • Protecting Groups: In cases where high regioselectivity is paramount, consider a multi-step synthesis involving the use of protecting groups to block one of the nitrogen atoms before alkylation.

Q2: I am observing significant amounts of tar-like byproducts and a low yield of the desired indazole. What are the likely causes and solutions?

The formation of dark, insoluble materials, often referred to as "tar," is usually indicative of side reactions, decomposition of starting materials or products, or polymerization.

Potential Causes and Corrective Actions:

  • Reaction Temperature: Exceeding the optimal reaction temperature can lead to thermal decomposition. Carefully control the temperature and consider running the reaction at a lower temperature for a longer duration.

  • Oxygen Sensitivity: Some reaction intermediates or catalysts may be sensitive to oxygen, leading to oxidative side reactions. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can mitigate this. Some modern methods, however, utilize oxygen as the terminal oxidant in a controlled manner.[6]

  • Purity of Reagents: Impurities in starting materials or solvents can initiate unwanted side reactions. Ensure all reagents and solvents are of high purity and are appropriately dried.

  • Stoichiometry: Incorrect stoichiometry, especially an excess of a highly reactive reagent, can lead to the formation of byproducts. Carefully measure and control the molar ratios of your reactants.

  • Reaction Time: Prolonged reaction times, even at the optimal temperature, can sometimes lead to product degradation. Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS) and quench the reaction once the starting material is consumed.

Q3: My purification of the final indazole product is challenging due to closely eluting impurities. What purification strategies are most effective?

The structural similarity between the desired indazole and its byproducts, particularly regioisomers, can make purification by standard column chromatography difficult.

Advanced Purification Techniques:

  • Recrystallization: This classical technique can be highly effective for separating isomers if a suitable solvent or solvent mixture can be identified. A mixed-solvent recrystallization approach has been shown to effectively separate 1- and 2-substituted indazole isomers, yielding purities greater than 99%.[7]

  • Preparative HPLC: High-performance liquid chromatography on a preparative scale offers higher resolution than standard column chromatography and can be used to separate closely related compounds.

  • Supercritical Fluid Chromatography (SFC): SFC can provide different selectivity compared to traditional liquid chromatography and is often successful in separating isomers that are difficult to resolve by other means.

  • Acid-Base Extraction: Exploiting the difference in basicity between the desired product and impurities can be a simple and effective preliminary purification step. The pKa of indazole is approximately 1.3, making it a weak base.[8]

Section 2: Troubleshooting Workflows

This section provides systematic approaches to diagnose and resolve common issues in indazole synthesis.

Workflow 1: Diagnosing and Resolving Poor Regioselectivity

This workflow guides the user through a logical sequence of steps to improve the N1/N2 isomer ratio.

G cluster_0 Troubleshooting Poor Regioselectivity start Problem: Poor N1/N2 Regioselectivity cond1 Is the reaction temperature optimized? start->cond1 step1a Adjust Temperature: - Lower for kinetic control - Higher for thermodynamic control cond1->step1a No cond2 Is the solvent choice appropriate? cond1->cond2 Yes step1a->cond2 step2a Screen Solvents: - Vary polarity (e.g., THF, DMF, Toluene) cond2->step2a No cond3 Is the base optimal? cond2->cond3 Yes step2a->cond3 step3a Evaluate Bases: - Strong, non-nucleophilic (e.g., NaH) - Sterically hindered amines cond3->step3a No cond4 Is the alkylating agent the issue? cond3->cond4 Yes step3a->cond4 step4a Consider Alternative Electrophiles: - Different leaving groups - Bulky alkylating agents cond4->step4a No end Improved Regioselectivity cond4->end Yes step4a->end

Caption: A step-by-step workflow for troubleshooting poor regioselectivity in indazole synthesis.

Workflow 2: Minimizing Byproduct Formation

This workflow provides a structured approach to identifying the source of byproduct formation and implementing corrective measures.

G cluster_1 Minimizing Byproduct Formation start_bp Problem: Excessive Byproduct Formation check_purity Are reagents and solvents pure and dry? start_bp->check_purity purify_reagents Purify/Dry Reagents and Solvents check_purity->purify_reagents No check_atmosphere Is the reaction performed under inert atmosphere? check_purity->check_atmosphere Yes purify_reagents->check_atmosphere use_inert Implement Inert Atmosphere (N2 or Ar) check_atmosphere->use_inert No check_temp Is the reaction temperature too high? check_atmosphere->check_temp Yes use_inert->check_temp lower_temp Lower Reaction Temperature check_temp->lower_temp Yes check_time Is the reaction time too long? check_temp->check_time No lower_temp->check_time optimize_time Optimize Reaction Time via Monitoring (TLC/LC-MS) check_time->optimize_time Yes end_bp Reduced Byproducts and Improved Yield check_time->end_bp No optimize_time->end_bp

Caption: A systematic guide to reducing byproduct formation in indazole synthesis.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for Regioselective N1-Alkylation of Indazole

This protocol is adapted from methodologies that have shown high selectivity for the N1 isomer.[1][3]

Materials:

  • Substituted 1H-indazole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Alkyl halide (e.g., alkyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add the substituted 1H-indazole (1.0 eq).

  • Add anhydrous THF to dissolve the indazole.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (1.1 eq) portion-wise. Caution: Hydrogen gas is evolved.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add the alkyl halide (1.2 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC or LC-MS. For less reactive alkyl halides, gentle heating (e.g., 50 °C) may be required.[1][3]

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired N1-alkylated indazole.

Protocol 2: One-Pot Synthesis of 2H-Indazoles via Condensation-Cadogan Reductive Cyclization

This protocol is based on a mild and efficient method for the synthesis of 2H-indazoles.[9]

Materials:

  • ortho-Nitrobenzaldehyde derivative

  • Primary amine (aromatic or aliphatic)

  • iso-Propanol (i-PrOH)

  • Tri-n-butylphosphine (P(n-Bu)₃)

Procedure:

  • In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq) and the primary amine (1.1 eq) in i-PrOH.

  • Heat the mixture to 80 °C and stir for 1-2 hours to facilitate the condensation reaction and formation of the ortho-imino-nitrobenzene intermediate.

  • To the same vessel, add tri-n-butylphosphine (1.5 eq) dropwise.

  • Continue to stir the reaction mixture at 80 °C until the reductive cyclization is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature and concentrate under reduced pressure to remove the solvent.

  • Purify the residue by column chromatography to isolate the desired 2H-indazole.

Section 4: Data Presentation

This section summarizes key data in a structured format for easy comparison.

Table 1: Influence of Reaction Conditions on N1/N2 Regioselectivity
EntryBaseSolventTemperature (°C)N1:N2 RatioReference
1NaHTHFRT to 50>99:1[1][3]
2K₂CO₃DMF80VariableGeneral Observation
3Cs₂CO₃DMSO120Good for N2-arylation[10]
4NaHDMFRTMixture[2]

Section 5: Conclusion

The synthesis of indazoles, while versatile, presents several challenges, most notably the control of regioselectivity and the minimization of byproducts. By carefully considering the choice of reagents, solvents, and reaction conditions, researchers can significantly improve the outcome of their synthetic efforts. This guide provides a framework for troubleshooting common issues and offers established protocols to facilitate the efficient synthesis of these important heterocyclic compounds. For further reading on specific synthetic methods, a comprehensive list of references is provided below.

References

  • Dealing with regioisomer formation in indazole synthesis - Benchchem. (n.d.).
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance - NIH. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals. (n.d.).
  • Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - NIH. (2025, November 14).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC - NIH. (2021, August 2).
  • CJST Synthesis of Pharmacologically Active Indazoles and Its Analogues - Caribbean Journal of Sciences and Technology. (n.d.).
  • Regioselective Synthesis of 2H-Indazoles Using a Mild, One-Pot Condensation-Cadogan Reductive Cyclization - Organic Chemistry Portal. (n.d.).
  • Method for separating and purifying substituted indazole isomers - Google Patents. (n.d.).
  • Indazole synthesis - Organic Chemistry Portal. (n.d.).
  • Indazole - Synthesis and Reactions as a Chemical Reagent - ChemicalBook. (2022, January 29).
  • Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC - PubMed Central. (2025, July 1).
  • 2H-Indazole synthesis - Organic Chemistry Portal. (n.d.).

Sources

Improving regioselectivity in the functionalization of 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to navigating the complexities of regioselective functionalization of 5-(Aminomethyl)-1H-indazol-3-amine.

Introduction: The Challenge of Selectivity

This compound is a valuable scaffold in medicinal chemistry, possessing three distinct nucleophilic nitrogen centers: the two ring nitrogens (N1 and N2) and the exocyclic primary amine at the C5 position. The 3-amino group, while less nucleophilic, also presents a potential reaction site. This multiplicity of reactive sites makes regioselective functionalization a significant synthetic challenge. Direct alkylation or acylation often leads to a mixture of products, complicating purification and reducing yields.[1][2]

This guide serves as a dedicated technical support resource for researchers facing these challenges. It provides troubleshooting advice, detailed protocols, and mechanistic explanations to help you achieve predictable and high-yielding reactions. The core principle of indazole chemistry to remember is the tautomeric equilibrium between the more stable 1H-indazole and the less stable 2H-indazole, which underpins the molecule's reactivity.[3][4][5]

Visualizing the Reactive Sites

Before delving into specific problems, it is crucial to visualize the molecule's reactive centers. The following diagram highlights the key nitrogen atoms that compete for electrophiles.

Caption: Key nucleophilic sites on the this compound scaffold.

Frequently Asked Questions & Troubleshooting Guide

This section is structured to address common experimental problems in a direct question-and-answer format.

Category 1: Controlling N1 vs. N2 Regioselectivity
Q1: My alkylation reaction yields an inseparable mixture of N1 and N2 isomers. How can I favor the N1 product?

Answer: Achieving N1 selectivity is a common goal, as the 1H-tautomer is typically the more thermodynamically stable product.[5] The key is to use conditions that allow for thermodynamic equilibration.

Causality & Strategy:

  • Kinetic vs. Thermodynamic Control: Direct alkylation often favors the N2 position under kinetic control because the N2 lone pair is more sterically accessible and, in some theoretical models, more nucleophilic.[1] To favor the N1 product, you need to enable a pathway for the initially formed N2-alkyl product to revert and rearrange to the more stable N1 isomer.

  • Choice of Base and Solvent: This is the most critical factor. Using a strong, non-coordinating base like sodium hydride (NaH) in a non-polar, aprotic solvent like Tetrahydrofuran (THF) is a well-established method for promoting N1 alkylation.[2][6][7] The Na+ cation is thought to chelate with the N2 atom and an electron-rich atom in a C3 substituent, sterically hindering attack at N2 and favoring N1.[1][2]

  • Reagent Type: Reactions with certain electrophiles, like α-halo esters, can undergo an equilibration process that favors the thermodynamic N1 product.[6]

Troubleshooting Steps:

  • Switch to NaH/THF: If you are using a base like K₂CO₃ or Cs₂CO₃ in a polar solvent like DMF or acetonitrile, you are likely operating under conditions that give poor selectivity. Switch to NaH (1.2 eq.) in anhydrous THF.

  • Control Temperature: Perform the initial deprotonation with NaH at 0 °C, then add the alkylating agent and allow the reaction to slowly warm to room temperature or gently heat to 50 °C to facilitate equilibration.[1]

  • Use a Protecting Group Strategy: For complete control, protect the exocyclic amines first (see Category 3), then perform the N1-alkylation.

Q2: For my project, I need the N2-alkylated isomer exclusively. What conditions should I use?

Answer: Selectively targeting the N2 position requires conditions that favor kinetic control or use specific directing effects.

Causality & Strategy:

  • Steric Hindrance: Substituents at the C7 position of the indazole ring sterically block the N1 position, strongly directing alkylation to N2.[2][7] While your molecule lacks a C7 substituent, this principle highlights the importance of sterics.

  • Acid Catalysis/Specialized Reagents: Certain methods avoid the formation of the indazolide anion altogether. Acid-promoted alkylation using alkyl 2,2,2-trichloroacetimidates in the presence of trifluoromethanesulfonic acid (TfOH) has been shown to be highly selective for N2.[8]

  • Mitsunobu Conditions: The Mitsunobu reaction has been shown to favor the N2-isomer, although selectivity is not always perfect.[6]

  • Protecting Groups: The 2-(trimethylsilyl)ethoxymethyl (SEM) group can be selectively introduced at the N2 position under specific conditions.[9][10]

Troubleshooting Steps:

  • Consider an N2-Selective Protocol: Explore the use of TfOH with an appropriate alkyl trichloroacetimidate as the electrophile. This method avoids the typical basic conditions that lead to mixtures.[8]

  • Employ an N2-Protecting Group: Protect the indazole with SEM-Cl. This not only blocks the N2 position but can also be used to direct subsequent functionalization at the C3 position.[10] This is an ideal strategy if you plan further modifications.

Category 2: Functionalizing the Exocyclic Amines
Q3: I want to acylate the 5-(aminomethyl) group, but the reaction is messy and I see acylation on the ring nitrogens.

Answer: This is a classic selectivity problem. The primary amine of the 5-(aminomethyl) group is highly nucleophilic, but so are the deprotonated indazole nitrogens. The solution lies in choosing reaction conditions that differentiate between these sites or, more robustly, using an orthogonal protecting group strategy.

Causality & Strategy:

  • pKa Difference: The exocyclic primary amine is more basic than the indazole N-H. Under neutral or mildly basic conditions (e.g., using a non-nucleophilic base like triethylamine or DIPEA), the exocyclic amine will be more nucleophilic than the un-deprotonated indazole. However, using strong bases like NaH will deprotonate the indazole, making it highly competitive.

  • Protecting Groups: The most reliable method is to protect the indazole nitrogens first. The tert-butyloxycarbonyl (Boc) group is ideal for this. It can be introduced onto the indazole ring and is stable to the conditions needed to functionalize the exocyclic amine. Subsequently, the Boc group can be removed under acidic conditions.[9][11]

Troubleshooting Workflow:

G start Goal: Acylate 5-(Aminomethyl) Group protect_indazole Protect Indazole N-H Reagent: (Boc)₂O, TEA, DMAP Solvent: DCM or THF start->protect_indazole acylate_amine Acylate Exocyclic Amine Reagent: Acyl Chloride / Anhydride Base: TEA or DIPEA protect_indazole->acylate_amine deprotect Deprotect Indazole N1 Reagent: TFA in DCM or 4M HCl in Dioxane acylate_amine->deprotect product Desired Product: N1-H, C5-Acylated Indazole deprotect->product

Caption: Workflow for selective acylation of the 5-(aminomethyl) group.

Q4: How do I selectively functionalize the 3-amino group?

Answer: The 3-amino group is significantly less nucleophilic than the other nitrogen atoms due to resonance delocalization with the pyrazole ring. Direct functionalization is extremely difficult without first protecting all other nitrogen sites.

Causality & Strategy:

  • Electronic Effects: The lone pair of the 3-amino group is part of the aromatic system, reducing its availability for nucleophilic attack.

  • Comprehensive Protection: A multi-step protection strategy is required.

    • Protect the exocyclic amine: Use a base-stable protecting group like Boc.

    • Protect the indazole N1/N2: Use an acid-stable, but otherwise labile group like a benzyl (Bn) group.

    • Functionalize the 3-amino group: With the other sites blocked, you can now force a reaction at the 3-amino position, likely requiring more forcing conditions (e.g., higher temperature, stronger electrophile).

    • Sequential Deprotection: Remove the protecting groups in the appropriate order (e.g., hydrogenolysis for Bn, then acid for Boc).

This is a challenging sequence and requires careful planning of your protecting group strategy to ensure orthogonality.

Category 3: Purification and Characterization
Q5: I have a mixture of N1 and N2 isomers. How can I reliably separate and identify them?

Answer: Separating N1 and N2 isomers is a common challenge as they often have very similar polarities.[12]

Separation Strategy:

  • Column Chromatography: While difficult, it is often possible. Use a high-performance silica and a shallow solvent gradient. Sometimes switching to a different solvent system (e.g., from ethyl acetate/hexane to dichloromethane/methanol) can improve separation.

  • Preparative HPLC: For valuable materials or difficult separations, reverse-phase preparative HPLC is the most effective method.

Characterization Strategy: The definitive way to assign the regiochemistry is through 2D NMR spectroscopy, specifically Heteronuclear Multiple Bond Correlation (HMBC).[6]

  • N1-Isomer Identification: In an N1-substituted indazole, look for a 3-bond correlation (³J) between the protons of the substituent on N1 and the C7a carbon of the indazole ring.

  • N2-Isomer Identification: In an N2-substituted indazole, you will instead see a correlation from the substituent protons to the C3 carbon.

This unambiguous analysis is crucial for confirming the outcome of your regioselectivity experiments.

Validated Experimental Protocols

Protocol 1: Selective N1-Alkylation (Thermodynamic Control)

This protocol is adapted from established methods favoring N1-alkylation.[2][7]

  • Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous Tetrahydrofuran (THF, 0.2 M relative to the indazole).

  • Substrate Addition: Add this compound (1.0 eq.). Note: For cleaner results, it is highly recommended to first protect the exocyclic amines with a Boc group.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise.

  • Stirring: Allow the resulting suspension to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkyl halide (e.g., alkyl bromide, 1.1 eq.) dropwise to the mixture.

  • Reaction: Stir the reaction at room temperature or heat to 50 °C. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature and carefully quench by the slow addition of water. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 2: Selective Protection of the Exocyclic Amine

This protocol protects the most nucleophilic sites before further functionalization of the indazole core.

  • Preparation: Dissolve this compound (1.0 eq.) in a suitable solvent such as Dichloromethane (DCM) or THF (0.2 M).

  • Base Addition: Add triethylamine (TEA, 3.0 eq.) to the solution.

  • Boc Protection: Cool the mixture to 0 °C. Add a solution of Di-tert-butyl dicarbonate ((Boc)₂O, 2.5 eq.) in the same solvent dropwise. Note: More than 2 equivalents are used to ensure protection of both the 3-amino and 5-aminomethyl groups.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor by TLC or LC-MS for the disappearance of the starting material.

  • Workup: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with 1M HCl (to remove excess TEA), saturated sodium bicarbonate (NaHCO₃) solution, and brine.

  • Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting di-Boc protected compound is often pure enough for the next step or can be purified by column chromatography.

Data Summary: Influence of Conditions on Regioselectivity

The following table summarizes expected outcomes for the alkylation of a generic indazole based on literature reports. These trends are applicable to the this compound system, especially after protection of the exocyclic amines.

BaseSolventTypical Outcome (N1:N2 Ratio)Control TypeReference(s)
NaH THF Highly N1-selective (>95:5) Thermodynamic [2][6][7]
Cs₂CO₃DMFMixture, often favors N1Mixed[1]
K₂CO₃DMFMixture (~1:1 to 3:1)Mixed/Kinetic[13]
DBUMeCNMixture, often favors N2Kinetic[14]
TfOH (acid) DCEHighly N2-selective (>98:2) Mechanism-based [8]

References

  • BenchChem. (2025). Indazole Synthesis: A Technical Support and Troubleshooting Guide. BenchChem Technical Support.
  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. RSC Advances, 11(43), 26848–26862. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. University College Cork. [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415–420. [Link]

  • García-Calvo, O., et al. (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations. Beilstein Journal of Organic Chemistry, 20, 1038–1050. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6965–6971. [Link]

  • Alam, R. M., & Keating, J. J. (2021). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. ResearchGate. [Link]

  • Pérez Medina, C., López, C., & Claramunt, R. M. (2006). Theoretical Studies on the Tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones. Molecules, 11(6), 415-420. [Link]

  • ResearchGate. (2024). The tautomers of indazole, as well as 1H- and 2H-indazoles-derived potential pharmaceuticals. [Link]

  • Sahu, S. K., et al. (2022). A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective. Drug Development Research, 83(7), 1507-1538. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • BenchChem. (2025). A Comparative Guide to N-Protecting Groups for Indazoles: Boc vs.
  • Martínez, A., et al. (2025). Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines. Molecules, 30(23), 5029. [Link]

  • Semantic Scholar. (n.d.). Synthesis and Utilization of 1 H -Indazole N -Oxides in the Production of C3-Functionalized 1 H -Indazoles. [Link]

  • Al-Ostoot, F. H., et al. (2020). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 25(6), 1433. [Link]

  • ResearchGate. (2010). ChemInform Abstract: Selective Synthesis of 1-Functionalized-alkyl-1H-indazoles. [Link]

  • Bookser, B. C. (2006). Regioselective protection at N-2 and derivatization at C-3 of indazoles. The Journal of Organic Chemistry, 71(14), 5392–5395. [Link]

  • Clemens, J., Bell, E. L., & Londregan, A. T. (2022). Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Synthesis, 54(14), 3215-3226. [Link]

  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research, 16(4), 131. [Link]

  • BenchChem. (2025). Comparative analysis of synthetic routes to functionalized indazoles. BenchChem Technical Support.
  • BenchChem. (2025). Method for resolving impurities in 1H-Indazole-7-sulfonamide samples. BenchChem Technical Support.
  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Wang, C., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. International Journal of Molecular Sciences, 24(10), 8686. [Link]

  • Jana, S., et al. (2021). A directing group switch in copper-catalyzed electrophilic C–H amination/migratory annulation cascade: divergent access to benzimidazolone/benzimidazole. Chemical Science, 12(3), 1163-1170. [Link]

  • Wang, J., et al. (2024). Development of a selective and scalable N1-indazole alkylation. RSC Advances, 14(10), 6965-6971. [Link]

  • Giraud, F., Anizon, F., & Moreau, P. (n.d.). C3-INDAZOLE FUNCTIONALIZATION: A REVIEW. Institute of Chemistry of Clermont-Ferrand. [Link]

  • Chen, K., et al. (2021). Recent advances in C–H functionalization of 2H-indazoles. Organic & Biomolecular Chemistry, 19(28), 6157-6175. [Link]

  • LibreTexts Chemistry. (2021). 13.10: Protecting Groups in Organic Synthesis. [Link]

  • Sahoo, S. K., et al. (2022). Ortho C-H Functionalizations of 2-Aryl-2H-Indazoles. Bulletin of the Chemical Society of Japan, 95(8), 1269-1284. [Link]

  • Yu, Z., et al. (2023). The C-3 Functionalization of 1H-Indazole through Suzuki–Miyaura Cross-Coupling Catalyzed by a Ferrocene-Based Divalent Palladium Complex Immobilized over Ionic Liquid, as Well as Theoretical Insights into the Reaction Mechanism. Molecules, 28(7), 2928. [Link]

  • ResearchGate. (2018). A novel and efficient synthesis of 3-aminomethyl- N-tosyl-indazoles. [Link]

  • Seela, F., & Gumbiowski, R. (1990). Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides). Helvetica Chimica Acta, 73(4), 939-49. [Link]

  • Wang, Y., et al. (2023). Divergent synthesis of functionalized indazole N-oxides with anticancer activity via the cascade reaction of N-nitrosoanilines with diazo compounds and HFIP. Organic Chemistry Frontiers, 10(12), 3020-3026. [Link]

  • BenchChem. (2025). Regioselectivity issues in the functionalization of indazoles. BenchChem Technical Support.
  • Bakulina, O., et al. (2022). Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. Molecules, 27(21), 7552. [Link]

  • Chromatography Online. (2020). Challenging Pharmaceutical Impurity Analyses Part 1: Derivatization. [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole. National Center for Biotechnology Information. [Link]

Sources

Challenges in scaling up the synthesis of 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 5-(Aminomethyl)-1H-indazol-3-amine, a key building block in the development of various therapeutic agents, presents unique challenges, particularly during scale-up.[1][2] Its bifunctional nature, coupled with the inherent reactivity of the indazole core, demands precise control over reaction conditions to ensure safety, purity, and yield. This guide provides field-proven insights and troubleshooting protocols designed for researchers and process chemists navigating the complexities of its large-scale production.

Strategic Overview: A Scalable Synthetic Pathway

A robust and scalable synthesis prioritizes commercially available starting materials, minimizes hazardous reagents where possible, and avoids chromatographic purifications in the final steps. A common and effective strategy begins with 5-bromo-2-fluorobenzonitrile, proceeding through cyclization, functionalization, and final reduction.

Synthesis_Workflow A 5-Bromo-2-fluorobenzonitrile B Cyclization with Hydrazine Hydrate A->B Reflux C 5-Bromo-1H-indazol-3-amine B->C D N-Protection (Optional but Recommended) C->D e.g., (Boc)2O E Protected 5-Bromo-1H- indazol-3-amine D->E F Cyanation (e.g., Zn(CN)2, Pd catalyst) E->F G Protected 3-Amino-1H- indazole-5-carbonitrile F->G H Reduction of Nitrile & N-Deprotection G->H e.g., H2, Raney Ni then Acid I 5-(Aminomethyl)-1H- indazol-3-amine H->I

Caption: A scalable workflow for the synthesis of the target compound.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the synthesis and scale-up process in a question-and-answer format.

Q1: During the initial cyclization of 5-bromo-2-fluorobenzonitrile with hydrazine, we observe inconsistent yields and the formation of a significant, inseparable impurity. What is the likely cause?

A1: This is a classic process challenge rooted in reaction control and starting material quality. The reaction of an o-halobenzonitrile with hydrazine to form a 3-aminoindazole is a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization.[1]

Causality and Troubleshooting:

  • Exotherm Control: The initial reaction with hydrazine hydrate is highly exothermic. On a larger scale, an uncontrolled temperature spike can lead to the formation of undesired side products, including dimers or products from reaction with impurities.

    • Solution: Implement a slow, controlled addition of hydrazine hydrate at a moderate temperature (e.g., 50-60 °C) before gradually heating to reflux. For multi-kilogram scale, consider using a jacketed reactor with precise temperature monitoring.

  • Hydrazine Quality: Hydrazine hydrate can degrade over time, and its water content can vary. Using a lower-quality or partially decomposed reagent can lead to incomplete reactions.

    • Solution: Always use a freshly opened bottle or a recently titrated batch of hydrazine hydrate to ensure its concentration is known and consistent.

  • Impurity Profile of Starting Material: The primary impurity of concern in 5-bromo-2-fluorobenzonitrile is often the isomeric 2-bromo-5-fluorobenzonitrile. This isomer will react to form 6-bromo-1H-indazol-3-amine, an impurity that is very difficult to remove from the desired 5-bromo product due to their similar physical properties.

    • Solution: Source high-purity starting material (>99%) and always run a quality control check (e.g., GC-MS or HPLC) to confirm isomeric purity before beginning the reaction.

Recommended Protocol: Controlled Cyclization

  • Charge a reactor with 5-bromo-2-fluorobenzonitrile (1.0 equiv) and a suitable solvent like n-butanol or 2-propanol.

  • Heat the mixture to 50-60 °C.

  • Add hydrazine hydrate (80% solution, ~3-5 equiv) dropwise via an addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 70 °C.

  • After the addition is complete, slowly heat the reaction mixture to reflux (~110-120 °C) and maintain for 4-6 hours, monitoring by HPLC until starting material is consumed.

  • Cool the reaction to room temperature to allow the product to crystallize.

  • Filter the solid, wash with cold solvent, and dry under vacuum to yield 5-bromo-1H-indazol-3-amine.

Q2: We are struggling with regioselectivity in subsequent reactions. Is an N-protection strategy necessary for the indazole core, and which protecting group is optimal for scale-up?

A2: Yes, for multi-step syntheses, protecting the indazole nitrogen is highly recommended. The indazole anion is ambidentate, meaning subsequent reactions with electrophiles can occur at either N1 or N2, leading to a mixture of regioisomers that are often difficult to separate.[3] The choice of protecting group is critical for scalability and should balance stability, cost, and ease of removal.

Comparison of Common Indazole Protecting Groups

Protecting GroupAbbreviationProtection ReagentsKey AdvantagesScale-Up Challenges & Deprotection
tert-ButoxycarbonylBoc(Boc)₂O, DMAP, Et₃NGenerally stable; often improves crystallinity.Thermally labile; removed with strong acid (TFA, HCl), which may not be compatible with other functional groups.[4]
BenzylBnBnBr, NaH or K₂CO₃Very stable to a wide range of conditions.Deprotection requires catalytic hydrogenation (H₂, Pd/C), which can be hazardous and may reduce other groups.[4]
2-(Trimethylsilyl)ethoxymethylSEMSEM-Cl, BaseDirects lithiation to the C3 position; offers good N2 selectivity during protection.[5]Reagents are expensive; deprotection requires fluoride sources (TBAF) or strong acid, which can be costly and generate difficult waste streams.

Recommendation for this Synthesis:

The Boc group is often the most practical choice for this specific synthetic route. It is introduced under mild conditions and its removal with HCl can be combined with the final work-up step after nitrile reduction, making the process more efficient.

Protection_Decision Start Need to functionalize the indazole? Protect Is regioselectivity a concern? Start->Protect Select Select Protecting Group Protect->Select Yes Boc Boc Group Select->Boc Bn Bn Group Select->Bn SEM SEM Group Select->SEM Rec Recommendation: Boc group for acid-labile final step. Boc->Rec

Sources

Navigating the Complexities of Substituted Indazole NMR Spectra: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

To: Researchers, Scientists, and Drug Development Professionals From: The Office of the Senior Application Scientist Subject: Technical Support Center for Interpreting Complex NMR Spectra of Substituted Indazoles

Welcome to the dedicated technical support center for the analysis of substituted indazoles using Nuclear Magnetic Resonance (NMR) spectroscopy. The indazole scaffold is a privileged structure in medicinal chemistry, but its unique electronic properties and potential for regioisomerism often lead to complex and challenging NMR spectra.[1] This guide is designed to provide you with in-depth troubleshooting strategies, practical experimental protocols, and a clear understanding of the underlying principles to confidently elucidate the structure of your substituted indazole compounds.

Frequently Asked Questions (FAQs)

Q1: Why are the aromatic signals in my indazole spectrum so difficult to assign?

The substitution pattern on both the benzene and pyrazole rings significantly influences the chemical shifts of the aromatic protons.[2] Electron-donating and electron-withdrawing groups can cause substantial upfield or downfield shifts, respectively, often leading to overlapping multiplets that are difficult to interpret from a simple 1D ¹H NMR spectrum.

Q2: I've synthesized an N-substituted indazole. How can I be sure if I have the N1 or N2 isomer?

This is one of the most common challenges in indazole chemistry. The N1 and N2 isomers are often chromatographically separable but require definitive spectroscopic evidence for unambiguous assignment.[3] Key differences in the ¹H and ¹³C NMR spectra, particularly for the proton and carbon at position 3 (C3 and H3), and the protons of the substituent, can be diagnostic.[2][4] Advanced 2D NMR techniques, such as NOESY and HMBC, are essential for confident isomer determination.[3][5]

Q3: My NMR signals are broad, especially the N-H proton. What could be the cause?

Broad signals can arise from several factors, including chemical exchange of the N-H proton, the presence of multiple tautomers in solution, or the need for spectrometer shimming.[6] The indazole ring can exist in different tautomeric forms, and if the rate of exchange is on the NMR timescale, this can lead to broadened peaks.[6]

Troubleshooting Guides

Issue 1: Distinguishing Between N1 and N2 Substituted Isomers

The regioselectivity of substitution on the indazole ring is a critical factor, as N1 and N2 isomers can exhibit vastly different biological activities. Unambiguous characterization is therefore paramount.

Underlying Principle: The spatial proximity of the substituent to specific protons on the indazole core is different for N1 and N2 isomers. This allows for the use of through-space (NOESY) and through-bond (HMBC) 2D NMR correlations to definitively assign the substitution pattern.[3]

Troubleshooting Workflow:

  • Acquire High-Resolution 1D Spectra: Obtain high-quality ¹H and ¹³C{¹H} NMR spectra. Note any significant differences in the chemical shifts of H3 and C3 between potential isomers. For N2-substituted indazoles, the H3 proton is typically shielded (shifted to a lower frequency) compared to the N1 isomer.[4]

  • Perform a NOESY Experiment: This experiment reveals protons that are close in space.

    • For N1-substituted indazoles: Expect a through-space correlation (cross-peak) between the alpha-protons of the substituent and the H7 proton of the indazole ring.[3]

    • For N2-substituted indazoles: A NOESY correlation is expected between the alpha-protons of the substituent and the H3 proton.

  • Run an HMBC Experiment: This experiment shows correlations between protons and carbons that are two or three bonds away.

    • For N1-substituted indazoles: A key correlation will be observed between the alpha-protons of the substituent and the C7a carbon of the indazole ring.[3]

    • For N2-substituted indazoles: Look for a correlation between the alpha-protons of the substituent and the C3 carbon.

Visualizing Key Correlations for Isomer Assignment:

G cluster_N1 N1-Substituted Indazole cluster_N2 N2-Substituted Indazole N1_sub Substituent (α-H) N1_H7 H7 N1_sub->N1_H7 NOESY N1_C7a C7a N1_sub->N1_C7a HMBC (³J) N2_sub Substituent (α-H) N2_H3 H3 N2_sub->N2_H3 NOESY N2_C3 C3 N2_sub->N2_C3 HMBC (³J)

Caption: Key 2D NMR correlations for distinguishing N1 and N2 isomers.

Issue 2: Resolving Overlapping Signals in the Aromatic Region

Heavy substitution or the presence of multiple aromatic rings can lead to a crowded aromatic region in the ¹H NMR spectrum, making assignments challenging.

Underlying Principle: 2D NMR techniques such as COSY and HSQC can help to resolve individual signals and establish connectivity.

Troubleshooting Workflow:

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through three bonds).[7][8] This allows you to trace out the spin systems of the substituted benzene ring.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to (one-bond correlation).[9] This is invaluable for assigning protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): As mentioned previously, this experiment shows long-range (2-3 bond) correlations between protons and carbons.[9] This is crucial for identifying quaternary carbons and piecing together the molecular framework by correlating protons to carbons that are not directly attached.

Data Presentation: Typical Chemical Shift Ranges

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
H3~8.0-8.4~134-140Often a singlet or a narrow doublet.
H4~7.7-8.1~120-128Typically a doublet.
H5~7.1-7.5~120-128Typically a triplet or multiplet.
H6~7.3-7.7~120-128Typically a triplet or multiplet.
H7~7.5-7.9~110-118Typically a doublet.

Note: These are approximate ranges and can vary significantly based on substitution and solvent.[10][11]

Issue 3: Complete Structural Elucidation of a Novel Substituted Indazole

For a completely unknown substituted indazole, a systematic approach integrating multiple NMR experiments is required.

Experimental Protocol: A Step-by-Step Guide

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is free of particulate matter.

  • 1D NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • (Optional but recommended) Acquire a DEPT-135 spectrum to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Acquisition:

    • COSY: To establish ¹H-¹H coupling networks.

    • HSQC: To identify direct ¹H-¹³C correlations.

    • HMBC: To establish long-range ¹H-¹³C correlations.

    • NOESY: To determine spatial proximities, crucial for isomer and stereochemistry assignment.

  • Data Analysis and Structure Assembly:

    • Start by assigning the easily identifiable signals (e.g., methyl groups, isolated protons).

    • Use the HSQC to assign the carbons directly attached to assigned protons.

    • Use the COSY to build fragments of the molecule based on proton-proton coupling.

    • Use the HMBC to connect these fragments and to identify and place quaternary carbons.

    • Use the NOESY to confirm assignments and determine the final 3D structure.

Workflow for Structural Elucidation:

G start Purified Compound oneD 1D NMR (¹H, ¹³C, DEPT) start->oneD twoD 2D NMR (COSY, HSQC, HMBC, NOESY) start->twoD assign_protons Assign Protons (COSY, ¹H) oneD->assign_protons twoD->assign_protons assign_carbons Assign Protonated Carbons (HSQC) assign_protons->assign_carbons HSQC build_fragments Build Molecular Fragments (COSY, HMBC) assign_protons->build_fragments COSY assign_carbons->build_fragments connect_fragments Connect Fragments & Assign Quaternary Carbons (HMBC) build_fragments->connect_fragments HMBC confirm_structure Confirm Structure & Stereochemistry (NOESY) connect_fragments->confirm_structure NOESY final_structure Final Structure confirm_structure->final_structure

Caption: A systematic workflow for the structural elucidation of substituted indazoles.

By following these guidelines and employing a multi-technique NMR approach, you can overcome the challenges associated with interpreting the complex spectra of substituted indazoles and confidently determine the structures of your compounds.

References

  • Claramunt, R. M., et al. (2004). A study of the addition mechanism of 1H-indazole and its 4-, 5-, 6-, and 7-nitro derivatives to formaldehyde in aqueous hydrochloric acid solutions. The Journal of Organic Chemistry. Available at: [Link]

  • Doganc, F., & Göker, H. (2024). Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques. Magnetic Resonance in Chemistry. Available at: [Link]

  • Elguero, J., et al. (2016). 13C NMR of indazoles. ResearchGate. Available at: [Link]

  • Pinto, D. C. G. A., et al. (2008). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Molecules. Available at: [Link]

  • López, C., et al. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Calculated and experimental 13C chemical shifts of the imidazole and substituent parts. ResearchGate. Available at: [Link]

  • Yoshida, K., et al. (2007). Supporting Information for [Title of Paper]. Wiley-VCH. Available at: [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of 1H-Indazoles from N-Tosylhydrazones and Nitroaromatic Compounds. The Royal Society of Chemistry. Available at: [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]

  • ACD/Labs. (n.d.). The advantages of overlaying an HSQC spectrum with an HMBC spectrum. ACD/Labs. Available at: [Link]

  • Fiveable. (n.d.). Advanced NMR Techniques and Applications. Fiveable. Available at: [Link]

  • Chemistry LibreTexts. (2022). COSY Spectra. Chemistry LibreTexts. Available at: [Link]

  • Oxford Instruments. (n.d.). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy. Oxford Instruments. Available at: [Link]

  • Sharma, V., et al. (2023). Indazole – an emerging privileged scaffold: synthesis and its biological significance. National Institutes of Health. Available at: [Link]

Sources

Preventing degradation of 5-(Aminomethyl)-1H-indazol-3-amine during storage

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 5-(Aminomethyl)-1H-indazol-3-amine

A Guide to Preventing Degradation During Storage

Welcome to the technical support guide for this compound (CAS 267876-23-3). This document is intended for researchers, scientists, and drug development professionals. Its purpose is to provide in-depth, experience-driven guidance on the proper storage and handling of this compound to maintain its stability and purity. The unique combination of an indazole core, a primary aromatic amine, and an aminomethyl group presents specific stability challenges that require careful consideration.

Part 1: Frequently Asked Questions (FAQs)

Q1: My freshly sourced this compound has a slight yellow tint. Is this a sign of degradation?

A slight yellowish color in compounds containing aromatic amines is not uncommon and may not necessarily indicate significant degradation. This can be due to minor impurities from synthesis or very early-stage oxidative processes. However, a progressive darkening of the material from yellow to brown upon storage is a clear indicator of degradation. It is crucial to establish a baseline appearance upon receiving a new batch and monitor for any changes over time.

Q2: What are the primary chemical groups on this molecule that are susceptible to degradation?

This molecule has three key features that influence its stability:

  • Aromatic Amine (at C3): Aromatic amines are notoriously susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace metal impurities. This process often leads to the formation of colored impurities.

  • Aminomethyl Group (at C5): The primary aliphatic amine of the aminomethyl group is basic and can react with atmospheric carbon dioxide to form carbamates. It is also hygroscopic, meaning it can readily absorb moisture from the air.[1]

  • Indazole Ring: While relatively stable, the indazole ring system can be susceptible to strong acids or bases and certain metabolic-like oxidative reactions, particularly if used in biological systems.[2]

Q3: What is the single most important factor in preventing degradation of this compound?

Exclusion of atmospheric components—namely oxygen, moisture, and carbon dioxide—is paramount. Amines, in general, are sensitive to air and moisture.[1][3] Aromatic amines, in particular, are prone to oxidation. Therefore, storage under an inert atmosphere (like argon or nitrogen) is the most critical step to ensure long-term stability.

Q4: Can I store this compound in a standard freezer at -20°C?

While low temperatures are beneficial, a standard freezer is not ideal for long-term storage unless the container is properly sealed and purged with an inert gas.[4] Temperature fluctuations in non-laboratory grade freezers can cause pressure changes, potentially compromising the container seal and allowing moisture and air to enter. For long-term storage, a consistent, low-temperature environment is recommended, but the inert atmosphere is more critical than the exact temperature.

Q5: How can I quickly check if my stored compound has degraded?

A simple visual inspection for color change is the first step. For a more definitive assessment, Thin Layer Chromatography (TLC) is a rapid and effective method. By comparing the TLC profile of your stored sample against a freshly opened or certified standard, you can quickly identify the presence of new, more polar impurities, which often appear as additional spots. For quantitative analysis, High-Performance Liquid Chromatography (HPLC) is the preferred method.[5]

Part 2: Troubleshooting Guide

This section addresses specific issues you may encounter and provides a logical path to their resolution.

Issue 1: Significant Color Change (e.g., from off-white to brown)

  • Probable Cause: Oxidation of the aromatic amine. This is often accelerated by exposure to air and light.

  • Troubleshooting Steps:

    • Assess Storage Atmosphere: Was the compound stored under an inert gas (argon or nitrogen)? If not, this is the most likely culprit.

    • Check Container Seal: Ensure the container cap is tightly sealed. Parafilm or other sealing tapes can provide an extra barrier.

    • Evaluate Light Exposure: Was the vial amber-colored or stored in the dark? Direct light can catalyze oxidative processes.

  • Corrective Action:

    • For future storage, always aliquot the compound into smaller, appropriately sized vials.

    • Before sealing, flush the vial headspace thoroughly with a dry, inert gas.

    • Store vials in a dark, cold, and dry place.

Issue 2: Poor Solubility or Formation of a Precipitate in Aprotic Solvents

  • Probable Cause: Reaction with atmospheric carbon dioxide or absorption of moisture. Amines can react with CO2 to form insoluble carbamate salts. Hygroscopic compounds will absorb water, which can affect solubility in non-polar solvents.[6]

  • Troubleshooting Steps:

    • Review Handling Procedure: Was the compound handled in the open air for an extended period? Weighing and aliquoting should be done as quickly as possible.

    • Consider the Storage Environment: A desiccator provides a dry environment but does not protect from CO2 or oxygen.

  • Corrective Action:

    • Handle the solid in a glove box or glove bag under an inert atmosphere if possible.

    • Store the compound in a tightly sealed container, under inert gas, and within a desiccator to protect from both air and moisture.

Issue 3: Inconsistent Results in Biological or Chemical Assays

  • Probable Cause: The presence of uncharacterized degradation products that may have their own biological or chemical activity, or that may inhibit the desired reaction.

  • Troubleshooting Steps:

    • Purity Analysis: Perform an analytical check (e.g., HPLC or LC-MS) on the stored material to determine its purity. Compare this to the certificate of analysis of the new material.

    • Control Experiment: Run your assay using a freshly opened vial of the compound as a positive control and compare the results with those obtained from the older, stored material.

  • Corrective Action:

    • If degradation is confirmed, the old material should be discarded according to local regulations.[7]

    • Implement the stringent storage protocols outlined in this guide for all new batches of the compound.

Part 3: Recommended Protocols & Data

This protocol is designed to maximize the shelf-life of this compound.

  • Preparation: In a controlled environment (ideally a glove box or under a steady stream of inert gas), prepare several small, amber glass vials suitable for single or limited use.

  • Aliquoting: Weigh the desired amount of the compound into each vial. This minimizes the number of times the main stock is exposed to the atmosphere.

  • Inerting: Flush the headspace of each vial with dry argon or nitrogen for at least 30-60 seconds to displace all air.

  • Sealing: Immediately and tightly cap each vial. For added protection, wrap the cap and neck of the vial with Parafilm.

  • Storage: Place the sealed vials inside a desiccator containing a suitable desiccant. Store the desiccator in a refrigerator at 2-8°C. This temperature range is recommended to slow degradation without the risks of a standard freezer.[8]

This is a general guideline for setting up a stability-indicating HPLC method.

  • Sample Preparation:

    • Prepare a stock solution of a reference standard (freshly opened compound) at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

    • Prepare a sample solution of the stored compound at the same concentration.

  • Chromatographic Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.03 M potassium dihydrogen phosphate).[5]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where the compound has maximum absorbance (e.g., 250 nm).[5]

  • Analysis:

    • Inject the reference standard to determine its retention time and peak area.

    • Inject the stored sample.

    • Compare the chromatograms. Look for new peaks (degradants) and a decrease in the peak area of the parent compound. Purity can be calculated as (Area of parent peak / Total area of all peaks) x 100.

ParameterRecommended ConditionRationale
Temperature 2-8°CReduces the rate of chemical degradation.[8]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the aromatic amine and reaction with CO2.[8]
Light In the dark (Amber Vial)Prevents light-catalyzed degradation.
Moisture Dry (Store with desiccant)Amines are often hygroscopic; moisture can lead to hydrolysis or other reactions.[1][6]
Container Tightly sealed, chemically resistant glass vialPrevents contamination and exposure to the atmosphere.[1]
Part 4: Visualizing Degradation and Prevention

The following diagram illustrates the primary environmental factors that can lead to the degradation of this compound.

cluster_compound This compound cluster_factors Degradation Factors cluster_products Degradation Products C C8H10N4 P1 Oxidized Species (Colored Impurities) C->P1 Oxidation P2 Hydrated Forms C->P2 Hydration P3 Carbamate Salts (Solubility Issues) C->P3 Carbamation O2 Oxygen (Air) O2->P1 H2O Moisture (Humidity) H2O->P2 CO2 Carbon Dioxide CO2->P3 Light UV/Visible Light Light->P1

Caption: Key environmental factors leading to compound degradation.

This workflow provides a decision-making process for the proper handling and storage of the compound from receipt to use.

cluster_storage Storage Protocol start Receive Compound check_coa Verify Certificate of Analysis (CoA) start->check_coa visual_inspect Visual Inspection (Color, Form) check_coa->visual_inspect aliquot Aliquot into Single-Use Vials visual_inspect->aliquot inert Purge with Inert Gas (Ar/N2) aliquot->inert seal Tightly Seal Vial (Use Parafilm) inert->seal store Store at 2-8°C in Dark, Dry Place seal->store stability_check Periodic Stability Check (e.g., TLC/HPLC) store->stability_check use Prepare for Experiment use->stability_check After Use stability_check->use Purity OK discard Discard Degraded Material stability_check->discard Degradation Detected

Caption: Decision workflow for handling and storing the compound.

References

  • What are the Health and Safety Guidelines for Using Amines? - Diplomata Comercial. (n.d.). Retrieved January 12, 2026, from [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety - Diplomata Comercial. (n.d.). Retrieved January 12, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]

  • SDS 2001 - Aromatic Amine DECONtamination Solution.indd - SKC Inc. (2023). Retrieved January 12, 2026, from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines - ACS Publications. (2023). Retrieved January 12, 2026, from [Link]

  • Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • Discovery of Potent and Efficacious Influenza PB2 Inhibitors - ACS Publications. (n.d.). Retrieved January 12, 2026, from [Link]

  • Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PubMed Central. (n.d.). Retrieved January 12, 2026, from [Link]

  • A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed. (n.d.). Retrieved January 12, 2026, from [Link]

  • This compound - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

  • Molecules | An Open Access Journal from MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • 5-(Aminomethyl)-1H-indazole | C8H9N3 | CID 12096223 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]

  • 5-(aminomethyl)-1h-indazole (C8H9N3) - PubChemLite. (n.d.). Retrieved January 12, 2026, from [Link]

  • Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability - PMC - NIH. (n.d.). Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: Managing Off-Target Effects of Indazole Inhibitors in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of using indazole-based kinase inhibitors in your cell-based assays. Our focus is on identifying, understanding, and mitigating off-target effects to ensure the scientific integrity of your results.

Indazole derivatives are a prominent class of compounds in medicinal chemistry, frequently utilized as kinase inhibitors in cancer therapy and research.[1][2] While many indazole-based inhibitors exhibit high potency for their intended targets, the conserved nature of the ATP-binding pocket across the human kinome presents a significant challenge in achieving absolute selectivity.[3][4] Consequently, off-target effects are a common concern that can lead to misinterpretation of experimental data.[4] This guide is designed to equip you with the knowledge and practical strategies to confidently manage these effects.

I. Frequently Asked Questions (FAQs)

Q1: What are the expected on-target effects of an indazole kinase inhibitor in a cell-based assay?

A1: The on-target effects of an indazole kinase inhibitor are directly related to the inhibition of its primary kinase target and the subsequent impact on the signaling pathway it regulates. For instance, an inhibitor targeting a key kinase in the PI3K/AKT/mTOR pathway is expected to decrease the proliferation of cancer cells, induce apoptosis, and cause cell cycle arrest.[5] Specific effects can be monitored by observing changes in the phosphorylation status of downstream substrates, alterations in gene expression, and phenotypic changes such as reduced cell viability or migration.[6]

Q2: What are known or potential off-target effects of indazole inhibitors?

A2: Due to the structural similarities within the ATP-binding sites of kinases, indazole inhibitors can interact with multiple kinases, leading to off-target effects.[3][7] These unintended interactions can trigger a range of cellular responses that are independent of the primary target. For example, an inhibitor designed to target a specific isoform of Protein Kinase D (PKD) might also inhibit other kinases like RIPK2, leading to unexpected phenotypic outcomes.[8] It is crucial to recognize that off-target effects are not always detrimental; in some cases, they can contribute to the therapeutic efficacy of a drug.[4]

Q3: How can I distinguish between on-target and off-target effects in my experiments?

A3: Differentiating between on-target and off-target effects is a critical step in validating your experimental findings. Several strategies can be employed:

  • Dose-Response Analysis: On-target effects should typically occur at lower concentrations of the inhibitor, consistent with its known potency (IC50 or EC50). Off-target effects often manifest at higher concentrations.[9]

  • Use of Structurally Different Inhibitors: Comparing the effects of your indazole inhibitor with other inhibitors that target the same kinase but have a different chemical scaffold can help confirm if the observed phenotype is a direct result of on-target inhibition.[9][10]

  • Rescue Experiments: If feasible, overexpressing a drug-resistant mutant of the target kinase should reverse the on-target effects but not the off-target ones.[9]

  • Control Cell Lines: Utilizing cell lines with varying expression levels of the target kinase can help establish a correlation between the inhibitor's effect and the presence of its intended target.[9]

Q4: What are the best practices for designing control experiments?

A4: Robust control experiments are fundamental to interpreting data from cell-based assays with kinase inhibitors.[11] Key controls include:

  • Vehicle Control: A treatment group that receives only the solvent (e.g., DMSO) used to dissolve the inhibitor. This accounts for any effects of the vehicle on the cells.[11]

  • Inactive Analog Control: A structurally similar but biologically inactive version of the inhibitor. This helps to distinguish specific on-target effects from non-specific compound effects.[11]

  • Positive Control: A well-characterized inhibitor with known effects on the target kinase and pathway. This validates that the assay is performing as expected.[12]

  • Dose-Response and Time-Course Experiments: These experiments are essential to determine the optimal concentration and duration of inhibitor treatment to achieve the desired on-target effect while minimizing off-target toxicity.[11]

II. Troubleshooting Guide

This section addresses specific issues you might encounter and provides actionable troubleshooting steps.

Issue 1: High levels of cytotoxicity observed at concentrations expected to be on-target.
Potential Cause Troubleshooting Steps Expected Outcome
Off-target toxicity 1. Perform a comprehensive kinase selectivity profile to identify potential off-target kinases that could be mediating the cytotoxic effects.[12][13] 2. Compare the cytotoxic profile with that of a structurally unrelated inhibitor for the same target.[9]Identification of off-target kinases responsible for toxicity, allowing for the selection of a more selective inhibitor.
Compound solubility issues 1. Verify the solubility of the inhibitor in your cell culture medium. 2. Ensure the final concentration of the vehicle (e.g., DMSO) is not exceeding a non-toxic level (typically <0.5%).[10]Prevention of compound precipitation and elimination of solvent-induced toxicity.[10]
Cell line sensitivity Test the inhibitor on a panel of cell lines with varying genetic backgrounds to determine if the cytotoxicity is cell-type specific.Identification of cell lines that are more suitable for studying the on-target effects of the inhibitor.
Issue 2: Discrepancy between biochemical assay data (IC50) and cellular assay data (EC50).
Potential Cause Troubleshooting Steps Expected Outcome
Cellular permeability and efflux 1. Assess the cell permeability of your inhibitor using methods like the Parallel Artificial Membrane Permeability Assay (PAMPA). 2. Investigate if the inhibitor is a substrate for efflux pumps (e.g., P-glycoprotein) which can reduce its intracellular concentration.Understanding of the compound's pharmacokinetic properties within the cell, helping to explain the potency shift.
High intracellular ATP concentration The high concentration of ATP in cells (1-5 mM) can compete with ATP-competitive inhibitors, leading to a higher EC50 compared to the IC50 from a biochemical assay with lower ATP levels.[14] Consider using a cell-based target engagement assay like the Cellular Thermal Shift Assay (CETSA) to confirm target binding in the cellular environment.[15][16][17]Confirmation of target engagement in a cellular context and a more physiologically relevant measure of inhibitor potency.
Inhibitor metabolism Cells can metabolize the inhibitor, leading to a decrease in its effective concentration over time. Perform a time-course experiment to assess the stability of the inhibitor in your cell culture conditions.Determination of the inhibitor's stability and the optimal time frame for your assay.
Issue 3: Unexpected activation of a signaling pathway.
Potential Cause Troubleshooting Steps Expected Outcome
Paradoxical pathway activation Some kinase inhibitors can paradoxically activate a signaling pathway, often through complex feedback mechanisms or by stabilizing an active conformation of the kinase.[7] 1. Carefully map the signaling pathway and look for known feedback loops. 2. Use a different, structurally unrelated inhibitor to see if the same effect is observed.Elucidation of the mechanism behind the paradoxical activation, which could be an on-target or off-target effect.
Off-target activation The inhibitor may be activating another kinase or signaling molecule. 1. Perform a broad kinase screen to identify potential activating off-targets. 2. Use techniques like phosphoproteomics to get a global view of signaling changes induced by the inhibitor.Identification of the off-target molecule responsible for the pathway activation.
Retroactivity Inhibition of a downstream kinase can sometimes lead to the activation of an upstream component in the same or a parallel pathway due to a phenomenon called retroactivity.[18] Detailed computational modeling of the signaling network may be required to investigate this possibility.A deeper understanding of the complex network dynamics that can lead to counterintuitive cellular responses to inhibitors.[18]

III. Key Experimental Protocols & Workflows

To rigorously characterize your indazole inhibitor and manage its off-target effects, a multi-pronged experimental approach is recommended.

Workflow for Characterizing Inhibitor Selectivity and Target Engagement

G cluster_0 Initial Characterization cluster_1 Target Engagement & Off-Target Identification cluster_2 Functional Validation A Biochemical Kinase Profiling (e.g., against a large panel of kinases) B Dose-Response in Cell-Based Assays (e.g., viability, proliferation) A->B Inform concentration range C Cellular Thermal Shift Assay (CETSA) (Confirms direct target binding in cells) B->C Select relevant cell lines & concentrations D Chemoproteomics (e.g., Kinobeads) (Identifies on- and off-targets) C->D Confirm target and guide off-target search E Western Blot for Phospho-Proteins (Validates pathway modulation) D->E Identify pathways to investigate F Phenotypic Assays (e.g., migration, invasion, apoptosis) E->F Link pathway modulation to phenotype G Rescue Experiments (Confirms on-target mechanism) F->G Validate on-target causality

Caption: A workflow for characterizing kinase inhibitor selectivity.

Protocol 1: In Vitro Kinase Panel Screen

Purpose: To determine the selectivity of the indazole inhibitor against a broad panel of purified kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of the indazole inhibitor in 100% DMSO. Create a dilution series to cover a wide range of concentrations.

  • Assay Plate Preparation: In a multi-well plate, add the purified kinase, a suitable substrate, and the assay buffer.

  • Inhibitor Addition: Add the diluted inhibitor or vehicle control (DMSO) to the appropriate wells.

  • Reaction Initiation: Start the kinase reaction by adding ATP (often radiolabeled [γ-³²P]ATP or in a system that generates a detectable product like ADP).[14][19]

  • Incubation: Incubate the plate at the optimal temperature and for a time within the linear range of the assay.

  • Detection: Stop the reaction and measure the kinase activity. The method of detection will depend on the assay format (e.g., radiometric, fluorescence, luminescence).[12][20]

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value for each kinase that shows significant inhibition.[13]

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Purpose: To confirm direct binding of the indazole inhibitor to its target protein in intact cells.[15][16][17]

Methodology:

  • Cell Treatment: Treat cultured cells with the indazole inhibitor at various concentrations or with a vehicle control.

  • Heating: Heat the cell suspensions or lysates to a range of temperatures to induce protein denaturation.

  • Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction at each temperature using Western blotting or mass spectrometry.[15]

  • Data Analysis: Plot the amount of soluble target protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[21]

Protocol 3: Kinobeads (Affinity Purification-Mass Spectrometry)

Purpose: To identify the cellular targets and off-targets of the indazole inhibitor in an unbiased manner.[8][22]

Methodology:

  • Cell Lysate Preparation: Prepare a native cell lysate from the cell line of interest.

  • Competitive Binding: Incubate the cell lysate with varying concentrations of the free indazole inhibitor or a vehicle control.

  • Affinity Purification: Add "kinobeads" – sepharose beads conjugated with a cocktail of broad-spectrum, immobilized kinase inhibitors – to the lysate.[23][24] These beads will bind to the ATP-binding site of many kinases.

  • Elution and Digestion: Wash the beads to remove non-specifically bound proteins, then elute the bound kinases and digest them into peptides.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the proteins that were bound to the beads.

  • Data Analysis: The binding of the free inhibitor to its targets in the lysate will prevent them from binding to the kinobeads. This results in a dose-dependent decrease in the amount of the target protein detected by mass spectrometry, allowing for the determination of binding affinity.[24][25]

IV. Visualization of Key Concepts

Distinguishing On-Target vs. Off-Target Effects

G cluster_0 On-Target Effects cluster_1 Off-Target Effects I Indazole Inhibitor K1 Target Kinase I->K1 Inhibits K2 Off-Target Kinase I->K2 Inhibits S1 Downstream Substrate K1->S1 Phosphorylates P1 Cellular Phenotype A (e.g., Apoptosis) S1->P1 Leads to S2 Unrelated Substrate K2->S2 Phosphorylates P2 Cellular Phenotype B (e.g., Cytotoxicity) S2->P2 Leads to

Caption: On-target vs. off-target effects of an inhibitor.

V. Concluding Remarks

The successful use of indazole inhibitors in cell-based assays hinges on a thorough understanding and proactive management of their potential off-target effects. By employing a combination of careful experimental design, robust controls, and orthogonal validation techniques, researchers can confidently dissect the specific contributions of on-target versus off-target activities. This rigorous approach is essential for generating reproducible and reliable data, ultimately accelerating the pace of drug discovery and basic research.

For further information on kinase inhibitor selectivity, several public databases are available as valuable resources:

  • Kinase Profiling Inhibitor Database (MRC PPU): A database of specificity data for commonly used signal transduction inhibitors.[26]

  • KIDFamMap: A database exploring kinase-inhibitor families and relationships to aid in understanding selectivity.[27]

  • KLIFS (Kinase-Ligand Interaction Fingerprints and Structures): A structural kinase database that helps in analyzing kinase-inhibitor interactions.[28]

  • KInhibition: An online portal to search publicly available datasets for selective kinase inhibitors.[29]

VI. References

  • Martinez Molina, D., Jafari, R., Ignatushchenko, M., et al. (2013). Monitoring drug-target interactions in living cells by thermal stabilization of proteins. Science. [Link]

  • Mateus, A., Määttä, J., Savitski, M. M., et al. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Wikipedia. (n.d.). Cellular thermal shift assay. [Link]

  • Al-Amin, R. A., Gallant, C. J., Muthelo, P. M., et al. (2021). Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. Analytical Chemistry. [Link]

  • van der Worp, H. B., Howells, D. W., Sena, E. S., et al. (2010). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. [Link]

  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. [Link]

  • MRC PPU. (n.d.). Kinase Profiling Inhibitor Database. International Centre for Kinase Profiling. [Link]

  • INiTS. (2020). Cell-based test for kinase inhibitors. [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]

  • Royal Society of Chemistry. (2019). Assessment and Optimisation of Kinase Inhibitor Selectivity to Achieve Candidates with an Appropriate Safety Profile. In Comprehensive Medicinal Chemistry III. [Link]

  • Bain, J., Plater, L., Elliott, M., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Chen, C.-Y., Chen, C.-C., Ke, H.-J., et al. (2016). KIDFamMap: a database of kinase-inhibitor-disease family maps for kinase inhibitor selectivity and binding mechanisms. Nucleic Acids Research. [Link]

  • Kooistra, A. J., Kane, I. L., van Linden, O. P. J., et al. (2021). KLIFS: the structural kinase database. Nucleic Acids Research. [Link]

  • O'Callaghan, C., Sharif, S., Lee, K., et al. (2018). KInhibition: A Kinase Inhibitor Selection Portal. Cell Chemical Biology. [Link]

  • To, V., et al. (2024). Discovery of Potent and Efficacious Influenza PB2 Inhibitors. Journal of Medicinal Chemistry. [Link]

  • Patricelli, M. P., Nomanbhoy, T. K., Wu, J., et al. (2011). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Biotechnology. [Link]

  • Bantscheff, M., Eberhard, D., Abraham, Y., et al. (2007). Quantitative chemical proteomics reveals mechanisms of action of clinical ABL kinase inhibitors. Nature Biotechnology. [Link]

  • Milburn, D., et al. (2012). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. [Link]

  • Kumar, A., Sharma, G., & Kumar, R. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Apsel, B., Blair, J. A., Gonzalez, B., et al. (2008). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • Lin, A., & Giuliano, C. J. (2017). Turning liabilities into opportunities: Off-target based drug repurposing in cancer. Oncotarget. [Link]

  • Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]

  • Bantscheff, M., Lemeer, S., Savitski, M. M., et al. (2012). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]

  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., et al. (2017). The target landscape of clinical kinase drugs. Science. [Link]

  • Taylor & Francis Online. (n.d.). Indazole – Knowledge and References. [Link]

  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service. [Link]

  • Ventura, A. C., & Tirosh, I. (2015). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. BMC Systems Biology. [Link]

  • The Institute of Cancer Research. (2020). Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. [Link]

  • Wang, Y., Zhang, Y., Wang, M., et al. (2023). 1H-Indazoles derivatives targeting PI3K/AKT/mTOR pathway: Synthesis, anti-tumor effect and molecular mechanism. Bioorganic Chemistry. [Link]

  • Miyake, T., & Tsuchida, K. (2012). Encountering unpredicted off-target effects of pharmacological inhibitors. Journal of Biochemistry. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., et al. (2002). Interpreting Steep Dose-Response Curves in Early Inhibitor Discovery. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Direct, indirect and off-target effects of kinase inhibitors. [Link]

  • Kumar, A., Sharma, G., & Kumar, R. (2020). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. [Link]

Sources

Validation & Comparative

A Comparative Guide to Kinase Inhibitor Scaffolds: Benchmarking the 3-Amino-1H-Indazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of the Kinase Inhibitor Scaffold

In the landscape of targeted therapy, particularly in oncology, protein kinases remain a paramount class of drug targets. Their dysregulation is a hallmark of numerous diseases, driving aberrant cellular signaling pathways that lead to uncontrolled growth, proliferation, and survival. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and at the heart of these inhibitors lies the "scaffold" - the core chemical structure responsible for anchoring the molecule within the ATP-binding pocket of the kinase.

The choice of scaffold is a critical determinant of a kinase inhibitor's potency, selectivity, and pharmacological properties. A "privileged scaffold" is one that can be readily modified to interact with multiple targets, offering a versatile platform for drug discovery. The 1H-indazole ring system, and particularly the 1H-indazol-3-amine moiety, has emerged as such a privileged structure, forming the foundation of several clinically successful kinase inhibitors.[1] This guide provides an in-depth technical comparison of the 3-amino-1H-indazole scaffold, exemplified by derivatives, against other prominent kinase inhibitor scaffolds such as quinazoline, pyrazolopyrimidine, and aminopyrimidine.

While direct, publicly available biochemical or cellular data for the specific molecule 5-(aminomethyl)-1H-indazol-3-amine is limited, this guide will leverage data from closely related and well-characterized 3-amino-1H-indazole derivatives to provide a robust comparative analysis. We will delve into the structural rationale for their mechanism of action, present comparative biological data, and provide detailed experimental protocols for their evaluation.

The 3-Amino-1H-Indazole Scaffold: A Privileged Hinge-Binding Moiety

The 3-amino-1H-indazole scaffold's success stems from its ability to act as an effective bioisostere of the adenine core of ATP, enabling it to form crucial hydrogen bonds with the "hinge region" of the kinase ATP-binding site.[2] This interaction is a cornerstone of ATP-competitive inhibition. The 3-amino group and the adjacent ring nitrogen (N2) can act as both hydrogen bond donors and acceptors, mimicking the interactions of ATP's adenine ring.

A key feature of many indazole-based inhibitors is their ability to stabilize the "DFG-out" inactive conformation of the kinase, classifying them as Type II inhibitors. This mode of inhibition, where the inhibitor extends into an allosteric pocket adjacent to the ATP site, can offer improved selectivity compared to Type I inhibitors that bind to the active "DFG-in" conformation.[3]

Exemplar Indazole-Based Kinase Inhibitors

Two notable examples of FDA-approved drugs featuring the indazole scaffold are Axitinib and Pazopanib, both multi-kinase inhibitors primarily targeting receptor tyrosine kinases involved in angiogenesis.[4][5]

  • Axitinib: A potent inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFRs) 1, 2, and 3, as well as Platelet-Derived Growth Factor Receptor (PDGFR) and c-Kit.[6]

  • Pazopanib: Also a multi-targeted tyrosine kinase inhibitor targeting VEGFRs, PDGFRs, and c-Kit.[5]

The success of these drugs underscores the therapeutic potential of the indazole scaffold in targeting key oncogenic pathways.

Comparative Analysis of Kinase Inhibitor Scaffolds

To contextualize the performance of the 3-amino-1H-indazole scaffold, we will compare it with other widely used and clinically validated kinase inhibitor scaffolds.

Quinazoline Scaffold

The 4-anilinoquinazoline core is another highly privileged scaffold, famously forming the basis of first-generation EGFR inhibitors like Gefitinib and Erlotinib.[3][7] These are typically Type I inhibitors that compete with ATP in the active conformation of the kinase.

  • Gefitinib & Erlotinib: These inhibitors are highly effective against EGFR-driven non-small cell lung cancer, particularly in patients with activating mutations in the EGFR kinase domain.[8][9]

Pyrazolopyrimidine & Pyrrolopyrimidine Scaffolds

The pyrazolopyrimidine and its close relative, the pyrrolopyrimidine scaffold, are present in a number of successful kinase inhibitors, including the JAK inhibitor Ruxolitinib and Tofacitinib.[10][11] These scaffolds also engage the kinase hinge region.

  • Ruxolitinib: A potent inhibitor of JAK1 and JAK2, it is used in the treatment of myelofibrosis and polycythemia vera.[12]

  • Tofacitinib: A JAK inhibitor used in the treatment of rheumatoid arthritis and other autoimmune diseases.[13]

Aminopyrimidine Scaffold

The aminopyrimidine scaffold is a key feature of several multi-kinase inhibitors, including the broadly active inhibitor Dasatinib.

  • Dasatinib: A potent inhibitor of a wide range of kinases, including BCR-ABL, Src family kinases, c-Kit, and PDGFR.[14]

Quantitative Data Comparison

The following table summarizes the biochemical potency (IC50 values) of exemplar kinase inhibitors based on the indazole and comparator scaffolds against a selection of key kinases. It is important to note that IC50 values can vary depending on assay conditions, and this table is intended for comparative purposes.

ScaffoldExemplar InhibitorPrimary Target(s)IC50 (nM)
Indazole AxitinibVEGFR20.2[15]
VEGFR10.1[15]
VEGFR30.1-0.3[15]
PDGFRβ1.6[15]
c-Kit1.7[15]
Indazole PazopanibVEGFR110[4]
VEGFR230[4]
VEGFR347[4]
PDGFRβ84[4]
c-Kit74[4]
Quinazoline GefitinibEGFR (WT)3.22[7]
Quinazoline ErlotinibEGFR (WT)2[9]
Pyrazolopyrimidine RuxolitinibJAK13.3[12]
JAK22.8[12]
JAK3428[12]
Pyrrolopyrimidine TofacitinibJAK25[13]
JAK34[13]
Aminopyrimidine DasatinibSrc0.5[14]
BCR-ABL<1
c-Kit1-5
PDGFRβ1-5

Visualizing Kinase Signaling and Inhibition

Understanding the context of kinase inhibition requires visualizing the signaling pathways they modulate.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K EGF EGF (Ligand) EGF->EGFR Gefitinib Gefitinib (Quinazoline) Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: EGFR signaling pathway inhibited by a quinazoline-based drug.

JAK_STAT_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Cytokine Cytokine Cytokine->CytokineReceptor Ruxolitinib Ruxolitinib (Pyrazolopyrimidine) Ruxolitinib->JAK Inhibits STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes GeneExpression Gene Expression (Inflammation, Hematopoiesis) STAT_dimer->GeneExpression translocates to nucleus

Caption: JAK-STAT signaling pathway inhibited by a pyrazolopyrimidine-based drug.

Experimental Protocols for Kinase Inhibitor Evaluation

The following protocols provide a framework for the systematic evaluation and comparison of kinase inhibitors.

In Vitro Biochemical Kinase Assay (Luminescence-Based)

This protocol measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase. The assay quantifies ADP production, which is directly proportional to kinase activity.

Rationale: This is a primary screen to determine the direct potency (IC50) of an inhibitor against its target kinase in a clean, cell-free system. It allows for a direct comparison of the intrinsic activity of different compounds.

Kinase_Assay_Workflow A 1. Prepare Reagents - Kinase - Substrate - ATP - Inhibitor Dilutions B 2. Plate Setup - Add inhibitor/vehicle - Add kinase A->B C 3. Initiate Reaction - Add Substrate/ATP mix B->C D 4. Stop Reaction & Detect ADP - Add ADP-Glo™ Reagent C->D E 5. Measure Luminescence - Plate Reader D->E F 6. Data Analysis - Calculate % Inhibition - Determine IC50 E->F

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound (e.g., starting from 10 mM in 100% DMSO).

  • Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or vehicle (DMSO) to the appropriate wells.

  • Add 2.5 µL of a solution containing the purified kinase in kinase assay buffer.

  • Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.

  • Initiate Kinase Reaction: Add 5 µL of a pre-mixed solution of the kinase-specific substrate and ATP to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection: Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • Add 20 µL of Kinase Detection Reagent to each well. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to controls (no inhibitor for 0% inhibition, and no kinase for 100% inhibition). Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay (MTT/MTS or CellTiter-Glo®)

This assay assesses the effect of a kinase inhibitor on the viability and proliferation of cancer cell lines that are dependent on the target kinase for growth.

Rationale: This assay provides a more physiologically relevant measure of a compound's efficacy by evaluating its ability to inhibit the target kinase within a cellular context, accounting for factors like cell permeability and off-target effects.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle-only control.

  • Incubation: Incubate the cells for a period that allows for multiple cell doublings (typically 72 hours).

  • Viability Assessment (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence with a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.

Western Blot Analysis of Signaling Pathway Modulation

This technique is used to detect changes in the phosphorylation state of the target kinase and its downstream substrates, providing direct evidence of target engagement and pathway inhibition in cells.

Rationale: Western blotting validates that the observed anti-proliferative effects are due to the intended mechanism of action – the inhibition of the target kinase and its signaling pathway. It provides qualitative and semi-quantitative data on target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with the kinase inhibitor at various concentrations and for different time points. Include appropriate controls (e.g., vehicle-treated, and if applicable, ligand-stimulated).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature an equal amount of protein from each sample by boiling in SDS-PAGE sample buffer.

    • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein (e.g., p-EGFR) overnight at 4°C.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped of the phospho-specific antibody and re-probed with an antibody against the total protein of the target kinase.

Conclusion and Future Directions

The 3-amino-1H-indazole scaffold stands as a robust and versatile platform for the development of potent and selective kinase inhibitors. Its ability to effectively interact with the kinase hinge region and stabilize the inactive DFG-out conformation provides a strong foundation for designing next-generation targeted therapies. While direct comparative data for this compound is not yet widely available, the extensive validation of the broader 3-amino-1H-indazole class in successful drugs like Axitinib and Pazopanib highlights its significant potential.

The comparative analysis with other privileged scaffolds such as quinazoline, pyrazolopyrimidine, and aminopyrimidine reveals that each core structure offers distinct advantages in targeting specific kinase families and conformations. The ultimate choice of scaffold in a drug discovery program will depend on the specific kinase target, the desired selectivity profile, and the overall pharmacological properties required.

Future research should focus on the detailed characterization of simpler 3-amino-1H-indazole derivatives, such as this compound, to fully understand the intrinsic properties of this core scaffold. Comprehensive kinome-wide profiling and structure-based design efforts will continue to unlock the full potential of this and other privileged scaffolds in the ongoing quest for more effective and safer targeted therapies.

References

  • Verstovsek, S., et al. (2010). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. New England Journal of Medicine, 363(12), 1117-1127.
  • Quintos-Cardama, A., et al. (2011). Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood, 117(10), 2847-2856.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of medicinal chemistry, 47(27), 6658-6661.
  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of medicinal chemistry, 53(24), 8468-8484.
  • Herbst, R. S., et al. (2002). Gefitinib—a novel targeted approach to treating cancer.
  • Kumar, R., et al. (2009). Pazopanib: a new multi-targeted tyrosine kinase inhibitor. Drugs of today (Barcelona, Spain: 1998), 45(11), 821-831.
  • Hyman, D. M., et al. (2017). Entrectinib in patients with locally advanced or metastatic ROS1 fusion-positive non-small-cell lung cancer (the STARTRK-2 trial). The Lancet Oncology, 18(12), 1644-1653.
  • Drilon, A., et al. (2018). Entrectinib in patients with advanced or metastatic solid tumours harbouring NTRK, ROS1, or ALK gene fusions: a pooled analysis of three phase 1-2 trials. The Lancet Oncology, 19(12), 1611-1620.
  • Shah, N. P., et al. (2004). Dasatinib (BMS-354825) inhibits KITD816V, an imatinib-resistant activating mutation that triggers neoplastic growth in most patients with systemic mastocytosis. Blood, 108(1), 286-291.
  • Cohen, M. H., et al. (2004). Erlotinib for the treatment of refractory non-small-cell lung cancer. Clinical Cancer Research, 10(18 Pt 2), 6248s-6253s.
  • Hu-Lowe, D. D., et al. (2008). Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical Cancer Research, 14(22), 7272-7283.
  • Sonpavde, G., & Hutson, T. E. (2007). Pazopanib: a novel multitargeted tyrosine kinase inhibitor. Current oncology reports, 9(2), 115-119.
  • Deng, X., et al. (2012). An amino-indazole scaffold with spectrum selective kinase inhibition of FLT3, PDGFRα and kit. Bioorganic & medicinal chemistry letters, 22(14), 4579-4584.
  • Mok, T. S., et al. (2009). Gefitinib or carboplatin–paclitaxel in pulmonary adenocarcinoma. New England Journal of Medicine, 361(10), 947-957.
  • Sternberg, C. N., et al. (2010). Pazopanib in locally advanced or metastatic renal cell carcinoma: results of a randomized phase III trial. Journal of Clinical Oncology, 28(6), 1061-1068.
  • Rini, B. I., et al. (2011). Axitinib versus sorafenib as second-line therapy for metastatic renal cell carcinoma: overall survival analysis. Journal of Clinical Oncology, 29(16_suppl), 4509-4509.
  • Cui, J. J., et al. (2013). Structure based drug design of crizotinib (PF-02341066), a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK). Journal of medicinal chemistry, 56(16), 6342-6363.
  • Zhang, J., et al. (2010). Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors.
  • Ghoreschi, K., et al. (2011). Tofacitinib is a potent inhibitor of human and mouse JAK1, JAK2, and JAK3 and a functional inhibitor of STAT-mediated signaling. The Journal of Immunology, 186(7), 4234-4243.
  • Shepherd, F. A., et al. (2005). Erlotinib in previously treated non–small-cell lung cancer. New England Journal of Medicine, 353(2), 123-132.
  • Rugo, H. S., et al. (2015). Axitinib plus gemcitabine versus placebo plus gemcitabine in patients with advanced pancreatic cancer: a randomized, double-blind, phase 2 study. The Lancet Oncology, 16(13), 1309-1317.
  • Lynch, T. J., et al. (2004). Activating mutations in the epidermal growth factor receptor underlying responsiveness of non–small-cell lung cancer to gefitinib. New England Journal of Medicine, 350(21), 2129-2139.
  • PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole. Retrieved from [Link]

  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30283-30317.
  • Harris, P. A., et al. (2008). Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methyl-benzenesulfonamide (pazopanib), a novel and potent vascular endothelial growth factor receptor inhibitor. Journal of medicinal chemistry, 51(15), 4632-4640.
  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-5-thiazolecarboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of medicinal chemistry, 49(23), 6819-6832.
  • Hennequin, L. F., et al. (2002). N-(3-chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine (gefitinib, ZD1839), a highly potent, orally active inhibitor of epidermal growth factor receptor tyrosine kinase with marked antitumor activity. Journal of medicinal chemistry, 45(6), 1300-1312.
  • Cai, X., et al. (2017). Design, synthesis, and biological evaluation of novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives as potent PLK4 inhibitors. European Journal of Medicinal Chemistry, 138, 1076-1087.
  • Wang, Y., et al. (2023).
  • Sharma, P., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Advances, 11(48), 30283-30317.
  • Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of medicinal chemistry, 43(7), 1380-1397.
  • Norman, P. (2011). Tofacitinib: a first-in-class Janus kinase inhibitor for the treatment of rheumatoid arthritis. Current opinion in investigational drugs (London, England: 2000), 12(7), 803-813.

Sources

A Comparative Analysis of Dasatinib and 5-(Aminomethyl)-1H-indazol-3-amine in Chronic Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Oncology and Drug Development

Introduction: The Challenge of Chronic Myeloid Leukemia (CML)

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm defined by the presence of the Philadelphia chromosome, a product of a reciprocal translocation between chromosomes 9 and 22.[1][2][3] This translocation creates the BCR-ABL1 fusion gene, which encodes a constitutively active tyrosine kinase, BCR-ABL1. This oncoprotein is the primary driver of CML, activating a complex cascade of downstream signaling pathways that lead to uncontrolled cell proliferation, inhibited apoptosis, and genomic instability.[1][3][4][5] The development of tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the BCR-ABL1 kinase has revolutionized CML treatment, transforming it from a fatal disease into a manageable chronic condition for many patients.[1][4][6]

However, challenges such as drug resistance and intolerance persist.[6][7] Resistance can arise from mutations in the BCR-ABL1 kinase domain, most notably the "gatekeeper" T315I mutation, or through BCR-ABL1-independent activation of survival pathways.[6][7][8] This clinical reality necessitates the continued development of novel inhibitors with different mechanisms of action or improved potency against resistant clones. This guide provides a comparative analysis of Dasatinib, an established second-generation TKI, and 5-(Aminomethyl)-1H-indazol-3-amine, representing a class of investigational heterocyclic compounds, in the context of CML therapy.

Dasatinib: The Established Multi-Kinase Inhibitor

Dasatinib (marketed as Sprycel) is an FDA-approved, second-generation TKI used for the treatment of both newly diagnosed CML and CML that is resistant or intolerant to first-line therapy with imatinib.[9][10][11]

Mechanism of Action

Unlike imatinib, which only binds to the inactive conformation of the ABL kinase, Dasatinib is a type I inhibitor that can bind to both the active and inactive conformations.[6] This contributes to its increased potency and its ability to overcome many forms of imatinib resistance.[6] Critically, Dasatinib is a multi-targeted inhibitor. Its primary target is BCR-ABL, but it also potently inhibits SRC family kinases (SFKs), c-KIT, and PDGFRβ, among others.[9][12][13] The inhibition of SFKs is particularly relevant, as these kinases are involved in BCR-ABL1-independent signaling pathways that can contribute to cell survival and resistance.[12][13]

Signaling Pathway Interruption

The constitutive activity of BCR-ABL1 leads to the phosphorylation and activation of multiple downstream pathways critical for leukemic cell survival, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways.[3][4] Dasatinib's inhibition of BCR-ABL1 and SFKs effectively shuts down these pro-survival signals, leading to cell cycle arrest and apoptosis in CML cells.[12]

cluster_pathways Downstream Signaling Pathways BCR_ABL BCR-ABL1 (Constitutively Active Kinase) RAS_MAPK RAS/MEK/ERK Pathway BCR_ABL->RAS_MAPK PI3K_AKT PI3K/AKT/mTOR Pathway BCR_ABL->PI3K_AKT JAK_STAT JAK/STAT Pathway BCR_ABL->JAK_STAT Adhesion Altered Adhesion BCR_ABL->Adhesion Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_MAPK->Proliferation Apoptosis Inhibition of Apoptosis PI3K_AKT->Apoptosis JAK_STAT->Proliferation JAK_STAT->Apoptosis

Caption: Dasatinib inhibits the BCR-ABL1 oncoprotein, blocking downstream survival pathways.

Clinical Efficacy

Numerous clinical trials have demonstrated the efficacy of Dasatinib. In patients with imatinib-resistant or -intolerant chronic phase CML, Dasatinib induces high rates of complete hematologic and major cytogenetic responses.[11][13] For newly diagnosed CML, Dasatinib has shown superiority over imatinib in achieving faster and deeper molecular responses.[13][14] However, long-term follow-up has shown that this does not always translate to a significant difference in overall survival, as patients may switch therapies.[15]

This compound: An Investigational Scaffold

While extensive clinical data on the specific compound this compound in CML is not publicly available, analysis of its core structure, 1H-indazole-3-amine, reveals a promising scaffold in anti-cancer drug design. Research into derivatives of this class has demonstrated notable preclinical activity against CML cell lines.[16][17]

Chemical Properties
PropertyValueSource
Molecular Formula C8H10N4
Molecular Weight 162.196 g/mol
Structure 1H-indazole core with a 3-amine and a 5-aminomethyl group[18]
Preclinical Activity of Related Indazole Derivatives

A study by Wang et al. (2023) synthesized and evaluated a series of 1H-indazole-3-amine derivatives for their antitumor activity.[16][17] Several of these compounds exhibited potent cytotoxic effects against the K562 human CML cell line.[16][17]

For instance, compound 6o from this study, which shares the core indazole-amine structure, demonstrated a half-maximal inhibitory concentration (IC50) of 5.15 µM against K562 cells.[16][17] This indicates a significant anti-proliferative effect. The study also showed that this compound induced apoptosis and caused cell cycle arrest in a concentration-dependent manner.[16]

Potential Mechanism of Action

The precise molecular target of this compound in CML cells has not been fully elucidated. However, the 1H-indazole-3-amine structure is recognized as an effective "hinge-binding" fragment, capable of interacting with the hinge region of various kinases.[17] This suggests a potential mechanism involving kinase inhibition, similar to established TKIs. Furthermore, the investigation into compound 6o pointed towards the inhibition of Bcl-2 family members and possible modulation of the p53/MDM2 pathway as contributors to its apoptotic effect.[16][17] This could represent a mechanism of action distinct from or complementary to direct BCR-ABL1 inhibition.

Comparative Performance Analysis

FeatureDasatinibThis compound & Derivatives
Development Stage FDA-approved drugPreclinical / Investigational
Primary Target(s) BCR-ABL1, SRC Family Kinases, c-KIT, PDGFRNot fully elucidated; potential kinase or pathway modulator
Mechanism of Action ATP-competitive multi-kinase inhibitionPotential kinase inhibition, apoptosis induction via Bcl-2/p53 pathways
Potency (vs. K562 cells) IC50 values typically in the low nanomolar range (~1-3 nM)IC50 values for active derivatives in the low micromolar range (~5 µM)[16][17]
Resistance Profile Ineffective against T315I mutation; resistance can be BCR-ABL1-dependent or -independentUnknown; may be effective against TKI-resistant mutants if mechanism is distinct

Dasatinib is orders of magnitude more potent in its direct inhibition of CML cell proliferation. However, the novel mechanism suggested by the indazole derivatives—modulating apoptotic pathways like p53/MDM2—is highly significant.[16] Such a mechanism could be exploited to overcome resistance to traditional ATP-competitive TKIs or be used in combination therapies to achieve deeper, more durable responses.

Key Experimental Protocols

The evaluation of compounds like Dasatinib and novel indazole derivatives relies on a suite of standardized in vitro and in vivo assays.

Protocol 1: In Vitro Cell Viability (MTT Assay)

This assay is fundamental for determining the cytotoxic or cytostatic effects of a compound on cancer cell lines.

Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound.

Methodology:

  • Cell Culture: CML cell lines (e.g., K562, LAMA84) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) to logarithmic growth phase.[19]

  • Seeding: Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well).

  • Compound Treatment: The test compound (e.g., Dasatinib or an indazole derivative) is serially diluted to a range of concentrations and added to the wells. A vehicle control (e.g., DMSO) is also included.

  • Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance of each well is read using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Analysis: Absorbance values are converted to percentage of cell viability relative to the vehicle control. The IC50 value is calculated by plotting viability against the log of compound concentration and fitting the data to a dose-response curve.[20]

Protocol 2: Western Blot for Phospho-Protein Analysis

Objective: To determine if a compound inhibits the activity of a specific kinase by measuring the phosphorylation of its downstream targets.

Methodology:

  • Cell Treatment: CML cells are treated with the test compound at various concentrations for a short duration (e.g., 1-4 hours).

  • Lysis: Cells are harvested and lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Quantification: Protein concentration in the lysates is determined using a BCA or Bradford assay.

  • Electrophoresis: Equal amounts of protein from each sample are separated by size via SDS-PAGE.

  • Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking & Antibody Incubation: The membrane is blocked (e.g., with BSA or non-fat milk) to prevent non-specific antibody binding. It is then incubated overnight with a primary antibody specific to a phosphorylated target (e.g., anti-phospho-CrkL or anti-phospho-STAT5).[20]

  • Secondary Antibody & Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured on X-ray film or with a digital imager.[20]

  • Analysis: Band intensities are quantified. To ensure equal protein loading, the membrane is often stripped and re-probed with an antibody for the total (non-phosphorylated) protein or a housekeeping protein like β-actin.

cluster_invitro In Vitro Assays cluster_invivo In Vivo Model start Start: CML Cell Culture (e.g., K562) treat Treat with Compound (Dasatinib or Indazole) start->treat Xeno Inject Cells into Immunodeficient Mice (e.g., NOD/SCID) start->Xeno Evaluate in vivo MTT Cell Viability Assay (MTT / MTS) treat->MTT Analyze WB Western Blot for Phospho-Proteins (p-BCR-ABL, p-CrkL) treat->WB Analyze APOP Apoptosis Assay (Annexin V / PI) treat->APOP Analyze end End: Comparative Data (IC50, Efficacy) MTT->end WB->end APOP->end Tumor Establish Tumors / Leukemia Xeno->Tumor Treat_mice Treat Mice with Compound or Vehicle Tumor->Treat_mice Monitor Monitor Tumor Growth & Survival Treat_mice->Monitor Monitor->end

Caption: A typical workflow for preclinical evaluation of novel anti-CML compounds.

Conclusion and Future Directions

Dasatinib remains a cornerstone of CML therapy, offering potent and broad kinase inhibition that translates into durable clinical responses for many patients.[21] Its multi-targeted nature is a key advantage, though it does not overcome all resistance mechanisms, such as the T315I mutation.

The investigational scaffold of this compound represents a different approach. While derivatives of this class appear less potent than Dasatinib in direct cytotoxicity assays, their potential to induce apoptosis through alternative pathways is compelling.[16][17] This highlights a critical direction in modern drug development: moving beyond simply targeting the primary oncogenic driver to modulating the broader cellular machinery of survival and death.

Future research should focus on:

  • Target Deconvolution: Identifying the specific molecular target(s) of this compound and its active derivatives.

  • Structure-Activity Relationship (SAR) Studies: Optimizing the indazole scaffold to improve potency and selectivity.

  • Combination Studies: Evaluating the synergistic potential of combining novel indazole compounds with established TKIs like Dasatinib to enhance efficacy and overcome resistance.

  • In Vivo Efficacy: Testing optimized lead compounds in relevant animal models of CML to validate their therapeutic potential.[22][23][24]

By exploring diverse chemical scaffolds and novel mechanisms of action, the scientific community can continue to build upon the success of TKIs and develop more effective, durable therapies for all CML patients.

References

  • Pharmacology of Dasatinib (Sprycel); Pharmacokinetics, Mechanism of Action, Uses, Effects. (2025). Vertex AI Search.
  • Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. (n.d.).
  • What is the mechanism of Dasatinib? (2024).
  • Schematic summary of dasatinib resistance mechanism in chronic myeloid leukaemia... (n.d.).
  • Re-evaluating the role of BCR/ABL in chronic myelogenous leukemia. (n.d.).
  • Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. (2011). AACR Journals.
  • Chronic Myeloid Leukemia (CML) Mouse Model in Translational Research. (2010). Springer Protocols.
  • Dasatinib in imatinib-resistant or -intolerant chronic-phase, chronic myeloid leukemia patients: 7-year follow-up of study CA180-034. (n.d.).
  • BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. (2022).
  • Molecular P
  • Dasatinib Resistance in CML Patients. Identification of Novel BCR-ABL Kinase Domain Mutation. (2007).
  • Targeting BCR-ABL and Its Downstream Signaling Cascade as Therapy for Chronic Myelogenous Leukemia. (2004).
  • Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. (2008). AACR Journals.
  • Mechanisms of resistance to ABL kinase inhibition in CML and the development of next generation ABL kinase inhibitors. (n.d.).
  • Overview of the Use of Murine Models in Leukemia and Lymphoma Research. (n.d.). Frontiers.
  • An overview of chronic myeloid leukemia and its animal models. (2015).
  • Animal models of chronic myelogenous leukemia. (n.d.).
  • What is Dasatinib used for? (2024).
  • The role of dasatinib in the management of chronic myeloid leukemia. (2015).
  • Nilotinib, Dasatinib Offer Similar Outcomes in CML P
  • Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (n.d.).
  • Comparative Efficacy of Tyrosine Kinase Inhibitors in Imatinib-Resistant Chronic Myeloid Leukemia (CML) Models. (n.d.). Benchchem.
  • Different In Vitro Models of Chronic Myeloid Leukemia Show Different Characteristics: Biological Replicates Are Not Biologically Equivalent. (n.d.).
  • Comparison of the Efficacy Among Nilotinib, Dasatinib, Flumatinib and Imatinib in Newly Diagnosed Chronic-Phase Chronic Myeloid Leukemia Patients: A Real-World Multi-Center Retrospective Study. (2024). PubMed.
  • Dasatinib in chronic myeloid leukemia: a review. (n.d.).
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Deriv
  • In Vitro Evidence of Synergistically Enhanced Efficacy of Axitinib When Combined with Asciminib in T315I Mutated Chronic Myeloid Leukemia. (2023).
  • Individual ex vivo TKI dose-response curves in different types of CML... (n.d.).
  • First-generation vs second-generation tyrosine kinase inhibitors: Which is best at diagnosis of chronic phase chronic myeloid leukemia? (2020).
  • Overcoming CML Resistance to TKIs with Growth Factor Inhibition. (2017). ASCO Reading Room.
  • 5-(aminomethyl)-1h-indazole (C8H9N3). (n.d.). PubChemLite.
  • This compound. (n.d.). ChemShuttle.
  • 267876-23-3|this compound. (n.d.). BLDpharm.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023).

Sources

A Researcher's Guide to Kinase Selectivity Profiling: A Comparative Analysis Framework for 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for characterizing the kinase selectivity profile of a novel compound, using 5-(Aminomethyl)-1H-indazol-3-amine as a case study. As pre-existing, comprehensive screening data for this specific molecule is not publicly available, we will establish a detailed, field-proven methodology for researchers to generate, analyze, and interpret such data. This document is intended for drug discovery professionals, medicinal chemists, and cell biologists seeking to understand the critical process of kinase inhibitor characterization.

The indazole scaffold, a core component of our subject molecule, is a well-recognized pharmacophore in drug discovery, frequently found in potent inhibitors of protein kinases.[1][2] The 1H-indazole-3-amine structure, in particular, is known to be an effective hinge-binding fragment, a key interaction mode for many kinase inhibitors.[3] Given this structural precedent, determining the kinome-wide selectivity is a mandatory step in evaluating its therapeutic potential and predicting potential off-target effects.[4][5]

Kinase inhibitor promiscuity can lead to unforeseen side effects, complicating clinical development.[5] Conversely, polypharmacology (engaging multiple desired targets) can be beneficial. Therefore, broad profiling across a diverse kinase panel has become an essential component of modern drug discovery programs.[6]

The Strategic Imperative: Why Kinome-Wide Profiling is Non-Negotiable

The human kinome consists of over 500 protein kinases. Due to the highly conserved nature of the ATP-binding site across this family, achieving inhibitor selectivity is a significant challenge.[5][7] A lack of selectivity can confound experimental results and lead to toxicity.[4] Kinase screening and profiling is the method used to identify and measure a compound's activity across a wide array of kinases, providing critical insights into its potency and specificity.[8]

This guide will walk through a systematic process to answer two fundamental questions:

  • Primary Target(s): Which kinase or kinases does this compound potently inhibit?

  • Selectivity Profile: How specific is this inhibition? Does the compound engage with unintended kinases, and if so, to what extent?

Experimental Design: A Blueprint for Robust Selectivity Profiling

A successful profiling campaign hinges on a well-designed experiment. The following workflow outlines the critical steps from compound preparation to data acquisition.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis & Interpretation Compound Compound QC (Purity, Identity, Solubility) Screen Primary Screen (Single High Concentration) Compound->Screen Test Article Panel Kinase Panel Selection (e.g., 400+ kinases) Panel->Screen Target List Assay Assay Format Selection (e.g., Radiometric, TR-FRET) Assay->Screen Methodology Inhibition Calculate % Inhibition Screen->Inhibition Raw Data IC50 Dose-Response (IC50) (Follow-up on Hits) Selectivity Calculate Selectivity Score IC50->Selectivity Potency Data Inhibition->IC50 Identify Hits for Follow-up Waterfall Generate Waterfall Plot Inhibition->Waterfall Waterfall->Selectivity Kinome Visualize on Kinome Map Selectivity->Kinome

Caption: High-level workflow for kinase selectivity profiling.

Choosing the Right Assay Platform

The choice of assay technology is critical for generating high-quality, reproducible data. Several robust platforms are commercially available, each with distinct advantages.[]

  • Radiometric Assays: Considered the "gold standard," these assays directly measure the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) onto a substrate.[10] They are less susceptible to compound interference (e.g., fluorescence) and can accommodate various substrates, making them highly reliable for detecting ATP-competitive, substrate-competitive, and allosteric inhibitors.[10]

  • Fluorescence/Luminescence-Based Assays: Platforms like TR-FRET, ADP-Glo™, and Z'-LYTE offer high-throughput capabilities and avoid radioactivity.[6][8] For example, the ADP-Glo™ assay measures kinase activity by quantifying the amount of ADP produced, which is then converted to a luminescent signal.[8]

  • Binding Assays: These assays measure the physical interaction between an inhibitor and a kinase, determining binding affinity (Kd). While they don't directly measure functional inhibition, they are a valuable orthogonal approach.[6]

For this guide, we will proceed with a protocol based on the widely accepted radiometric assay format due to its robustness and direct measurement of enzymatic activity.[10]

Experimental Protocol: Radiometric Kinase Assay (HotSpot™)

This protocol outlines a typical procedure for determining the inhibitory activity of a test compound against a panel of protein kinases.

Objective: To quantify the percentage of kinase activity inhibited by this compound at a single concentration (e.g., 10 µM) compared to a vehicle control.

Materials:

  • Test Compound: this compound (CAS 267876-23-3) dissolved in 100% DMSO.[11]

  • Reference Inhibitor: Staurosporine (non-selective control).

  • Kinase Panel: Commercially available panel (e.g., from Reaction Biology, Eurofins, Promega).

  • [γ-³³P]-ATP.

  • Specific kinase, substrate, and buffer system for each kinase in the panel.

  • Multi-well filter plates.

  • Scintillation counter.

Procedure:

  • Reaction Setup: For each kinase, prepare a reaction mixture in a 96-well plate containing the specific reaction buffer, the required cofactors (e.g., MgCl₂, MnCl₂), and the chosen substrate (protein or peptide).

  • Compound Addition: Add the test compound (this compound) to the reaction wells to achieve a final concentration of 10 µM. For controls, add an equivalent volume of DMSO (vehicle control) and Staurosporine (positive control).

  • Kinase Addition: Add the purified kinase enzyme to each well to initiate the reaction.

  • Initiation with ATP: Start the phosphorylation reaction by adding [γ-³³P]-ATP. Allow the reaction to proceed for a specified time (e.g., 60-120 minutes) at a controlled temperature (e.g., 30°C).

  • Reaction Termination: Stop the reaction by adding a stop solution, typically a high concentration of phosphoric acid.

  • Substrate Capture: Spot the reaction mixture onto filter paper or a filter plate that captures the phosphorylated substrate.

  • Washing: Wash the filters extensively with a wash solution (e.g., phosphoric acid) to remove unincorporated [γ-³³P]-ATP.

  • Detection: Measure the remaining radioactivity on the filters using a scintillation counter. The counts per minute (CPM) are directly proportional to the kinase activity.

Data Analysis and Interpretation: From Raw Counts to Actionable Insights

G cluster_data Data Processing Pipeline cluster_viz Visualization & Scoring Raw Raw Data (CPM) - Vehicle Control - Test Compound Calc Calculate % Inhibition 100 * (1 - (Test CPM / Vehicle CPM)) Raw->Calc Table Tabulate Results Calc->Table Waterfall Waterfall Plot (Ranked % Inhibition) Table->Waterfall Select Selectivity Metrics (e.g., S-Score) Table->Select Kinome Kinome Map Visualization Select->Kinome

Sources

Validating hits from high-throughput screening with 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Validating High-Throughput Screening Hits

Authored for Researchers, Scientists, and Drug Development Professionals

Navigating the path from a high-throughput screen (HTS) to a validated, progressible hit is a critical juncture in drug discovery. Primary screens cast a wide net, often yielding hundreds or thousands of "actives." However, a significant portion of these are false positives—artifacts of the assay technology rather than genuine, specific modulators of the biological target.[1][2] Wasted resources, time, and intellectual capital are the high costs of inadequate hit validation.

This guide provides an in-depth framework for designing and executing a robust hit validation cascade. We will explore the core principles of identifying and eliminating nonspecific compounds and assay interference, using the chemical scaffold of 5-(Aminomethyl)-1H-indazol-3-amine as a representative example of the types of molecules that warrant rigorous scrutiny. While not a classically defined Pan-Assay Interference Compound (PAIN), its structure contains functionalities—a reactive primary amine and a heterocyclic core—that merit a cautious and systematic validation approach.

The Challenge: Distinguishing True Hits from Deceptive Artifacts

HTS campaigns are susceptible to a variety of artifacts that can masquerade as genuine activity. These "nuisance compounds" or Assay Interference Compounds (AICs) often act through non-specific mechanisms.[3] Understanding these mechanisms is the first step toward designing experiments to identify them.

Common Mechanisms of Assay Interference:

  • Compound Aggregation: At certain concentrations, some small molecules form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.[4][5] This is a frequent cause of false positives in biochemical assays.[4]

  • Technology-Specific Interference: Compounds can directly interfere with the detection method. This includes autofluorescence, quenching of a fluorescent signal, or inhibition of a reporter enzyme like luciferase.[3][6]

  • Chemical Reactivity: Electrophilic compounds or those containing redox-active moieties can covalently modify the target protein or assay reagents, producing a signal that is not due to specific, reversible binding.[2][7]

  • Chelation: Molecules capable of chelating essential metal ions can disrupt the function of metalloenzymes or interfere with assay components that rely on divalent cations.[2][3]

Compounds with substructures known to engage in these behaviors are often flagged as PAINS.[8] While in-silico filters can help identify potential PAINS, experimental validation remains the gold standard for eliminating artifacts.[1][3]

The Validation Workflow: A Multi-Pillar Strategy

A robust validation cascade is not a single experiment but a logical sequence of assays designed to build confidence in a hit. The goal is to triage out false positives early and focus resources on the most promising chemical matter.[1]

HTS_Validation_Workflow cluster_0 Primary HTS cluster_1 Hit Confirmation & Triage cluster_2 Hit Characterization HTS High-Throughput Screen (e.g., 200,000+ compounds) Reconfirm 1. Hit Confirmation (Dose-Response in Primary Assay) HTS->Reconfirm ~1000 Actives Triage 2. Artifact Triage (Counter-screens, Biophysics) Reconfirm->Triage Confirmed Hits Orthogonal 3. Orthogonal Assay (Different Technology/Readout) Triage->Orthogonal Artifact-Free Hits SAR 4. SAR Expansion (Analog Purchase/Synthesis) Orthogonal->SAR Orthogonal-Confirmed Hits Cellular 5. Cellular Activity (Target Engagement & Phenotype) SAR->Cellular Validated Validated Hit Series Cellular->Validated ~2-3 Hit Series Interference_Mechanism cluster_0 Scenario A: True Inhibition cluster_1 Scenario B: Assay Interference Kinase_A Kinase ADP_A ADP Kinase_A->ADP_A No Production Compound_A Indazole Hit Compound_A->Kinase_A Binds & Inhibits ATP_A ATP Kinase_B Kinase ADP_B ADP Kinase_B->ADP_B Normal Production Compound_B Indazole Hit Reporter Luciferase Reporter Compound_B->Reporter Inhibits Reporter ATP_B ATP ADP_B->Reporter Substrate for Reporter Light Reduced Signal (False Positive) Reporter->Light Decision_Tree Start Confirmed Hit (Dose-Response) Q1 Active in Orthogonal Biophysical Assay (e.g., SPR)? Start->Q1 Q2 Shows Cellular Target Engagement (e.g., CETSA)? Q1->Q2 Yes Fail1 De-prioritize: Likely Artifact or Non-binder Q1->Fail1 No Q3 Induces Expected Cellular Phenotype? Q2->Q3 Yes Fail2 De-prioritize: Poor Permeability or Intracellular Instability Q2->Fail2 No Pass Progress to Lead-Op Q3->Pass Yes Fail3 De-prioritize: Off-target effects or Incorrect biological hypothesis Q3->Fail3 No

Caption: A Decision Tree for Hit Prioritization.

Conclusion

The process of validating hits from high-throughput screening is a rigorous, multi-step endeavor that is essential for the success of any drug discovery program. It requires a deep understanding of assay technology, a healthy skepticism of initial results, and a systematic, evidence-based approach. By employing a cascade of confirmatory dose-response studies, counter-screens, orthogonal assays, and cell-based experiments, researchers can effectively filter out the vast majority of false positives. This disciplined process ensures that only the most promising, well-characterized, and on-target compounds are advanced into the costly and time-consuming lead optimization phase, ultimately increasing the probability of developing a successful therapeutic.

References

  • Drug Discovery World. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. Available at: [Link]

  • Wikipedia. Pan-assay interference compounds. Available at: [Link]

  • Charles River Laboratories. Orthogonal Screening Platforms. Available at: [Link]

  • Dahlin, J. L., & Walters, M. A. (2022). AICs and PAINS: Mechanisms of Assay Interference. Drug Hunter. Available at: [Link]

  • Fuller, M. What are PAINS? BIT 479/579 High-throughput Discovery. Available at: [Link]

  • Sygnature Discovery. Dealing with PAINs in a drug discovery CRO. Available at: [Link]

  • National Center for Advancing Translational Sciences (NCATS). (2017). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. Assay Guidance Manual. Available at: [Link]

  • i-Bio-Chem. (2022). Pan Assay Interference Compounds. YouTube. Available at: [Link]

  • Schneider, G. (2022). Nuisance small molecules under a machine-learning lens. Digital Discovery. Available at: [Link]

  • ResearchGate. (2011). Applications of Biophysics in High-Throughput Screening Hit Validation. Available at: [Link]

  • Tan, L., Hirte, S., Palmacci, V., et al. (2024). Tackling assay interference associated with small molecules. Nature Reviews Chemistry. Available at: [Link]

  • BellBrook Labs. A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Available at: [Link]

  • Inglese, J., et al. (2007). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Available at: [Link]

  • AXXAM. From gene to validated and qualified hits. Available at: [Link]

  • ResearchGate. (2024). Tackling assay interference associated with small molecules. Available at: [Link]

  • Tan, L., et al. (2024). Tackling assay interference associated with small molecules. PubMed. Available at: [Link]

  • Casey, W. M., et al. (2009). Dose-Response Modeling of High-Throughput Screening Data. Journal of Pharmacological and Toxicological Methods. Available at: [Link]

  • NCATS NIH. (2021). Biophysical Approaches to Small Molecule Discovery and Validation. YouTube. Available at: [Link]

  • National Center for Biotechnology Information. (2012). HTS Assay Validation. Assay Guidance Manual. Available at: [Link]

  • DiVA portal. (2018). Active dose selection and dose-response modeling for quantitative high-throughput screening (qHTS). Available at: [Link]

  • Dragiev, I., et al. (2015). Impact of normalization methods on high-throughput screening data with high hit rates and drug testing with dose–response data. Bioinformatics. Available at: [Link]

  • de la Cruz, E. M., et al. (2006). Early caspase-3 activation independent of apoptosis is required for cellular function. Journal of Cellular Physiology. Available at: [Link]

  • ResearchGate. (2009). Dose-Response Modeling of High-Throughput Screening Data. Available at: [Link]

  • Hergenrother Lab, University of Illinois. Procaspase-3 Activation. Available at: [Link]

  • Darzynkiewicz, Z., et al. (2015). Caspase-3 activation is a critical determinant of genotoxic stress-induced apoptosis. Methods in Molecular Biology. Available at: [Link]

  • Goldstein, J. C., et al. (2000). Rapid caspase-3 activation during apoptosis revealed using fluorescence-resonance energy transfer. Nature Cell Biology. Available at: [Link]

  • MDPI. (2020). Identification of Small Molecule Inhibitors against Staphylococcus aureus Dihydroorotase via HTS. Available at: [Link]

  • MDPI. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Available at: [Link]

  • PubMed. (2005). Upregulation and activation of caspase-3 or caspase-8 and elevation of intracellular free calcium mediated apoptosis of indomethacin-induced K562 cells. Available at: [Link]

  • MDPI. (2017). Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus. Available at: [Link]

  • Axcelead Drug Discovery Partners, Inc. (2025). Hit Identification / Characterization. Available at: [Link]

  • PubMed. (2020). Discovery of 1-(1H-indazol-4-yl)-3-((1-phenyl-1H-pyrazol-5-yl)methyl) ureas as potent and thermoneutral TRPV1 antagonists. Available at: [Link]

  • PubMed. (2008). (R)-(5-tert-butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)-urea (ABT-102) blocks polymodal activation of transient receptor potential vanilloid 1 receptors in vitro and heat-evoked firing of spinal dorsal horn neurons in vivo. Available at: [Link]

Sources

A Comparative Guide to Confirming In Vivo Target Engagement of 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of leading methodologies for confirming the in vivo target engagement of 5-(Aminomethyl)-1H-indazol-3-amine, a compound belonging to a chemical class rich in kinase-modulating agents. For researchers in drug discovery and development, definitively proving that a therapeutic candidate interacts with its intended target within a living organism is a critical milestone.[1][2][3] This guide moves beyond mere protocol listing to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

The 1H-indazol-3-amine scaffold, the core of our compound of interest, is a well-established "hinge-binding" fragment that interacts with the ATP-binding site of numerous protein kinases.[4][5] Derivatives have shown activity against targets like Bcr-Abl, FGFR, and ALK.[6] Therefore, this guide will proceed under the well-founded hypothesis that this compound is a protein kinase inhibitor. Our objective is to design and compare experimental strategies to confirm its binding to a putative kinase target (e.g., a Receptor Tyrosine Kinase, RTK) in a preclinical animal model.

We will explore and contrast three orthogonal, state-of-the-art techniques:

  • Cellular Thermal Shift Assay (CETSA®): A biophysical method that directly assesses target binding in tissues.[7][8][9]

  • Positron Emission Tomography (PET): A non-invasive imaging technique to quantify target occupancy in real-time.[10][11][12]

  • Pharmacodynamic (PD) Biomarker Analysis: A method to measure the downstream functional consequences of target inhibition.[13][14]

Methodology 1: In Vivo Cellular Thermal Shift Assay (CETSA®)

CETSA leverages the principle that a protein's thermal stability increases upon ligand binding.[8] By treating an animal with the compound, harvesting tissues, heating the tissue lysates to various temperatures, and quantifying the amount of soluble target protein remaining, one can directly observe target engagement.[7][15]

Causality Behind the Experimental Design

The core of in vivo CETSA is to differentiate the melting curve of the target protein in vehicle-treated animals versus compound-treated animals. A successful experiment will show a rightward shift in the melting curve (increased stability) in the dosed group, providing direct physical evidence of binding at the site of action.[8] The choice of time points and dose levels is critical and should be informed by pharmacokinetic (PK) data to ensure tissue collection occurs at or near the Cmax of the compound.[7]

Experimental Workflow Diagram

cluster_0 In Vivo Phase cluster_1 Ex Vivo Processing cluster_2 Analysis a Administer Compound or Vehicle to Animal Cohorts b Collect Target Tissues at Defined Time Points (e.g., Tmax) a->b PK-guided Timing c Prepare Tissue Lysates b->c d Aliquot Lysates into PCR Plate c->d e Heat Aliquots Across a Temperature Gradient (e.g., 40-70°C) d->e f Centrifuge to Separate Soluble vs. Aggregated Protein e->f g Collect Supernatant (Soluble Fraction) f->g h Quantify Soluble Target Protein (e.g., Western Blot, ELISA, MS) g->h i Plot % Soluble Protein vs. Temperature h->i j Compare Melting Curves: Vehicle vs. Treated i->j

Caption: Workflow for an in vivo CETSA experiment.

Detailed Experimental Protocol
  • Animal Dosing: Administer this compound via the desired route (e.g., oral gavage) to a cohort of mice (n=3-5 per group). Administer vehicle to a control cohort.

  • Tissue Harvest: At a predetermined time point (e.g., 1 hour post-dose), humanely euthanize the animals and rapidly dissect the target tissue (e.g., tumor xenograft, liver).

  • Lysate Preparation: Immediately homogenize the tissue in a lysis buffer containing protease and phosphatase inhibitors. Keep samples on ice throughout.

  • Heating Step: Aliquot the lysate into a 96-well PCR plate. Heat the plate in a thermal cycler with a gradient function for 3-8 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments).[15]

  • Separation: Cool the plate on ice, then centrifuge at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant. Quantify the concentration of the soluble target kinase using a specific antibody-based method like Western Blot or ELISA.

  • Data Analysis: For each temperature, calculate the mean amount of soluble protein relative to the 37°C control. Plot these values against temperature to generate melting curves for both vehicle and treated groups. A shift in the Tagg (aggregation temperature) indicates target engagement.

Methodology 2: Positron Emission Tomography (PET) Imaging

PET is a powerful, non-invasive technique that allows for the real-time visualization and quantification of a drug's interaction with its target in the living brain or other tissues.[12] This is typically achieved in a displacement study, where a radiolabeled ligand (tracer) that binds to the target is administered, followed by the unlabeled drug candidate, which competes for binding.[10][16]

Causality Behind the Experimental Design

The fundamental principle is competitive binding. An effective drug will displace the radiotracer from the target, leading to a measurable decrease in the PET signal in the target tissue.[10][16] This allows for the calculation of "receptor occupancy" (RO), a direct quantitative measure of target engagement.[11] This method's strength lies in its ability to provide dynamic engagement data from a single subject over time.[10]

Experimental Workflow Diagram

a Synthesize Radiolabeled Tracer (e.g., [18F]-labeled kinase ligand) b Administer Tracer to Subject and Initiate Dynamic PET Scan a->b c Acquire Baseline PET Data (Tracer Binding at Equilibrium) b->c d Administer Unlabeled Compound (5-Aminomethyl-1H-indazol-3-amine) c->d e Continue Dynamic PET Scan to Measure Tracer Displacement d->e f Model Kinetic Data to Calculate Target Occupancy (%) e->f

Caption: Workflow for a PET tracer displacement study.

Detailed Experimental Protocol
  • Tracer Selection/Synthesis: A suitable PET radiotracer that binds to the specific kinase target must be available or synthesized (e.g., an [¹⁸F]-labeled analog). This is a significant prerequisite.

  • Baseline Scan: Anesthetize the subject animal and inject the radiotracer intravenously. Perform a dynamic PET scan for 60-90 minutes to allow the tracer to reach binding equilibrium in the target tissue.[17]

  • Compound Administration: While the scan continues, administer a dose of this compound.

  • Displacement Scan: Continue the dynamic PET scan for another 90 minutes to monitor the displacement of the radiotracer by the unlabeled compound.

  • Blood Sampling: Collect arterial blood samples throughout the scan to measure the concentration of the radiotracer in plasma, which is necessary for kinetic modeling.[17]

  • Image Analysis: Reconstruct the PET images and draw regions of interest (ROIs) over the target tissue and a reference region (an area with no specific target expression).

  • Kinetic Modeling: Use the time-activity curves from the ROIs and the plasma input function to calculate the binding potential (BP_ND) before and after compound administration. The percentage change in BP_ND reflects the target occupancy.

Methodology 3: Pharmacodynamic (PD) Biomarker Analysis

This approach provides indirect but highly valuable evidence of target engagement by measuring the functional consequences of inhibiting the target. For a kinase inhibitor, the most direct PD biomarker is the phosphorylation status of its direct substrate or a downstream protein in the signaling pathway.[13][14]

Causality Behind the Experimental Design

If this compound engages and inhibits its target kinase, the signaling cascade downstream of that kinase will be suppressed.[18] This leads to a measurable decrease in the phosphorylation of substrate proteins.[13] By collecting tissues at various time points after dosing and measuring the level of a specific phosphoprotein (e.g., p-ERK for the MAPK pathway), we can infer target engagement and its duration of action. Easily accessible tissues like peripheral blood mononuclear cells (PBMCs) can sometimes serve as surrogates.[19]

Signaling Pathway & Biomarker Diagram

compound 5-(Aminomethyl)- 1H-indazol-3-amine target Target Kinase (RTK) compound->target Inhibition substrate Direct Substrate target->substrate Phosphorylation downstream Downstream Kinase (e.g., MEK) substrate->downstream biomarker PD Biomarker (e.g., p-ERK) downstream->biomarker

Caption: Inhibition of a target kinase and its effect on a downstream PD biomarker.

Detailed Experimental Protocol
  • Dose-Response & Time-Course Study: Design a study with multiple dose levels of the compound and several tissue collection time points (e.g., 1, 4, 8, 24 hours). Include a vehicle control group for each time point.

  • Tissue Collection & Processing: Humanely euthanize animals at the designated times. Rapidly excise the target tissue and immediately freeze it in liquid nitrogen to preserve the phosphorylation state of proteins.

  • Protein Extraction: Homogenize the frozen tissue in a lysis buffer containing potent phosphatase and protease inhibitors.

  • Biomarker Quantification: Measure the levels of both the total target protein and the specific phosphorylated downstream biomarker (e.g., Total-ERK and Phospho-ERK) using a sensitive immunoassay such as:

    • Western Blotting: A semi-quantitative but robust method.

    • ELISA/Meso Scale Discovery (MSD): Highly quantitative and suitable for higher throughput.

  • Data Analysis: For each sample, normalize the phosphorylated biomarker signal to the total protein signal (e.g., p-ERK / Total ERK). Compare the results from the treated groups to the time-matched vehicle controls to determine the percent inhibition of the signaling pathway. Plot percent inhibition versus time and dose.

Comparative Analysis of Methodologies

The ideal strategy often involves a combination of these techniques to build a comprehensive and irrefutable case for in vivo target engagement.

FeatureIn Vivo CETSA PET Imaging PD Biomarker Analysis
Directness of Evidence Direct. Measures physical binding.Direct. Measures target occupancy.Indirect. Measures functional outcome.
Key Prerequisite A specific antibody for the target protein.A specific, validated radiotracer.A validated downstream biomarker & assay.
Invasiveness Terminal (tissue harvest required).Non-invasive (longitudinal studies possible).Terminal (tissue harvest required).
Throughput Moderate. Can be adapted to 96-well format.Low. Technically demanding and costly.High. Amenable to plate-based assays.
Quantitative Nature Semi-quantitative (Tagg shift) to quantitative (ITDRF).Highly quantitative (% Occupancy).Highly quantitative (% Inhibition).
Translatability to Clinic Challenging; requires tissue biopsies.Highly translatable; used in human trials.[17]Highly translatable; blood-based biomarkers are common.[19]
Primary Application Confirming physical binding in preclinical models.Dose-finding, determining therapeutic window.[11]Proof of mechanism, dose-response modeling.[14]

Conclusion and Recommendations

Confirming in vivo target engagement is a cornerstone of translational science, bridging the gap between a compound's biochemical potential and its physiological effect.[1] For a novel putative kinase inhibitor like this compound, a tiered approach is recommended:

  • Start with PD Biomarker Analysis: This is often the most accessible method. A robust and dose-dependent reduction in the phosphorylation of a key downstream substrate provides strong, functional evidence of target engagement and helps establish a dose-response relationship.

  • Follow with In Vivo CETSA: If a suitable antibody is available, CETSA provides the definitive, physical proof that the compound is binding to its intended target in the tissue of interest. This confirms that the observed PD effect is not due to an off-target activity.

  • Utilize PET Imaging for Advanced Development: While resource-intensive, PET provides unparalleled, quantitative data on target occupancy in real-time. It is the gold standard for selecting doses for clinical trials and understanding the relationship between plasma concentration, target engagement, and clinical response.[12]

By objectively comparing and judiciously applying these distinct yet complementary methodologies, researchers can build a compelling data package that validates the mechanism of action of this compound, de-risking its progression into further development.

References

  • Antaros Medical. (n.d.). New models developed to enable target engagement clinical trials using only one PET scan. Retrieved from [Link]

  • Bunnage, M. E., Gilbert, A. M., Jones, L. H., & Patricelli, M. P. (2013). Determining target engagement in living systems. Nature Chemical Biology, 9(4), 201-207. Retrieved from [Link]

  • Antaros Medical. (n.d.). Target engagement markers to take the right drug to the market – PET tracers. Retrieved from [Link]

  • Blecha, J. E., et al. (2019). Quantification of In Vivo Target Engagement Using Microfluidic Activity-Based Protein Profiling. SLAS TECHNOLOGY: Translating Life Sciences Innovation, 24(5), 489-498. Retrieved from [Link]

  • Uitdehaag, J. (2018). New predictive drug response biomarkers for kinase inhibitors approved for clinical use. EACR-AACR-ISCR Conference 2018. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). In vivo target engagement with CETSA® in Drug Discovery. Retrieved from [Link]

  • Marshall, J., et al. (2020). A positron emission tomography imaging study to confirm target engagement in the lungs of patients with idiopathic pulmonary fibrosis following a single dose of a novel inhaled αvβ6 integrin inhibitor. BMC Pulmonary Medicine, 20(1), 81. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 27(19), 6569. Retrieved from [Link]

  • Comley, J. (2018). The application of positron emission tomography (PET) imaging in CNS drug development. Brain Imaging and Behavior, 13(3), 856-877. Retrieved from [Link]

  • Selvita. (2025). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

  • ResearchGate. (n.d.). Positron emission tomography (PET) to measure target engagement of a drug candidate. Retrieved from [Link]

  • Zhao, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules, 28(10), 4099. Retrieved from [Link]

  • Zhao, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Research Square. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental procedures for in vivo and ex vivo CETSA. Retrieved from [Link]

  • Chemical Probes Portal. (n.d.). Target engagement. Retrieved from [Link]

  • Lu, R., et al. (2024). Identification of pharmacodynamic biomarkers in PBMCs and cancer cells for SIK2 kinase inhibitor therapy. Cancer Research, 84(6_Supplement), 5147. Retrieved from [Link]

  • Brana, I., & Siu, L. L. (2012). Pharmacodynamic Biomarker Development for PI3K Pathway Therapeutics. Current Cancer Drug Targets, 12(3), 235-246. Retrieved from [Link]

  • Lickliter, J., et al. (2009). Preclinical biomarkers for a cyclin-dependent kinase inhibitor translate to candidate pharmacodynamic biomarkers in phase I patients. Clinical Cancer Research, 15(22), 7000-7007. Retrieved from [Link]

  • Crown Bioscience. (2025). An Introduction to the Use of Pharmacodynamic Biomarkers in Drug Development. Retrieved from [Link]

  • Lomenick, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 17(9), 2419-2428. Retrieved from [Link]

  • Martinez Molina, D., & Nordlund, P. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology, 56, 141-161. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Semantic Scholar. Retrieved from [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.Net. Retrieved from [Link]

  • Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316. Retrieved from [Link]

  • Lomenick, B., et al. (2022). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. Retrieved from [Link]

  • PubChem. (n.d.). 5-(Aminomethyl)-1H-indazole. Retrieved from [Link]

  • PubChemLite. (n.d.). 5-(aminomethyl)-1h-indazole (C8H9N3). Retrieved from [Link]

  • Zhao, H., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Semantic Scholar. Retrieved from [Link]

Sources

A Guide to the Reproducible Synthesis and Comparative Analysis of 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a cornerstone in modern medicinal chemistry, renowned for its presence in numerous kinase inhibitors that have shown significant therapeutic promise.[1] This guide offers an in-depth exploration of 5-(Aminomethyl)-1H-indazol-3-amine, a key indazole derivative. Recognizing the critical importance of experimental reproducibility, this document provides a detailed, step-by-step synthetic protocol designed for consistency and reliability.

Furthermore, we present a comparative analysis of this compound against established kinase inhibitors, offering valuable context for its potential role in drug discovery. This guide is intended to be a vital resource for researchers, providing both the practical knowledge for synthesis and the scientific framework for evaluating this promising compound.

I. Challenges and Strategies in the Synthesis of this compound

The synthesis of indazole derivatives can be complex, with challenges in controlling regioselectivity and achieving high yields.[2] For this compound, a key challenge lies in the introduction of the aminomethyl group at the C5 position while constructing the indazole core. A robust and reproducible synthetic strategy is therefore paramount.

Here, we propose a multi-step synthesis that begins with a commercially available starting material, 5-bromo-2-fluorobenzonitrile, and proceeds through the formation of the indazole ring, followed by the introduction and subsequent reduction of a cyano group to the desired aminomethyl functionality. This approach offers a clear and logical pathway to the target molecule, with each step based on well-established chemical transformations.

II. Reproducible Synthesis of this compound: A Step-by-Step Protocol

This protocol is designed to provide a reliable method for the synthesis of this compound, with a focus on achieving consistent results.

Step 1: Synthesis of 5-Bromo-1H-indazol-3-amine

The initial step involves the formation of the indazole ring from 5-bromo-2-fluorobenzonitrile.

  • Materials:

    • 5-Bromo-2-fluorobenzonitrile

    • Hydrazine hydrate (80%)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve 5-bromo-2-fluorobenzonitrile in ethanol.

    • Add hydrazine hydrate to the solution.

    • Reflux the reaction mixture for 20 minutes.[3]

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • The resulting solid, 5-bromo-1H-indazol-3-amine, can be purified by recrystallization from ethanol.[4]

Step 2: Cyanation of 5-Bromo-1H-indazol-3-amine

This step introduces the cyano group at the C5 position, which will be later reduced to the aminomethyl group.

  • Materials:

    • 5-Bromo-1H-indazol-3-amine

    • Copper(I) cyanide

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • In a flask, suspend 5-bromo-1H-indazol-3-amine and copper(I) cyanide in DMF.

    • Heat the mixture under a nitrogen atmosphere.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Cool the reaction mixture and pour it into a solution of ferric chloride and hydrochloric acid to decompose the copper cyanide complex.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 5-cyano-1H-indazol-3-amine.

Step 3: Reduction of 5-Cyano-1H-indazol-3-amine to this compound

The final step is the reduction of the cyano group to the primary amine.

  • Materials:

    • 5-Cyano-1H-indazol-3-amine

    • Lithium aluminum hydride (LiAlH₄)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • In a dry flask under a nitrogen atmosphere, suspend LiAlH₄ in anhydrous THF.

    • Cool the suspension in an ice bath.

    • Slowly add a solution of 5-cyano-1H-indazol-3-amine in anhydrous THF to the LiAlH₄ suspension.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC).

    • Carefully quench the reaction by the dropwise addition of water, followed by a 15% sodium hydroxide solution, and then more water.[5]

    • Filter the resulting aluminum salts and wash with THF.

    • Concentrate the filtrate under reduced pressure to yield this compound.

Experimental Workflow Diagram

G cluster_0 Step 1: Indazole Formation cluster_1 Step 2: Cyanation cluster_2 Step 3: Reduction A 5-Bromo-2-fluorobenzonitrile B Hydrazine Hydrate, Ethanol, Reflux A->B C 5-Bromo-1H-indazol-3-amine B->C D 5-Bromo-1H-indazol-3-amine E CuCN, DMF, Heat D->E F 5-Cyano-1H-indazol-3-amine E->F G 5-Cyano-1H-indazol-3-amine H 1. LiAlH4, THF 2. Workup G->H I This compound H->I G cluster_0 Cell Membrane Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Dimerization Nucleus Nucleus STAT->Nucleus Translocation Gene Gene Transcription Nucleus->Gene Regulation Ruxolitinib Ruxolitinib Ruxolitinib->JAK Inhibition

Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of Ruxolitinib.

VEGFR Signaling Pathway (Target for Axitinib and Pazopanib)

G cluster_0 Cell Membrane VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding PLCg PLCγ VEGFR->PLCg Ras Ras VEGFR->Ras PKC PKC PLCg->PKC Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Axitinib_Pazopanib Axitinib / Pazopanib Axitinib_Pazopanib->VEGFR Inhibition

Caption: Simplified VEGFR signaling pathway and the inhibitory action of Axitinib and Pazopanib.

IV. Experimental Protocols for Biological Evaluation

To assess the potential of this compound as a kinase inhibitor and anticancer agent, a series of in vitro assays are recommended. The following protocols are based on standard methodologies used for the evaluation of similar compounds. [3] A. Cell Proliferation Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

  • Materials:

    • Cancer cell lines (e.g., K562, A549)

    • Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum

    • This compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Dimethyl sulfoxide (DMSO)

  • Procedure:

    • Seed cancer cells in a 96-well plate and incubate for 24 hours.

    • Treat the cells with various concentrations of this compound and incubate for 48 hours.

    • Add MTT solution to each well and incubate for 4 hours.

    • Remove the medium and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value (the concentration that inhibits 50% of cell growth).

B. Kinase Inhibition Assay

This assay measures the direct inhibitory effect of the compound on specific kinases.

  • Materials:

    • Purified recombinant kinases (e.g., VEGFR, JAK family)

    • Kinase-specific substrate

    • ATP

    • This compound

    • Kinase assay buffer

  • Procedure:

    • In a 96-well plate, add the kinase, its substrate, and various concentrations of this compound in the assay buffer.

    • Initiate the reaction by adding ATP.

    • Incubate the plate at the optimal temperature for the kinase.

    • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

    • Calculate the IC50 value for each kinase.

C. Western Blot Analysis

This technique is used to assess the effect of the compound on the phosphorylation of downstream signaling proteins.

  • Materials:

    • Cancer cells treated with this compound

    • Lysis buffer

    • Primary antibodies (e.g., anti-phospho-STAT, anti-phospho-ERK)

    • Secondary antibodies conjugated to HRP

    • Chemiluminescent substrate

  • Procedure:

    • Lyse the treated cells and quantify the protein concentration.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody overnight.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the reproducible synthesis and comparative evaluation of this compound. The proposed synthetic route offers a reliable method for obtaining this compound, while the comparative analysis with established kinase inhibitors provides a valuable context for its potential therapeutic applications. The detailed experimental protocols for biological evaluation will enable researchers to systematically investigate its anticancer and kinase inhibitory activities.

Future studies should focus on the experimental validation of the proposed synthesis and a thorough investigation of the biological activity of this compound. A comprehensive kinase profiling study would be instrumental in identifying its primary targets and understanding its selectivity. Furthermore, in vivo studies will be necessary to evaluate its efficacy and safety in preclinical models. The insights gained from such research will be crucial in determining the potential of this compound as a novel therapeutic agent.

References

  • Ruxolitinib - StatPearls - NCBI Bookshelf. (n.d.). Retrieved from [Link]

  • Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for treatment of myelofibrosis. (2011). Future Oncology, 7(10), 1145–1155.
  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. (2022). RSC Medicinal Chemistry, 13(8), 903-926.
  • Ruxolitinib: a Kinase Inhibitor That Inhibits Overactive JAK Pathway Signaling. (n.d.). Retrieved from [Link]

  • Ruxolitinib's Selectivity Profile: A Technical Guide to JAK1 vs JAK2 Inhibition. (2025). BenchChem.
  • Single agent efficacy of the VEGFR kinase inhibitor axitinib in preclinical models of glioblastoma. (2015).
  • Tyrosine Kinase Inhibitor Pazopanib Inhibits Platelet Procoagulant Activity in Renal Cell Carcinoma Patients. (2018). Frontiers in Pharmacology, 9, 1189.
  • The anti-angiogenic tyrosine kinase inhibitor Pazopanib kills cancer cells and disrupts endothelial networks in biomimetic three-dimensional renal tumouroids. (2020). Scientific Reports, 10(1), 8121.
  • Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma. (2011). Expert Opinion on Pharmacotherapy, 12(5), 811–820.
  • Pazopanib: a novel multitargeted tyrosine kinase inhibitor. (2007). Current Oncology Reports, 9(2), 115–119.
  • Pharmacokinetics and Pharmacodynamics of Ruxolitinib: A Review. (2023). Clinical Pharmacokinetics, 62(6), 789–803.
  • The multikinase inhibitor axitinib in the treatment of advanced hepatocellular carcinoma: the current clinical applications and the molecular mechanisms. (2023). Frontiers in Oncology, 13, 1187802.
  • Pazopanib, a Multitargeted Tyrosine Kinase Inhibitor for Advanced Renal Cell Cancer. (2010). Clinical Journal of Oncology Nursing, 14(2), 229–232.
  • tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. (2021).
  • Summary of axitinib pharmacokinetic parameters in patients with advanced renal cell carcinoma treated with axitinib 5 mg bid. (2018). Cancer Chemotherapy and Pharmacology, 81(5), 857–866.
  • Incidence and risk of hypertension with a novel multi-targeted kinase inhibitor axitinib in cancer patients: a systematic review and meta-analysis. (2013). British Journal of Clinical Pharmacology, 76(3), 328–338.
  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023). International Journal of Molecular Sciences, 24(10), 8686.
  • Efficient Synthesis of 5-(Bromomethyl)- and 5-(Aminomethyl)-1-THP-Indazole. (1998). The Journal of Organic Chemistry, 63(18), 6452–6453.
  • Occurrence, biological activity and metabolism of 6-shogaol. (2018). Food & Function, 9(3), 1310–1327.
  • Reductions with metal alkoxyaluminium hydrides. (n.d.). In Wikipedia. Retrieved from [Link]

  • Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. (2018). Periodica Polytechnica Chemical Engineering, 62(4), 435-446.
  • Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. (2016, February 26). [Video]. YouTube. [Link]

  • 07.05 Other Reductions by Lithium Aluminum Hydride. (2019, July 19). [Video]. YouTube. [Link]

  • Workup: Aluminum Hydride Reduction. (n.d.). Retrieved from [Link]

  • Lithium aluminum hydride reduction. (2018, February 16). [Video]. YouTube. [Link]

  • Catalytic Hydrogenation Reaction. (2016, July 11). AZoM.com. Retrieved from [Link]

  • Investigation of the Biological Activities and Characterization of Bioactive Constituents of Ophiorrhiza rugosa var. prostrata (D.Don) & Mondal Leaves through In Vivo, In Vitro, and In Silico Approaches. (2019). Molecules, 24(7), 1427.
  • Chemical profiling and biological activity of Cassia abbreviata Oliv. (2020). Journal of Pharmaceutical and Biomedical Analysis, 189, 113463.
  • Chemical profile and biological activities of Lysiphyllum binatum (Blanco) de Wit. (2024). Phytochemistry, 225, 114138.
  • Surface and biological activity of sophorolipid molecules produced by Wickerhamiella domercqiae var. sophorolipid CGMCC 1576. (2012). Journal of Colloid and Interface Science, 376(1), 165–172.
  • Synthesis of 5-bromo-3-(4-methyl-1-piperazinyl)-1H-indazole. (n.d.). Retrieved from [Link]

  • New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. (2016). Molbank, 2016(2), M891.
  • Synthesis of Functionalized 1H-Imidazoles via Denitrogenative Transformation of 5-Amino-1,2,3-Triazoles. (2024). Molecules, 29(6), 1369.
  • Functional Activity of Enantiomeric Oximes and Diastereomeric Amines and Cyano Substituents at C9 in 3-Hydroxy-N-phenethyl-5-phenylmorphans. (2024). ACS Chemical Neuroscience, 15(9), 1775–1787.
  • Optimization of 3-(1H-indazol-3-ylmethyl)-1,5-benzodiazepines as potent, orally active CCK-A agonists. (2000). Bioorganic & Medicinal Chemistry Letters, 10(12), 1275–1279.
  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 25.

Sources

The Kinase Cross-Reactivity Profile of 5-(Aminomethyl)-1H-indazol-3-amine Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of bringing a novel kinase inhibitor from the bench to the clinic is fraught with challenges. One of the most critical hurdles is ensuring target specificity. The human kinome consists of over 500 protein kinases, many of which share a high degree of structural similarity in their ATP-binding pockets. This conservation of structure can lead to off-target binding of inhibitors, resulting in unforeseen toxicities or a dilution of the intended therapeutic effect. The indazole scaffold has emerged as a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors with therapeutic potential in oncology and other diseases.[1] This guide provides a comparative analysis of the cross-reactivity of 5-(Aminomethyl)-1H-indazol-3-amine derivatives, offering insights into their selectivity and providing the experimental framework for such assessments.

The 1H-indazole-3-amine moiety is recognized as an effective "hinge-binding" fragment, a critical interaction for kinase inhibition.[2] Modifications at the C-5 position of the indazole ring are a key strategy for modulating the potency and selectivity of these inhibitors.[3] This guide will delve into the nuanced world of kinase selectivity, using available data to compare derivatives of this promising scaffold and outlining the methodologies required to rigorously assess their cross-reactivity.

Understanding the Landscape: A Comparative Analysis of 5-Substituted 1H-Indazol-3-Amine Derivatives

While comprehensive kinome-wide screening data for a large panel of this compound derivatives is not extensively available in the public domain, we can draw significant insights from studies on closely related analogs. A key study on the anti-proliferative activity of a series of 1H-indazole-3-amine derivatives with various substitutions at the 5-position provides a valuable starting point for understanding selectivity.[3]

The following table summarizes the 50% inhibitory concentrations (IC50) of selected 5-substituted 1H-indazole-3-amine derivatives against a panel of human cancer cell lines and a normal human embryonic kidney cell line (HEK-293).[3] This data, while not a direct measure of kinase inhibition, offers a crucial window into the cellular selectivity of these compounds. A higher IC50 value against the normal cell line compared to the cancer cell lines suggests a degree of tumor selectivity.

Compound ID5-Position SubstituentK562 (Chronic Myeloid Leukemia) IC50 (µM)A549 (Lung Cancer) IC50 (µM)PC-3 (Prostate Cancer) IC50 (µM)Hep-G2 (Hepatoma) IC50 (µM)HEK-293 (Normal Kidney) IC50 (µM)Selectivity Index (SI) vs. K562
6o 4-Methylpiperazin-1-yl5.15>40>40>4033.26.45
6a Piperazin-1-yl5.198.216.125.62Not ReportedNot Applicable
6j 4-Ethylpiperazin-1-yl10.3115.6312.3813.81Not ReportedNot Applicable
6m 4-(2-Hydroxyethyl)piperazin-1-yl14.2821.3319.8518.64Not ReportedNot Applicable
5-Fu (Control) Not Applicable2.894.653.125.8715.345.31

Data synthesized from "Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives".[3]

From this data, we can observe that compound 6o , with a 4-methylpiperazin-1-yl substituent at the 5-position, demonstrates a promising selectivity index of 6.45 for the K562 cancer cell line over the normal HEK-293 cell line.[3] This suggests that the substituent at the 5-position plays a critical role in determining the compound's therapeutic window. While a direct comparison to a 5-aminomethyl substituent is not available in this dataset, the data underscores the principle that modifications at this position are a valid strategy for tuning selectivity.

Methodologies for Assessing Kinase Cross-Reactivity

To move beyond cellular selectivity and directly assess the cross-reactivity of this compound derivatives against a panel of kinases, a multi-tiered experimental approach is necessary.

Experimental Workflow for Kinase Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Target Engagement cluster_1 Tier 2: Broad Kinome Screening cluster_2 Tier 3: Off-Target Validation cluster_3 Tier 4: Cellular Confirmation A Biochemical Kinase Assay (e.g., Radiometric, FRET) B Determine IC50/Kd for Primary Target A->B C Single-Dose Kinome Scan (e.g., at 1 µM) B->C Proceed if potent D Identify Potential Off-Targets (% Inhibition > 50%) C->D E Dose-Response Assays for Hits D->E Validate hits F Determine IC50/Kd for Off-Targets E->F G Cellular Thermal Shift Assay (CETSA) F->G Confirm in-cell target engagement H Western Blot for Downstream Signaling G->H I Phenotypic Screening H->I

Caption: A tiered workflow for assessing kinase inhibitor cross-reactivity.

Detailed Experimental Protocols

1. In Vitro Kinase Inhibition Assay (Radiometric)

This method directly measures the enzymatic activity of a purified kinase and the inhibitory effect of a compound.

  • Principle: This assay quantifies the transfer of a radiolabeled phosphate group (from [γ-³³P]ATP) to a specific substrate by the kinase.

  • Reagents:

    • Purified recombinant kinase

    • Kinase-specific substrate (peptide or protein)

    • [γ-³³P]ATP

    • Assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

    • Test compound (serially diluted in DMSO)

    • 2% (v/v) phosphoric acid (stop solution)

  • Procedure:

    • Prepare a reaction mixture containing the kinase, substrate, and assay buffer.

    • Add serial dilutions of the test compound to a 96-well plate.

    • Add the kinase/substrate mixture to each well.

    • Initiate the reaction by adding the [γ-³³P]ATP solution.

    • Incubate at 30°C for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding phosphoric acid.

    • Transfer the reaction mixture to a filter plate to capture the phosphorylated substrate.

    • Wash the filter plate to remove unincorporated [γ-³³P]ATP.

    • Measure the incorporated radioactivity using a scintillation counter.

    • Calculate the percentage of kinase activity relative to a DMSO control and plot against the inhibitor concentration to determine the IC50 value.

2. KinomeScan™ (Competition Binding Assay)

This is a high-throughput method to profile an inhibitor against a large panel of kinases.

  • Principle: The test compound is competed against an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is measured via quantitative PCR of the DNA tag.

  • Procedure (Simplified):

    • The test compound is incubated with a panel of kinases, each tagged with a unique DNA identifier.

    • An immobilized, broad-spectrum kinase inhibitor is introduced to the mixture.

    • Kinases that are not bound by the test compound will bind to the immobilized ligand.

    • Unbound components are washed away.

    • The amount of each kinase remaining bound to the solid support is quantified by qPCR.

    • The results are typically reported as a percentage of control, and a dissociation constant (Kd) can be determined for strong interactions.

3. Cellular Thermal Shift Assay (CETSA)

This assay confirms target engagement within a cellular environment.

  • Principle: The binding of a ligand to its target protein stabilizes the protein against thermal denaturation.

  • Procedure:

    • Treat intact cells with the test compound or a vehicle control.

    • Heat the cell lysates to a range of temperatures.

    • Cool the lysates and centrifuge to pellet the denatured, aggregated proteins.

    • Analyze the soluble fraction by Western blot or other protein detection methods to quantify the amount of the target protein that remains soluble at each temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Structure-Activity Relationships and the Quest for Selectivity

The structure of a kinase inhibitor is intrinsically linked to its selectivity profile. For indazole-based inhibitors, specific structural features can dictate their interactions with different kinases.

SAR cluster_Indazole 1H-Indazole Core cluster_Interactions Key Interactions cluster_Substituents Substituent Effects Indazole 1H-Indazole-3-amine Scaffold Hinge Hinge Binding (NH and N of indazole) Indazole->Hinge Essential for affinity SelectivityPocket Selectivity Pocket SolventFront Solvent-Exposed Region R1 5-Position Substituent (e.g., Aminomethyl) R1->SelectivityPocket Influences selectivity R1->SolventFront Impacts solubility and cell permeability R2 Other Substituents R2->SelectivityPocket Fine-tunes selectivity

Caption: Key structural determinants of kinase inhibitor selectivity for the 1H-indazole scaffold.

The 1H-indazole-3-amine core provides the crucial hydrogen bond donors and acceptors to interact with the kinase hinge region. The substituent at the 5-position, such as the aminomethyl group, extends towards the solvent-exposed region or a selectivity pocket, a less conserved area among kinases. The nature of this substituent—its size, charge, and hydrogen bonding capacity—will largely determine the inhibitor's cross-reactivity profile. A well-designed substituent can enhance interactions with the primary target while clashing with the residues in the corresponding pocket of off-target kinases.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. While comprehensive cross-reactivity data for this specific class of compounds is still emerging, the available information on related indazole derivatives strongly suggests that the 5-position is a critical determinant of selectivity. By employing a rigorous and tiered experimental approach, from initial biochemical assays to broad kinome screening and cellular target engagement studies, researchers can effectively characterize the cross-reactivity profiles of their lead compounds.

Future work should focus on generating and publishing comprehensive kinome-wide data for this compound derivatives to fully elucidate their therapeutic potential and guide further optimization efforts. This will not only accelerate the development of more selective and effective drugs but also contribute to a deeper understanding of the structure-selectivity relationships within this important class of kinase inhibitors.

References

  • Ombrato, R., et al. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer. RSC Medicinal Chemistry. [Link]

  • Bamborough, P., et al. (2012). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Future Medicinal Chemistry. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. Molecules. [Link]

  • Reaction Biology (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • Davis, M.I., et al. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature Biotechnology. [Link]

  • Aayesah, A., et al. (2022). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ResearchGate. [Link]

  • PubChem (n.d.). 5-(Aminomethyl)-1H-indazole. PubChem. [Link]

  • Pauls, H.W., et al. (2015). The Discovery of Orally Bioavailable Tyrosine Threonine Kinase (TTK) Inhibitors: 3-(4-(heterocyclyl)phenyl)-1H-indazole-5-carboxamides as Anticancer Agents. Journal of Medicinal Chemistry. [Link]

  • Folkes, A.J., et al. (2008). The identification of 2-(1H-indazol-4-yl)-6-(4-methanesulfonyl-piperazin-1-ylmethyl)-4-morpholin-4-yl-thieno[3,2-d]pyrimidine (GDC-0941) as a potent, selective, orally bioavailable inhibitor of class I PI3 kinase for the treatment of cancer. Journal of Medicinal Chemistry. [Link]

  • Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal. [Link]

  • Wu, H., et al. (2015). The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1 H -indazole-3-amine Derivatives. PubMed. [Link]

  • Winters, M.P., et al. (2008). 5-Aminomethyl-1H-benzimidazoles as orally active inhibitors of inducible T-cell kinase (Itk). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Anastassiadis, T., et al. (2011). A public resource for characterizing the role of the human kinome in signal transduction. Nature Chemical Biology. [Link]

  • Wang, Y., et al. (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. MDPI. [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking the ADME Properties of 5-(Aminomethyl)-1H-indazol-3-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, forming the core of numerous therapeutic agents.[1][2] The compound 5-(aminomethyl)-1H-indazol-3-amine and its analogs represent a promising chemical series for targeting a variety of disease pathways. However, the journey from a potent "hit" to a viable drug candidate is fraught with challenges, a significant portion of which are related to the compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[3][4] It is estimated that up to 40% of drug candidates have historically failed due to toxicity, with a significant portion of these failures attributable to unfavorable ADME profiles.[5][6]

This guide provides a comprehensive framework for benchmarking the ADME properties of novel this compound analogs. As a Senior Application Scientist, my objective is to present not just the "how" but the "why" behind these critical early-stage assays. Understanding and optimizing the ADME profile of a chemical series early in the drug discovery process is paramount to mitigating the risk of late-stage attrition and ultimately, to the successful development of a safe and effective therapeutic.[5][7] This guide will delve into the core in vitro assays that form the foundation of an effective ADME screening cascade, providing detailed, field-tested protocols and the scientific rationale that underpins them.

The ADME Quadrangle: Core Assays for Candidate Selection

The initial assessment of a compound's ADME profile revolves around four key in vitro assays that provide a snapshot of its potential in vivo behavior. These assays are designed to be conducted in a high-throughput manner to facilitate rapid decision-making in the iterative design-make-test-analyze cycle of lead optimization.[8]

Metabolic Stability: Predicting In Vivo Half-Life

A drug's metabolic stability is a critical determinant of its in vivo half-life and oral bioavailability.[9][10] Compounds that are rapidly metabolized by liver enzymes will likely have poor exposure in the body, diminishing their therapeutic effect. The in vitro metabolic stability assay provides an early read on a compound's susceptibility to metabolism.[11][12]

Experimental Protocol: Liver Microsomal Stability Assay

This assay measures the rate of disappearance of a parent compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[11][13]

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Test Compounds and Positive Control (e.g., a known rapidly metabolized compound like Verapamil) are prepared as 10 mM stock solutions in DMSO.

    • Pooled human liver microsomes are thawed on ice and diluted to a final protein concentration of 0.5 mg/mL in 0.1 M phosphate buffer (pH 7.4).

    • A 10X NADPH regenerating solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) is prepared in 0.1 M phosphate buffer.

  • Incubation:

    • In a 96-well plate, the test compound (final concentration 1 µM) is pre-incubated with the diluted liver microsomes at 37°C for 5 minutes to allow for temperature equilibration.

    • The metabolic reaction is initiated by the addition of the 10X NADPH regenerating solution.

    • A parallel incubation is performed without the NADPH regenerating solution to serve as a negative control and assess for non-enzymatic degradation.

  • Time-Point Sampling:

    • Aliquots are taken at specific time points (e.g., 0, 5, 15, 30, and 60 minutes).

    • The reaction is quenched at each time point by adding a cold stop solution (e.g., acetonitrile containing an internal standard).

  • Analysis:

    • The quenched samples are centrifuged to precipitate proteins.

    • The supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.

  • Data Interpretation:

    • The percentage of the parent compound remaining at each time point is plotted against time.

    • The in vitro half-life (t½) and intrinsic clearance (CLint) are calculated from the slope of the natural log of the percent remaining versus time plot.

Causality Behind Experimental Choices: The use of liver microsomes provides a cost-effective and high-throughput method to assess Phase I metabolism, which is a primary route of elimination for many small molecule drugs.[11] The inclusion of an NADPH regenerating system is crucial as it provides the necessary cofactors for CYP enzyme activity.[11]

Diagram: Metabolic Stability Workflow

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Prep_Compound Prepare Compound & Control Stocks (10 mM in DMSO) Pre_Incubate Pre-incubate Compound + Microsomes (37°C, 5 min) Prep_Compound->Pre_Incubate Prep_Microsomes Prepare Liver Microsomes (0.5 mg/mL) Prep_Microsomes->Pre_Incubate Prep_NADPH Prepare NADPH Regenerating System Initiate_Reaction Initiate with NADPH Solution Prep_NADPH->Initiate_Reaction Pre_Incubate->Initiate_Reaction Incubate_Time Incubate at 37°C Initiate_Reaction->Incubate_Time Time_Points Collect Aliquots at 0, 5, 15, 30, 60 min Incubate_Time->Time_Points Quench Add Cold Acetonitrile + Internal Standard Time_Points->Quench Centrifuge Centrifuge to Precipitate Proteins Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Calculate Calculate % Remaining, t½, CLint LCMS->Calculate

Caption: Workflow for the in vitro liver microsomal stability assay.

Cell Permeability: Predicting Oral Absorption

For orally administered drugs, the ability to permeate the intestinal wall is a prerequisite for entering systemic circulation.[14] The Caco-2 cell permeability assay is the industry-standard in vitro model for predicting human intestinal absorption.[15][16] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes that mimic the intestinal epithelium, complete with tight junctions and efflux transporters.[14][17]

Experimental Protocol: Caco-2 Permeability Assay

This assay measures the rate of transport of a compound across a Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions.

Step-by-Step Methodology:

  • Cell Culture and Monolayer Formation:

    • Caco-2 cells are seeded onto permeable Transwell® inserts and cultured for approximately 21 days to allow for differentiation and the formation of a confluent monolayer.[16]

    • The integrity of the cell monolayer is verified by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.[16]

  • Transport Experiment:

    • The cell monolayers are washed with pre-warmed Hanks' Balanced Salt Solution (HBSS) at pH 7.4.

    • For A-B permeability, the test compound (typically at 10 µM) is added to the apical (donor) side, and the appearance of the compound in the basolateral (receiver) side is monitored over time.[18]

    • For B-A permeability, the test compound is added to the basolateral (donor) side, and its appearance in the apical (receiver) side is monitored.[18]

  • Sampling and Analysis:

    • Samples are collected from the receiver compartment at specific time points (e.g., 60 and 120 minutes).

    • The concentration of the test compound in the donor and receiver compartments is quantified by LC-MS/MS.

  • Data Interpretation:

    • The apparent permeability coefficient (Papp) is calculated for both A-B and B-A directions.

    • The efflux ratio (ER) is calculated as the ratio of B-A Papp to A-B Papp. An efflux ratio greater than 2 suggests the compound is a substrate for active efflux transporters like P-glycoprotein (P-gp).[16]

Causality Behind Experimental Choices: The bidirectional nature of this assay is critical for identifying compounds that are subject to active efflux, a common mechanism of poor oral absorption.[16] The use of well-characterized control compounds (high and low permeability) ensures the validity of the assay system.

Aqueous Solubility: A Prerequisite for Absorption

A compound must be in solution to be absorbed.[19] Poor aqueous solubility is a major hurdle in drug development, leading to low bioavailability and formulation challenges.[20][21] The kinetic solubility assay is a high-throughput method used in early discovery to assess a compound's solubility.[19][22]

Experimental Protocol: Kinetic Solubility Assay

This assay measures the solubility of a compound when a concentrated DMSO stock solution is added to an aqueous buffer.[20][22]

Step-by-Step Methodology:

  • Preparation:

    • A concentrated stock solution of the test compound (e.g., 10 mM) is prepared in DMSO.[23]

    • A series of dilutions of the stock solution are prepared in DMSO.

  • Solubilization:

    • A small volume of each DMSO solution is added to a larger volume of phosphate-buffered saline (PBS) at pH 7.4 in a 96-well plate.[21]

    • The plate is shaken for a set period (e.g., 2 hours) at room temperature to allow for equilibration.[23]

  • Separation of Undissolved Compound:

    • The plate is centrifuged or filtered to separate any precipitated compound from the solution.[20]

  • Quantification:

    • The concentration of the dissolved compound in the supernatant or filtrate is determined by UV spectrophotometry or LC-MS/MS against a standard curve.[21]

Causality Behind Experimental Choices: The kinetic solubility assay mimics the conditions a compound might experience in an in vitro biological assay, where it is often introduced from a DMSO stock.[19] This provides a more relevant measure of solubility for early-stage screening than thermodynamic solubility, which can be more time-consuming to determine.[20]

Plasma Protein Binding: Impact on Distribution and Efficacy

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[24] It is generally accepted that only the unbound (free) fraction of a drug is able to distribute into tissues, interact with its target, and be cleared from the body.[25][26] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's pharmacokinetic and pharmacodynamic properties.[27]

Experimental Protocol: Rapid Equilibrium Dialysis (RED) Assay

The Rapid Equilibrium Dialysis (RED) method is a widely used and reliable technique for determining the fraction of a compound that is unbound in plasma.[25][28]

Step-by-Step Methodology:

  • Device Setup:

    • The RED device consists of two chambers separated by a semipermeable membrane with a molecular weight cutoff that allows free drug to pass through but retains plasma proteins and protein-bound drug.[25]

  • Incubation:

    • The test compound is spiked into plasma (human, rat, etc.) and added to one chamber of the RED device.

    • The other chamber is filled with buffer (PBS, pH 7.4).

    • The device is sealed and incubated at 37°C with shaking for a sufficient time (typically 4-6 hours) to reach equilibrium.[24][25]

  • Sampling and Analysis:

    • After incubation, samples are taken from both the plasma chamber and the buffer chamber.

    • The concentration of the test compound in both chambers is quantified by LC-MS/MS.

  • Data Interpretation:

    • The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

    • The percent bound is calculated as (1 - fu) * 100.

Causality Behind Experimental Choices: The RED assay minimizes non-specific binding to the apparatus, which can be an issue with other methods like ultrafiltration.[25] Reaching equilibrium ensures an accurate determination of the unbound fraction.

Diagram: Plasma Protein Binding (RED) Workflow

G cluster_prep Preparation cluster_incubation Equilibrium Dialysis cluster_analysis Analysis Spike_Plasma Spike Compound into Plasma Load_RED Load Plasma & Buffer into RED Device Spike_Plasma->Load_RED Prep_Buffer Prepare PBS Buffer (pH 7.4) Prep_Buffer->Load_RED Incubate Incubate at 37°C with Shaking (4-6h) Load_RED->Incubate Sample_Chambers Sample Plasma & Buffer Chambers Incubate->Sample_Chambers LCMS Quantify Compound by LC-MS/MS Sample_Chambers->LCMS Calculate Calculate Fraction Unbound (fu) & % Bound LCMS->Calculate

Caption: Workflow for the Rapid Equilibrium Dialysis (RED) assay.

Data Summary and Benchmarking

To facilitate a clear comparison of the this compound analogs, the data from these assays should be compiled into a summary table. This allows for a direct comparison against a benchmark compound, which could be a known drug with a similar mechanism of action or a previous lead compound from the same chemical series.

Table 1: Comparative ADME Profile of this compound Analogs

Compound IDHuman Liver Microsomal Stability (t½, min)Caco-2 Permeability (Papp A-B, 10⁻⁶ cm/s)Efflux Ratio (Papp B-A / Papp A-B)Kinetic Solubility (µM at pH 7.4)Human Plasma Protein Binding (% Bound)
Benchmark 45151.2>10085
Analog-001 >60201.115092
Analog-002 1553.55098
Analog-003 30121.52575
Analog-004 5521.0560

Interpretation of Results:

  • Analog-001 shows excellent metabolic stability and high permeability with no significant efflux. Its high solubility and moderate protein binding make it a very promising candidate.

  • Analog-002 exhibits poor metabolic stability and is a likely substrate for efflux transporters, as indicated by the high efflux ratio. Its high plasma protein binding further reduces its potential for efficacy. This analog would likely be deprioritized.

  • Analog-003 has a moderate overall profile. While its properties are not as favorable as Analog-001, it may still be considered for further optimization, particularly to improve its solubility.

  • Analog-004 has good metabolic stability and low protein binding, but its very low permeability and solubility are significant liabilities that would need to be addressed.

Conclusion

The systematic benchmarking of ADME properties is a cornerstone of modern drug discovery.[3][29] By employing a suite of robust and predictive in vitro assays, researchers can make informed decisions about which chemical scaffolds to pursue and how to guide the structural modifications of lead compounds.[9] The protocols and rationale outlined in this guide provide a framework for the effective ADME profiling of this compound analogs. This data-driven approach not only increases the probability of identifying a successful drug candidate but also aligns with the principles of efficient and ethical drug development, as recommended by regulatory agencies like the FDA.[30][31] Ultimately, a thorough understanding of a compound's ADME profile is indispensable for translating a promising molecule from the bench to the bedside.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. AxisPharm.

  • Brogden, R. N., & Speight, T. M. (1976). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. Methods and findings in experimental and clinical pharmacology, 2(4), 193–220.

  • Charles River Laboratories. In Vitro ADME Assays and Services. Charles River Laboratories.

  • ICE Bioscience. In Vitro ADME Assays and Services. ICE Bioscience.

  • WuXi AppTec. Plasma Protein Binding (PPB) Assays. WuXi AppTec.

  • BioAgilytix. Protein Binding Assays. BioAgilytix.

  • Unknown. Caco2 assay protocol.

  • JRC Big Data Analytics Platform. DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells.

  • Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Enamine.

  • WuXi AppTec. A Guide to In Vitro ADME Testing in Drug Development. WuXi AppTec.

  • BioIVT. What is ADME and how does it fit into drug development?. BioIVT.

  • Quotient Sciences. Assessing the Impact of the Approved FDA Guidance on Human Mass Balance Studies: How ADME programs will proceed in 2024 and beyond. Quotient Sciences.

  • BenchSci. How to Conduct an In Vitro Metabolic Stability Study. BenchSci.

  • Tebubio. What is the role of ADME in drug discovery?. Tebubio.

  • Kerns, E. H., & Di, L. (2003). In vitro solubility assays in drug discovery. Drug discovery today, 8(7), 316–323.

  • BioDuro. In Vitro ADME. BioDuro.

  • Thermo Fisher Scientific. The Role of ADME & Toxicology Studies in Drug Discovery & Development. Thermo Fisher Scientific.

  • Admescope. Fast turnaround early ADME in vitro screening available!. Admescope.

  • protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io.

  • Enamine. Caco-2 Permeability Assay. Enamine.

  • Charles River Laboratories. ADME DMPK Studies. Charles River Laboratories.

  • Cresset. Importance of ADME/Tox in Early Drug Discovery. Cresset.

  • Sygnature Discovery. Plasma Protein Binding. Sygnature Discovery.

  • Charnwood Discovery. Kinetic Solubility. Charnwood Discovery.

  • WuXi AppTec. Metabolic Stability in Drug Development: 5 Assays. WuXi AppTec.

  • Creative Bioarray. Caco-2 permeability assay. Creative Bioarray.

  • Visikol. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate. Visikol.

  • Concept Life Sciences. Assays | ADMET & DMPK | Caco-2 Permeability. Concept Life Sciences.

  • National Center for Biotechnology Information. In Vitro and In Vivo Assessment of ADME and PK Properties During Lead Selection and Lead Optimization – Guidelines, Benchmarks and Rules of Thumb. Assay Guidance Manual.

  • Creative Diagnostics. Metabolic Stability and Metabolite Analysis of Drugs. Creative Diagnostics.

  • ProPharma. FDA Releases Draft Guidance for Industry on Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies. ProPharma.

  • Kamel, A. (2010). Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. New England Drug Metabolism Discussion Group Summer Symposium.

  • Mansouri, K., & Judson, R. S. (2017). Characterisation of data resources for in silico modelling: benchmark datasets for ADME properties. Liverpool John Moores University Research Online.

  • GitHub. KA0335/ADME_Analysis: Benchmarking models with the help of ADME dataset. GitHub.

  • Baranczewski, P., Stańczak, A., & Sundberg, K. (2006). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Current drug metabolism, 7(8), 889–902.

  • U.S. Food and Drug Administration. (2022). Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies Guidance for Industry. FDA.

  • Inductive Bio. (2023). Get with the program. Inductive Bio Blog.

  • ResearchGate. (2021). Design strategy of indazole derivatives.

  • Regulations.gov. (2022). FDA Draft Guidance: Clinical Pharmacology Considerations for Human Radiolabeled Mass Balance Studies.

  • Peng, C. C., et al. (2022). Human radiolabeled mass balance studies supporting the FDA approval of new drugs. Clinical and translational science, 15(9), 2097–2106.

  • National Center for Biotechnology Information. (2023). Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. PMC.

  • ResearchGate. (2023). New Indazole–1,2,3–Triazoles as Potent Antimicrobial Agents: Design, Synthesis, Molecular modeling and In silico ADME profiles.

  • National Center for Biotechnology Information. (2024). Indazole – an emerging privileged scaffold: synthesis and its biological significance. PMC.

  • Semantic Scholar. (2012). ADME Profiling in Drug Discovery and Development: An Overview.

  • National Center for Biotechnology Information. (2024). Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC.

Sources

A Comparative Guide to the Anti-Proliferative Activity of Aminoindazole Isomers in Oncology Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of oncological drug discovery, the indazole scaffold has emerged as a privileged structure, demonstrating significant potential in the development of novel anti-cancer agents.[1][2] Among its various functionalized forms, aminoindazoles have garnered considerable attention for their anti-proliferative properties. This guide provides a comparative analysis of the anti-proliferative activity of different aminoindazole isomers, with a primary focus on the well-researched 3-aminoindazole derivatives and emerging data on 6-aminoindazole analogs. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at the structure-activity relationships (SAR), mechanisms of action, and supporting experimental data that underpin the therapeutic potential of these compounds.

The Indazole Scaffold: A Foundation for Anti-Cancer Drug Design

The indazole core, a bicyclic aromatic heterocycle, serves as a versatile template for the design of kinase inhibitors and other targeted therapies. Its unique structural and electronic properties allow for diverse substitutions, enabling the fine-tuning of pharmacological activity. While various substituted indazole derivatives have shown promise, this guide will specifically delve into the influence of the amino group's position on the indazole ring and its impact on anti-proliferative efficacy.

3-Aminoindazole Derivatives: A Pillar in Kinase Inhibition

The 3-aminoindazole moiety is a cornerstone in the design of potent kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[3] The strategic placement of the amino group at the 3-position facilitates crucial hydrogen bond interactions with the hinge region of the kinase domain, a key determinant of inhibitory activity.

Synthesis and Structure-Activity Relationship (SAR)

A variety of synthetic routes to 3-aminoindazole derivatives have been established, often involving the reaction of o-fluorobenzonitriles with hydrazine.[4] Extensive SAR studies have revealed that modifications at the N1 and C3-amino positions significantly influence their anti-proliferative potency. For instance, the synthesis of 3-amino-N-phenyl-1H-indazole-1-carboxamides has yielded compounds with potent activity against a panel of 60 human cancer cell lines.[5] Notably, certain derivatives within this series demonstrated the ability to inhibit cell growth at sub-micromolar concentrations, highlighting the importance of the carboxamide linkage and the nature of the phenyl substitution.[5]

Further research into 3-amido-1H-indazole-based derivatives has led to the development of highly selective irreversible inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key driver in hepatocellular carcinoma. One such compound exhibited an impressive IC50 value of 2.9 nM against the FGFR4 kinase.[6]

Mechanism of Action: Targeting Key Signaling Pathways

The anti-proliferative effects of 3-aminoindazole derivatives are often attributed to their ability to inhibit protein kinases that are critical for cancer cell survival and proliferation. By targeting the ATP-binding site of kinases such as FLT3, PDGFRα, and Kit, these compounds can effectively block downstream signaling pathways.[3] Some 3-amino-N-phenyl-1H-indazole-1-carboxamides have been shown to induce a cell cycle block at the G0-G1 phase.[7] This is associated with an increase in the underphosphorylated, active form of the Retinoblastoma protein (pRb), a key regulator of the cell cycle.[7]

The following diagram illustrates a simplified representation of a signaling pathway targeted by 3-aminoindazole kinase inhibitors:

Kinase_Inhibition_Pathway Simplified Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FGFR4, PDGFRα) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-RAF-MEK-ERK) RTK->Kinase_Cascade Activates Transcription Gene Transcription (Proliferation, Survival) Kinase_Cascade->Transcription Promotes Inhibitor 3-Aminoindazole Derivative Inhibitor->RTK Inhibits caption A 3-aminoindazole derivative inhibiting a receptor tyrosine kinase.

Caption: A 3-aminoindazole derivative inhibiting a receptor tyrosine kinase.

6-Aminoindazole Derivatives: An Emerging Area of Interest

More recently, the 6-aminoindazole scaffold has emerged as a promising area of investigation for the development of novel anti-cancer agents. Research in this area, while less extensive than for the 3-amino isomer, has yielded compounds with potent anti-proliferative activities.

Synthesis and Anti-Proliferative Activity

A series of 6-substituted amino-1H-indazole derivatives have been synthesized and evaluated for their anti-proliferative activity in various human cancer cell lines.[8] One study reported a compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, with an IC50 value of 14.3 ± 4.4 μM in the HCT116 human colorectal cancer cell line, and notably, it showed no cytotoxicity in normal lung fibroblast cells (MRC5) at concentrations up to 100 μM.[8] Another study on N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine demonstrated a potent anti-proliferative IC50 value of 0.4 ± 0.3 μM in HCT116 cells.[9]

Mechanism of Action: G2/M Cell Cycle Arrest

The anti-proliferative mechanism of some 6-aminoindazole derivatives has been linked to the induction of cell cycle arrest. For example, N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine was found to cause a G2/M phase cell cycle arrest in HCT116 cells in a concentration-dependent manner.[9] This suggests a different mechanistic profile compared to the G0-G1 arrest observed with some 3-aminoindazole derivatives.

Comparative Analysis of Anti-Proliferative Activity

Derivative ClassRepresentative CompoundCancer Cell LineIC50 (µM)Reference
3-Aminoindazole Derivatives 3-amino-N-(4-chlorophenyl)-1H-indazole-1-carboxamideSR Leukemia0.0153[5]
3-amido-1H-indazole FGFR4 inhibitorBa/F3 (FGFR4V550L)0.0003[6]
1H-indazole-3-amine derivative (6o)K5625.15[10]
6-Aminoindazole Derivatives N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amineHCT1160.4[9]
N-(4-fluorobenzyl)-1H-indazol-6-amine (9f)HCT11614.3[8]

From the table, it is evident that highly optimized 3-aminoindazole derivatives can achieve exceptionally low IC50 values, reaching the nanomolar and even picomolar range. The 6-aminoindazole derivatives also demonstrate potent anti-proliferative activity, with IC50 values in the sub-micromolar to low micromolar range. While a direct, head-to-head comparison is not available, the extensive research and optimization of 3-aminoindazole derivatives have so far yielded compounds with greater potency in specific targeted applications.

Limited Data on Other Aminoindazole Isomers

There is a notable lack of published data on the anti-proliferative activities of 4-amino, 5-amino, and 7-aminoindazole isomers and their derivatives. Some research has explored the anti-inflammatory and antioxidant properties of 5-aminoindazole, but its potential as an anti-cancer agent remains largely unexplored.[11] This represents a significant knowledge gap and a potential opportunity for future research in the field.

Experimental Protocol: Assessing Anti-Proliferative Activity using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and, by extension, the anti-proliferative effects of test compounds.

Step-by-Step Methodology
  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the aminoindazole derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

The following diagram outlines the workflow for the MTT assay:

MTT_Assay_Workflow MTT Assay Experimental Workflow A 1. Cell Seeding (96-well plate) B 2. Compound Treatment (Serial Dilutions) A->B C 3. Incubation (48-72 hours) B->C D 4. MTT Addition (4 hours) C->D E 5. Formazan Solubilization (DMSO or SDS) D->E F 6. Absorbance Measurement (570 nm) E->F G 7. Data Analysis (IC50 Calculation) F->G caption Workflow of the MTT assay for cell viability.

Caption: Workflow of the MTT assay for cell viability.

Conclusion and Future Directions

The 3-aminoindazole scaffold has been extensively validated as a privileged structure in the design of potent anti-proliferative agents, particularly kinase inhibitors. The wealth of SAR data has enabled the development of highly optimized compounds with impressive potency. While research on 6-aminoindazole derivatives is less mature, it has already demonstrated significant promise, with some compounds exhibiting potent and selective anti-cancer activity through mechanisms that may differ from their 3-amino counterparts.

A significant gap in the current body of research is the lack of a systematic comparison of all aminoindazole isomers. Future studies should aim to synthesize and evaluate the anti-proliferative activity of derivatives of 4-, 5-, and 7-aminoindazoles to provide a more complete picture of the SAR landscape. Such a comprehensive comparison would be invaluable for guiding the rational design of the next generation of indazole-based anti-cancer therapeutics.

References

  • Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents. ([Link])

  • Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. ([Link])

  • 5-Aminoimidazole-4-carboxamide-1-beta-D-ribofuranoside inhibits cancer cell proliferation in vitro and in vivo via AMP-activated protein kinase. ([Link])

  • Synthesis and Antiproliferative Activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. ([Link])

  • Design, synthesis and evaluation the bioactivities of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as anticancer agents. ([Link])

  • In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives. ([Link])

  • Antiproliferative and apoptotic activity of new indazole derivatives as potential anticancer agents. ([Link])

  • New 1H-Benzo[f]indazole-4,9-diones Conjugated with C-Protected Amino Acids and Other Derivatives: Synthesis and in Vitro Antiproliferative Evaluation. ([Link])

  • Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. ([Link])

  • Indazole – an emerging privileged scaffold: synthesis and its biological significance. ([Link])

  • Optimization of Aminoindazole derivatives as highly selective covalent inhibitors for wild-type and mutant FGFR4. ([Link])

  • Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. ([Link])

  • Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity. ([Link])

  • An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit. ([Link])

  • Indazole Derivatives: Promising Anti-tumor Agents. ([Link])

  • The Anticancer Activity of Indazole Compounds: A Mini Review. ([Link])

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-(Aminomethyl)-1H-indazol-3-amine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For drug development professionals handling novel compounds like 5-(Aminomethyl)-1H-indazol-3-amine, a clear and scientifically grounded disposal protocol is not just a matter of regulatory compliance, but a critical component of a robust safety culture. This guide provides an in-depth, procedural framework for the safe disposal of this compound, moving beyond simple steps to explain the causality and regulatory imperatives behind each recommendation.

Part 1: Hazard Profile and Regulatory Framework

1.1 Inferred Hazard Classification

Based on its chemical structure and data from similar molecules, this compound should be handled as a hazardous substance.

  • Acute Toxicity (Oral): Likely harmful if swallowed[2][3][4].

  • Skin Irritation: Assumed to cause skin irritation[2][3][4].

  • Eye Irritation: Assumed to cause serious eye irritation[2][3][4].

  • Respiratory Irritation: May cause respiratory irritation[2][3][4].

  • Reactivity: As an amine, it is basic and can react exothermically with acids. It should be kept away from strong oxidizing agents[5].

1.2 The Regulatory Imperative: EPA and RCRA

In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA)[6][7]. Your laboratory is considered a "generator" of hazardous waste and must comply with these regulations, which include proper identification, management, and disposal of chemical waste[8].

Under RCRA, a chemical waste is hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[9]. Given the toxicological profile of related compounds, this compound waste would prudently be managed as toxic hazardous waste [10].

Part 2: Core Principles of Chemical Waste Management

Before detailing specific procedures, it is crucial to understand the foundational principles that prevent accidental exposures and environmental contamination.

  • Segregation: Never mix incompatible waste streams. Amine-containing waste must be kept separate from acids and strong oxidizing agents to prevent violent reactions[5]. Halogenated and non-halogenated solvent wastes should also be segregated where required by your disposal facility[11].

  • Containerization: Waste containers must be chemically compatible with their contents, in good condition, and kept tightly sealed except when adding waste[12][13]. This prevents the release of fumes and protects against spills[5].

  • Labeling: All hazardous waste containers must be clearly labeled with the words "HAZARDOUS WASTE," the full chemical names of all constituents, and their approximate percentages[12].

Part 3: Step-by-Step Disposal Protocol

This protocol provides a direct, procedural guide for managing waste streams containing this compound.

3.1 Personal Protective Equipment (PPE)

Proper PPE is the first line of defense. The following should be worn at all times when handling the compound or its waste.

PPE ItemSpecificationRationale
Eye Protection Safety goggles or a face shieldProtects against splashes and dust, preventing serious eye irritation[3][5][14].
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Prevents skin contact and irritation[3][5].
Body Protection Laboratory coatProtects skin and personal clothing from contamination[5].
Respiratory Use in a chemical fume hoodA fume hood or other ventilated enclosure is the primary engineering control to prevent inhalation of dust or aerosols[1][10].

3.2 Managing Solid Waste

This category includes unused or expired pure compounds, reaction byproducts, and contaminated consumables.

  • Collection: Place all solid waste containing this compound into a dedicated, durable, and sealable container (e.g., a wide-mouth polyethylene bottle).

  • Contaminated Debris: Items such as weighing papers, contaminated paper towels, and used gloves should be collected in the same solid waste container.

  • Labeling: Immediately label the container as "HAZARDOUS WASTE" and list "this compound" and any other components.

  • Storage: Keep the container sealed and store it in a designated satellite accumulation area within the laboratory, away from incompatible materials[5][12].

3.3 Managing Liquid Waste

This includes solutions from experiments, mother liquors from crystallizations, and solvent rinses.

  • Collection: Use a dedicated, leak-proof, and chemically compatible container (e.g., a polyethylene carboy) for all liquid waste[10]. Never use metal containers for potentially corrosive waste [12].

  • Headspace: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills[13].

  • Labeling: Label the container with "HAZARDOUS WASTE" and list all chemical components with their estimated concentrations, including solvents.

  • Rinsate: The first rinse of any emptied container that held the pure compound is considered hazardous and must be collected as hazardous waste[11]. Subsequent rinses may be managed according to institutional policy.

  • Prohibition: Under no circumstances should this chemical or its solutions be poured down the drain[5][15]. Amines can be harmful to aquatic life[5].

Workflow for Disposal of this compound

G cluster_disposal Final Disposal gen_solid Solid Waste (Pure compound, contaminated gloves, etc.) solid_container Labeled Solid Hazardous Waste Container gen_solid->solid_container Segregate & Contain gen_liquid Liquid Waste (Solutions, rinsates) liquid_container Labeled Liquid Hazardous Waste Container gen_liquid->liquid_container Segregate & Contain ehs_pickup EHS / Licensed Waste Hauler Pickup solid_container->ehs_pickup Request Pickup liquid_container->ehs_pickup disposal_facility Approved Waste Disposal Facility ehs_pickup->disposal_facility Transport

Caption: A workflow diagram illustrating the proper segregation and disposal pathway.

Part 4: Emergency Procedures - Spill Management

Preparedness for accidental spills is critical[5].

  • Evacuate and Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or if dust is airborne.

  • Assess and Secure: If the spill is small and you are trained to handle it, ensure the area is well-ventilated (fume hood).

  • Don PPE: Wear, at a minimum, double gloves, a lab coat, and safety goggles. A face shield is recommended[14].

  • Containment & Cleanup:

    • For Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand) to prevent dust from becoming airborne[1]. Sweep the material into a designated hazardous waste container.

    • For Liquid Spills: Cover the spill with an appropriate absorbent pad or material.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water and soap, or as recommended by your safety officer), collecting all cleaning materials as hazardous waste.

  • Disposal: Seal and label the container with all contents, including the spilled material and cleanup debris.

  • Reporting: Report the incident to your laboratory supervisor and institutional Environmental Health & Safety (EHS) department.

Decision Tree for Spill Response

G spill Spill Occurs is_major Major Spill? (Large quantity, airborne dust, outside fume hood) spill->is_major evacuate Evacuate Area Alert Supervisor Call EHS/Emergency Line is_major->evacuate Yes is_trained Minor Spill. Are you trained to clean it? is_major->is_trained No is_trained->evacuate No don_ppe Don Appropriate PPE (Double gloves, goggles, etc.) is_trained->don_ppe Yes contain Contain & Absorb Spill don_ppe->contain collect Collect Waste into Hazardous Waste Container contain->collect decontaminate Decontaminate Area & Report Incident collect->decontaminate

Caption: A decision-making diagram for responding to a chemical spill.

Part 5: Final Disposal Pathway

Laboratory personnel are responsible for the safe collection and accumulation of waste. The final treatment and disposal must be handled by professionals.

  • Accumulation: Store sealed and labeled waste containers in your lab's designated satellite accumulation area for no longer than the period specified by regulations (e.g., up to one year for Small Quantity Generators)[9].

  • Professional Collection: Arrange for the collection of your hazardous waste through your institution's EHS department or a contracted licensed hazardous waste disposal company[5]. These companies are equipped to transport and dispose of chemical waste in an environmentally sound and compliant manner, often through methods like high-temperature incineration[16].

  • Record Keeping: Maintain accurate records of waste disposal as required by your institution and federal regulations[5][9].

By adhering to this comprehensive guide, researchers, scientists, and drug development professionals can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.

References

  • Amine Disposal For Businesses. Collect and Recycle.

  • Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022-07-12). Aclarity.

  • Hazardous Waste. US Environmental Protection Agency (EPA).

  • 3-Amino-1H-indazole Safety Data Sheet. (2025-09-07). Thermo Fisher Scientific.

  • Resource Conservation and Recovery Act (RCRA) Regulations. US Environmental Protection Agency (EPA).

  • Waste, Chemical, and Cleanup Enforcement. US Environmental Protection Agency (EPA).

  • Steps in Complying with Regulations for Hazardous Waste. US Environmental Protection Agency (EPA).

  • 5-(Aminomethyl)-1H-indazole. PubChem, National Center for Biotechnology Information.

  • 1H-Indazol-3-amine SDS, 874-05-5 Safety Data Sheets. ECHEMI.

  • 5-Amino-1H-indazole Safety Data Sheet. (2025-12-21). Fisher Scientific.

  • Guidelines: Handling and Disposal of Chemicals. Purdue University College of Engineering.

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds. US Environmental Protection Agency (EPA).

  • Hazardous Waste and Disposal Considerations. American Chemical Society.

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.

  • Proper Disposal of 5-amino-1H-indazol-6-ol: A Step-by-Step Guide for Laboratory Professionals. BenchChem.

  • ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists.

  • Proper Disposal of 1-[4-({4-[(5-cyclopentyl-1H-pyrazol-3-yl)imino] -... BenchChem. rimidin-2-yl-amino-phenyl-3-3-trifluoromethyl-phenyl-urea)

Sources

A Comprehensive Guide to Personal Protective Equipment for Handling 5-(Aminomethyl)-1H-indazol-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and handling protocols for 5-(Aminomethyl)-1H-indazol-3-amine, a compound of interest for researchers and professionals in drug development. In the absence of a specific Safety Data Sheet (SDS) for this molecule, this document synthesizes data from structurally similar compounds, such as other amino-indazoles and primary aromatic amines, to establish a robust framework for safe laboratory practices. The core principle of this guide is to treat this compound with a high degree of caution, assuming it shares the hazardous characteristics of its chemical class.

Hazard Identification and Risk Assessment

Understanding the potential hazards is the foundational step in developing a safe handling protocol. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals for the closely related compound 5-(Aminomethyl)-1H-indazole, the following hazards should be anticipated[1]:

  • Acute Toxicity (Oral, Inhalation): Harmful if swallowed or inhaled[1].

  • Skin Corrosion/Irritation: Causes skin irritation[1].

  • Serious Eye Damage/Eye Irritation: Causes serious eye irritation[1].

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1].

Furthermore, as a primary aromatic amine, there is a potential for more severe health effects, including carcinogenicity and mutagenicity, as these compounds can be readily absorbed through the skin[2][3]. Therefore, a thorough risk assessment is mandatory before any handling of this compound.

Personal Protective Equipment (PPE)

A multi-layered PPE strategy is crucial to mitigate the risks of exposure. The following table outlines the recommended PPE for handling this compound.

Area of Protection Required PPE Specifications and Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Inspect for any signs of damage before each use and change frequently[4][5]. Double gloving is advisable to provide an additional barrier against contamination[6].
Eye and Face Protection Safety glasses with side shields or safety gogglesMust be worn at all times in the laboratory to protect against splashes and airborne particles[4]. A face shield should be used in conjunction with goggles when there is a significant risk of splashing[4][5].
Skin and Body Protection Laboratory coatA flame-resistant lab coat that fully covers the arms is required. Ensure it is fully buttoned to provide maximum protection[5].
Respiratory Protection NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust generation is likely[4][7]. The type of respirator should be selected based on a formal risk assessment.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is vital for ensuring safety. The following workflow outlines the key steps for handling this compound.

Workflow for Safe Handling

prep Preparation handling Handling in Fume Hood prep->handling Proceed with caution post_handling Post-Handling handling->post_handling After completion spill Spill Response handling->spill In case of spill

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:
  • Preparation:

    • Don all required personal protective equipment as detailed in the table above.

    • Verify that a chemical fume hood is available and functioning correctly.

    • Assemble all necessary laboratory equipment (e.g., spatula, weigh boat, glassware, solvent).

    • Ensure an eyewash station and safety shower are readily accessible[7].

  • Handling the Compound:

    • All manipulations of solid this compound should be conducted within a certified chemical fume hood to minimize inhalation exposure[7].

    • Use appropriate tools, such as a spatula, to transfer the compound, avoiding the generation of dust[4].

    • Keep the container tightly closed when not in use.

  • Post-Handling:

    • After handling, thoroughly wash hands and any exposed skin with soap and water[4].

    • Decontaminate all surfaces and equipment used.

    • Carefully remove and dispose of PPE as outlined in the disposal plan.

Disposal Plan

Proper disposal of chemical waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Logical Steps for Waste Disposal

waste_gen Waste Generation segregation Waste Segregation waste_gen->segregation solid_waste Solid Waste Container segregation->solid_waste Contaminated disposables liquid_waste Liquid Waste Container segregation->liquid_waste Unused solutions disposal Final Disposal solid_waste->disposal liquid_waste->disposal

Caption: Logical steps for the proper disposal of waste.

Step-by-Step Disposal Protocol:
  • Waste Segregation:

    • Solid Waste: Dispose of all contaminated disposable items, such as gloves, weigh boats, and paper towels, in a designated and clearly labeled solid waste container[5].

    • Liquid Waste: Collect any unused solutions or reaction mixtures containing this compound in a compatible, sealed, and labeled liquid waste container[5].

  • Container Management:

    • Ensure all waste containers are kept closed except when adding waste.

    • Store waste containers in a designated, well-ventilated secondary containment area.

  • Final Disposal:

    • Dispose of all waste in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety (EHS) department for specific guidance.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention[8][9].

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention[8][9].

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention[8][9].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention[8][9].

  • Spill: Evacuate the immediate area. If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection. Absorb the spill with an inert material and place it in a sealed container for disposal. For large spills, contact your institution's EHS department immediately.

By adhering to these safety protocols, researchers can minimize the risks associated with handling this compound and maintain a safe laboratory environment.

References

  • BenchChem. (n.d.). Personal protective equipment for handling 3-Amino-4,6-difluoro-1H-indazole.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Safety and Handling of Fluorinated Indazole Derivatives.
  • National Center for Biotechnology Information. (n.d.). 5-(Aminomethyl)-1H-indazole. PubChem. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • BenchChem. (n.d.). Personal protective equipment for handling 5-amino-1H-indazol-6-ol.
  • ResearchGate. (n.d.). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Industrial Safety Solution. (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Retrieved from [Link]

  • Scribd. (n.d.). HC004A Amines Aromatic 1. Retrieved from [Link]

  • Alfa Aesar. (2025). Safety Data Sheet. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs. Retrieved from [Link]

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.